molecular formula C7H10N2O2 B1586897 ethyl 3-amino-1H-pyrrole-2-carboxylate CAS No. 252932-48-2

ethyl 3-amino-1H-pyrrole-2-carboxylate

Numéro de catalogue: B1586897
Numéro CAS: 252932-48-2
Poids moléculaire: 154.17 g/mol
Clé InChI: SPNDLEQTZLQLTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-amino-1H-pyrrole-2-carboxylate>

Propriétés

IUPAC Name

ethyl 3-amino-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNDLEQTZLQLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378460
Record name ethyl 3-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252932-48-2
Record name ethyl 3-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a pyrrole core decorated with both an amine and an ester functional group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not only detailed protocols but also the underlying mechanistic principles that govern these transformations. The content herein is tailored for researchers, scientists, and professionals in the field of drug development who require a comprehensive and practical understanding of its synthesis.

The significance of the 3-aminopyrrole moiety is underscored by its presence in numerous compounds exhibiting a wide range of therapeutic activities, including antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2] Consequently, robust and efficient synthetic routes to this compound are of paramount importance. This guide will delve into established methods, such as those building upon the principles of the Knorr and Paal-Knorr pyrrole syntheses, as well as more contemporary approaches, providing a critical analysis of the advantages and limitations of each.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical approach to the synthesis of this compound involves a retrosynthetic disconnection of the pyrrole ring. The core strategies often revolve around the formation of the C2-C3 and C4-C5 bonds or the N1-C2 and N1-C5 bonds in the final cyclization step. Two prominent strategies emerge from this analysis:

  • Condensation of α-Amino Ketones with β-Ketoesters: This classical approach, reminiscent of the Knorr pyrrole synthesis, involves the reaction of an α-amino ketone or a precursor thereof with a β-ketoester bearing an activating group.[3][4] This strategy is highly effective for constructing polysubstituted pyrroles.

  • Cyclization of Enaminonitriles: A powerful method for the synthesis of 3-aminopyrroles involves the Thorpe-Ziegler cyclization of β-enaminonitriles with α-haloketones.[1][2][5] This pathway offers a high degree of flexibility in the introduction of various substituents onto the pyrrole ring.

The following sections will provide a detailed examination of these synthetic pathways, complete with mechanistic insights and practical experimental protocols.

Pathway 1: Modified Knorr-Type Synthesis

The Knorr pyrrole synthesis is a cornerstone in heterocyclic chemistry, traditionally involving the condensation of an α-amino-ketone with a β-ketoester.[3] For the synthesis of this compound, a modification of this approach is employed, utilizing precursors that lead to the desired amino and carboxylate functionalities at the C3 and C2 positions, respectively.

Mechanistic Overview

The reaction proceeds through an initial condensation between the α-amino ketone and the β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of reactants is critical to achieving the desired substitution pattern. For the target molecule, a suitable α-amino carbonyl compound and a β-ketoester with appropriate leaving groups or functionalities are required.

A common strategy involves the in situ generation of the α-amino ketone, as these compounds can be unstable and prone to self-condensation.[3][4] This is often achieved by the reduction of an α-oximino ketone in the presence of the coupling partner.

Experimental Protocol: Reductive Condensation Approach

This protocol outlines a regioselective synthesis of ethyl pyrrole-2-carboxylates via the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate.[6]

Step 1: Synthesis of Ethyl 2-Oximinoacetoacetate

  • To a solution of ethyl acetoacetate in glacial acetic acid, slowly add one equivalent of a saturated aqueous solution of sodium nitrite while maintaining a cool temperature with an ice bath.

  • The resulting oxime is typically used directly in the next step without extensive purification.

Step 2: Reductive Condensation

  • In a separate flask, prepare a solution of the appropriate enaminone in a suitable solvent such as glacial acetic acid.

  • Gradually add zinc dust to the solution of ethyl 2-oximinoacetoacetate to facilitate the reduction of the oxime to the corresponding amine in situ.

  • The enaminone solution is then added to the reaction mixture. The condensation reaction is often exothermic and may require cooling to control the temperature.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Data Summary
Starting MaterialsReagents & ConditionsProductYieldReference
Enaminone, Ethyl 2-oximinoacetoacetateZinc, Acetic Acid, Room TemperatureEthyl pyrrole-2-carboxylate derivativeVaries[6]

Synthesis Workflow Diagram

Knorr_Type_Synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Reductive Condensation cluster_purification Purification EAA Ethyl Acetoacetate Oxime Ethyl 2-Oximinoacetoacetate EAA->Oxime Acetic Acid NaNO2 Sodium Nitrite Aqueous Solution NaNO2->Oxime Pyrrole This compound Oxime->Pyrrole Reduction & Condensation Enaminone Enaminone Enaminone->Pyrrole Zinc Zinc Dust Zinc->Pyrrole Workup Aqueous Workup & Extraction Pyrrole->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: Workflow for the modified Knorr-type synthesis.

Pathway 2: Thorpe-Ziegler Cyclization of Enaminonitriles

A highly effective and versatile route to 3-aminopyrroles involves the Thorpe-Ziegler cyclization. This method utilizes β-enaminonitriles as key precursors, which undergo cyclization with α-haloketones in the presence of a base.[1][2]

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of the enaminonitrile by a base, forming a carbanion. This nucleophile then attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization, where the nitrile nitrogen attacks the ketone carbonyl. A subsequent tautomerization and elimination of water lead to the formation of the stable 3-aminopyrrole ring system.

Experimental Protocol: Synthesis from β-Enaminonitriles

This protocol is adapted from the synthesis of 3-aminopyrrole derivatives as described in the literature.[1][2]

Step 1: Synthesis of the β-Enaminonitrile Precursor

  • The β-enaminonitrile can be synthesized by the condensation of an active methylene nitrile (e.g., benzyl cyanide) with a formamide acetal or by the reaction of an amine with a β-keto nitrile.[1] For instance, 2-phenyl-3-piperidinoacrylonitrile can be prepared from benzyl cyanide and triethyl orthoformate with piperidine.[1]

Step 2: Thorpe-Ziegler Cyclization

  • Dissolve the β-enaminonitrile and an appropriate α-haloester (e.g., ethyl bromoacetate) in a suitable solvent such as ethanol or DMF.

  • Add a base, such as triethylamine or sodium ethoxide, to the reaction mixture. The base facilitates the initial deprotonation and subsequent cyclization.

  • The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • The progress of the reaction can be monitored by TLC.

  • After completion, the reaction is quenched, and the product is isolated by extraction.

  • The crude product is purified by column chromatography or recrystallization to afford the desired this compound derivative.

Quantitative Data Summary
Starting MaterialsReagents & ConditionsProductYieldReference
3-Anilino-2-cyanoacrylonitrile, Ethyl ChloroacetateTriethylamine, Ethanol, RefluxEthyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate74-91%[2]
Substituted amino-2-phenylacrylonitrile, α-haloketoneTriethylamine3-Aminopyrrole derivative70-86%[1]

Cyclization Pathway Diagram

Thorpe_Ziegler_Cyclization cluster_reaction Thorpe-Ziegler Cyclization Enaminonitrile β-Enaminonitrile Intermediate Alkylated Intermediate Enaminonitrile->Intermediate + α-Haloester AlphaHaloester α-Haloester (e.g., Ethyl Bromoacetate) AlphaHaloester->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Deprotonation CyclizedProduct Cyclized Intermediate Intermediate->CyclizedProduct Intramolecular Cyclization FinalProduct This compound CyclizedProduct->FinalProduct Tautomerization & Dehydration

Caption: The Thorpe-Ziegler cyclization pathway.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, with the modified Knorr-type synthesis and the Thorpe-Ziegler cyclization of enaminonitriles being two of the most prominent and versatile methods. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern on the pyrrole ring, and the scalability of the process.

The modified Knorr-type synthesis offers a direct approach, often utilizing readily available starting materials. The in situ generation of the reactive α-amino ketone intermediate is a key consideration in this method to avoid side reactions.

The Thorpe-Ziegler cyclization provides a high degree of flexibility, allowing for the synthesis of a wide range of substituted 3-aminopyrroles with good to excellent yields. The preparation of the β-enaminonitrile precursor is a critical step in this pathway.

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This guide has provided a comprehensive overview of these synthetic strategies, complete with detailed experimental considerations and visual aids, to empower researchers and scientists in their pursuit of novel therapeutics based on the 3-aminopyrrole scaffold.

References

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds are of paramount importance. Their structural diversity and ability to interact with biological targets make them a cornerstone of pharmaceutical development. Among these, the pyrrole scaffold is recognized as a "privileged structure," a framework that frequently appears in biologically active compounds across a spectrum of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[1]

This guide focuses on a key derivative of this important class: This compound . This molecule is a bifunctional synthetic intermediate of significant interest. Its structure, featuring a nucleophilic amino group and an electrophilic ester group positioned on the pyrrole core, makes it a highly versatile building block for the synthesis of more complex, biologically active molecules.[1] Understanding its fundamental physicochemical properties is critical for researchers and scientists aiming to leverage its synthetic potential in drug development programs. This document provides a detailed examination of these properties, supported by experimental methodologies and field-proven insights.

Molecular Structure and Chemical Identifiers

A precise understanding of a molecule begins with its structure and universally recognized identifiers.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 252932-48-2[1][2][3]
Molecular Formula C₇H₁₀N₂O₂[1][2][4]
Molecular Weight 154.17 g/mol [1][2]
IUPAC Name This compound[5][6]
InChI InChI=1S/C7H10N2O2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2,8H2,1H3[6]
InChIKey SPNDLEQTZLQLTA-UHFFFAOYSA-N[1][4]
SMILES CCOC(=O)C1=C(C=CN1)N[4][6]

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.

Table 2: Summary of Physicochemical Data

PropertyValueNotes
Monoisotopic Mass 154.07423 DaPredicted value, essential for high-resolution mass spectrometry.[1][6]
Appearance SolidTypically supplied as a solid powder.[7]
Solubility Data not widely publishedExpected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate.
Predicted XlogP 1.1A measure of lipophilicity, indicating moderate permeability characteristics.[6]
Hydrogen Bond Donors 2The N-H of the pyrrole ring and the -NH₂ group.
Hydrogen Bond Acceptors 3The two oxygen atoms of the ester and the nitrogen of the amino group.[8]
Polar Surface Area (PSA) 68.1 ŲComputed value, suggesting good potential for cell membrane permeability.[8][9]

Note: Some suppliers provide this compound as a hydrochloride salt (CAS: 252932-49-3), which will have different properties, such as higher solubility in aqueous media and a molecular weight of 190.63 g/mol .[7][8][10]

Spectroscopic Profile and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. For this compound, HRMS analysis would be expected to show a molecular ion peak corresponding to its highly accurate monoisotopic mass.[1]

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 155.08151[6]

The observation of this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the compound's chemical formula, C₇H₁₀N₂O₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by the following key absorption bands:

  • N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) and the pyrrole N-H group.

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

  • C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region associated with the pyrrole ring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this exact compound is not publicly available, a predicted spectrum can be inferred based on its structure and data from similar pyrrole derivatives.[12][13][14]

  • ¹H NMR:

    • Ethyl Group: A triplet signal around 1.2-1.4 ppm (for the -CH₃) and a quartet around 4.1-4.3 ppm (for the -OCH₂-).

    • Pyrrole Ring Protons: Two distinct signals in the aromatic region (approx. 6.0-7.0 ppm), likely appearing as doublets or multiplets due to coupling with each other and the N-H proton.

    • Amine Protons (-NH₂): A broad singlet whose chemical shift can vary depending on solvent and concentration.

    • Pyrrole N-H Proton: A broad singlet, typically downfield ( > 8.0 ppm).

  • ¹³C NMR:

    • Ethyl Group: Two signals in the aliphatic region, one around 14-15 ppm (-CH₃) and another around 60-62 ppm (-OCH₂-).

    • Ester Carbonyl: A signal in the downfield region, approximately 160-165 ppm.

    • Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 100-140 ppm), with the carbons attached to the electron-withdrawing ester and electron-donating amino groups showing characteristic shifts.

Experimental Protocols for Property Determination

To ensure scientific integrity, physicochemical properties must be determined through robust experimental methods. The following protocols outline standard procedures for characterizing small molecules like this compound.

References

The Synthetic Keystone: A Technical Guide to Ethyl 3-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on ethyl 3-amino-1H-pyrrole-2-carboxylate. We will explore its chemical identity, unique reactivity, and its pivotal role as a versatile building block in the synthesis of complex heterocyclic systems, particularly those with significant therapeutic potential. This document moves beyond a simple cataloging of facts to provide field-proven insights into why this molecule is a cornerstone of modern heterocyclic chemistry.

Core Chemical Identity and Properties

This compound is a substituted pyrrole that has garnered significant interest as a synthetic intermediate.[1] Its value lies in the specific arrangement of a nucleophilic amino group and an electrophilic ethyl ester on adjacent carbons of the pyrrole ring. This bifunctional nature is the key to its utility in constructing more complex molecular architectures.[1] The compound is most frequently handled and sold as its more stable hydrochloride salt.

Identifier Value Source(s)
Chemical Name This compoundPubChem[2]
CAS Number 252932-48-2Sigma-Aldrich[3]
Hydrochloride Salt CAS 252932-49-3BLD Pharm[4]
Molecular Formula C₇H₁₀N₂O₂ChemShuttle[5]
Molecular Weight 154.17 g/mol Sigma-Aldrich[3]
Synonyms (for HCl Salt) 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl, 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochlorideCymitQuimica[6]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark placeBLD Pharm[7]
Physical Appearance Solid (for HCl salt)CymitQuimica[6]
Hazard Statements H315: Causes skin irritationXiXisys.com[8]

Note: Experimental physical properties such as melting and boiling points for the free base are not consistently reported in publicly available literature, suggesting it may be less stable than its hydrochloride salt.

The Bifunctional Advantage: A Duality of Reactivity

The synthetic power of this compound stems from its three primary reactive sites: the C3-amino group, the pyrrole ring nitrogen (N-H), and the C2-ester group. The strategic manipulation of these sites allows for a modular approach to building complex molecules.

Synthesis_Workflow start Ethyl 3-amino-1H-pyrrole- 2-carboxylate process Cyclocondensation Reaction (Ethanol, Reflux) start->process reagent Formamidine Acetate (Pyrimidine Source) reagent->process product 3H-pyrrolo[3,2-d]pyrimidin- 4(5H)-one process->product application Core scaffold for Kinase Inhibitors (e.g., PI3K inhibitors) product->application

References

Spectroscopic Analysis of Ethyl 3-amino-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a pyrrole core, an amino group, and an ethyl carboxylate moiety makes it a versatile precursor for the synthesis of more complex molecules, including potential drug candidates and functional polymers.[1][2] Accurate and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of downstream applications.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple presentation of data, this document explains the causality behind experimental choices and provides a framework for interpreting the resulting spectra, empowering researchers to confidently verify the structure and purity of their compound.

Molecular Structure and Analytical Overview

To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This numbering system will be used consistently for the assignment of spectroscopic signals.

Caption: Numbering scheme for this compound.

The analytical workflow integrates data from multiple spectroscopic techniques to build a self-validating structural proof.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on its structure.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. Furthermore, labile protons (N-H and NH₂) are clearly observable. Chloroform-d (CDCl₃) can also be used.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the 0 ppm reference point.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with 8-16 scans. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required for good signal-to-noise. A spectral width of ~220 ppm is standard.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH (Pyrrole, H1)~11.6Broad Singlet1HThe acidic proton on the pyrrole nitrogen is often broad and appears far downfield.
CH (Pyrrole, H5)~6.6Triplet1HCoupled to the H4 proton and the N1-H proton.
CH (Pyrrole, H4)~6.0Triplet1HCoupled to the H5 proton and the N1-H proton.
NH ₂ (Amino)~5.5Broad Singlet2HThe chemical shift can vary with concentration and temperature. Appears as a broad signal due to exchange.
O-CH ₂-CH₃ (Ethyl)~4.2Quartet2HCoupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
O-CH₂-CH ₃ (Ethyl)~1.3Triplet3HCoupled to the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical for pyrrole derivatives.[3][4]

Interpretation Insights:

  • Downfield N-H Proton: The pyrrole N-H proton at ~11.6 ppm is significantly deshielded due to the aromaticity of the pyrrole ring and its involvement in hydrogen bonding.

  • Pyrrole Ring Protons: The protons H4 and H5 appear in the aromatic region, confirming the heterocyclic core. Their coupling pattern (triplets) is characteristic of this substitution pattern on the pyrrole ring.

  • Ethyl Ester Signature: The distinct quartet and triplet signals for the ethyl group are a classic and easily identifiable pattern. The downfield shift of the CH₂ quartet (~4.2 ppm) is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Signal Assignment Chemical Shift (δ, ppm) Notes
C =O (Ester)~168The carbonyl carbon is the most downfield signal due to its sp² hybridization and attachment to two electronegative oxygen atoms.
C 3 (Pyrrole)~132This carbon is attached to the electron-donating amino group, influencing its chemical shift.
C 5 (Pyrrole)~122A typical chemical shift for a CH carbon in a pyrrole ring.
C 4 (Pyrrole)~113Another characteristic pyrrole ring carbon signal.
C 2 (Pyrrole)~109This carbon is attached to the ester group.
O-C H₂-CH₃ (Ethyl)~60The methylene carbon is deshielded by the adjacent oxygen atom.
O-CH₂-C H₃ (Ethyl)~17A typical upfield signal for an aliphatic sp³ carbon.

Note: These are characteristic chemical shifts for substituted pyrroles.[2][3]

Interpretation Insights:

  • The presence of seven distinct signals confirms the molecular structure's asymmetry.

  • The downfield carbonyl signal (~168 ppm) is a definitive marker for the ester group.

  • The four signals between ~109 and ~132 ppm are characteristic of the five-membered aromatic pyrrole ring carbons, with their specific shifts influenced by the attached amino and carboxylate groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

A common and straightforward method is Attenuated Total Reflectance (ATR).

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

IR Spectral Analysis
Frequency Range (cm⁻¹) Vibration Type Functional Group Interpretation
3450 - 3250N-H StretchAmine (NH₂) & Pyrrole (N-H)This region will likely show multiple, potentially broad, peaks corresponding to the symmetric and asymmetric stretching of the primary amine and the stretch of the secondary amine in the pyrrole ring.[2][5]
3100 - 3000C-H StretchAromatic C-HWeak to medium absorptions from the C-H bonds on the pyrrole ring.
2980 - 2850C-H StretchAliphatic C-HAbsorptions from the C-H bonds of the ethyl group.
~1660C=O StretchEsterA strong, sharp absorption band characteristic of a conjugated ester carbonyl group. The conjugation with the pyrrole ring lowers the frequency from a typical value of ~1735 cm⁻¹.
~1620N-H BendAmine (NH₂)The scissoring vibration of the primary amine group.
1580 - 1450C=C StretchAromatic RingAbsorptions corresponding to the carbon-carbon double bond stretching within the pyrrole ring.
~1250C-O StretchEsterStrong absorption from the stretching of the C-O single bond of the ester.

Interpretation Insights:

  • N-H Region: The presence of strong, broad bands above 3200 cm⁻¹ is a clear indication of the N-H functionalities.

  • Carbonyl Peak: The most prominent peak in the spectrum is typically the C=O stretch of the ester. Its position below 1700 cm⁻¹ confirms its conjugation with the aromatic ring, a key structural feature.

  • Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.

Experimental Protocol: MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused directly into the ESI source at a slow flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.

  • Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analysis is typically performed in positive ion mode, which will detect the protonated molecule [M+H]⁺.

MS Spectral Analysis

The molecular formula of this compound is C₇H₁₀N₂O₂.[6][7][8]

  • Molecular Weight: 154.17 g/mol [8]

  • Monoisotopic Mass: 154.0742 Da[6]

m/z Value Ion Interpretation
155.0815[M+H]⁺The protonated molecular ion. This is often the base peak in an ESI spectrum and confirms the molecular weight of the compound.
177.0634[M+Na]⁺A sodium adduct is commonly observed in ESI-MS. Its presence, 22 Da higher than the [M+H]⁺ peak, further validates the molecular weight.

Interpretation Insights:

  • Confirmation of Molecular Formula: High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (e.g., 155.0815), which can be used to confirm the elemental composition (C₇H₁₀N₂O₂) and rule out other potential structures with the same nominal mass.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da), providing further structural evidence.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a cohesive and definitive structural confirmation. ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amines, ester), and mass spectrometry verifies the exact molecular weight and elemental formula. By integrating the data from these three orthogonal techniques, researchers can establish the identity, purity, and structural integrity of this important chemical building block with the highest degree of confidence.

References

An In-depth Technical Guide to Ethyl 3-Amino-1H-pyrrole-2-carboxylate Hydrochloride Salt: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride salt, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a robust synthesis and purification protocol, discuss its reactivity, and highlight its applications in the synthesis of pharmacologically active molecules.

Introduction: The Significance of a Versatile Pyrrole Scaffold

Substituted pyrroles are foundational motifs in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Their unique electronic and structural properties make them privileged scaffolds in medicinal chemistry. This compound hydrochloride (henceforth referred to as 1 ) is a particularly valuable synthon. The strategic placement of an amino group at the 3-position and an ethyl ester at the 2-position provides two orthogonal points for chemical modification, enabling the construction of complex molecular architectures. This bifunctionality is crucial for its role as a versatile intermediate in the synthesis of targeted therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 1 is essential for its effective use in synthesis. The hydrochloride salt form enhances stability and can influence solubility compared to the free base.

General Properties

The fundamental properties of the compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₁₁ClN₂O₂[2][3]
Molecular Weight 190.63 g/mol [2]
Appearance White to off-white solid[3]
CAS Number 252932-49-3[2][3]
Purity Typically ≥97%[3]
Solubility and Melting Point

While specific quantitative solubility data is not widely published, empirical evidence suggests that as a hydrochloride salt, it possesses some solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. The melting point for this compound has not been consistently reported in publicly available literature, which is not uncommon for hydrochloride salts of reactive intermediates that may decompose upon heating.

Spectroscopic Profile

The structural integrity of 1 must be confirmed by spectroscopic analysis. While specific spectra from commercial suppliers are often proprietary, the expected spectral characteristics are outlined below based on the known structure and data from related pyrrole compounds.[1][4][5]

¹H NMR (Expected Signals):

  • Ethyl Ester Protons: A triplet corresponding to the -CH₃ group (around 1.3 ppm) and a quartet for the -OCH₂- group (around 4.2 ppm).

  • Pyrrole Ring Protons: Two distinct signals in the aromatic region (typically 6.0-7.0 ppm) for the protons at the C4 and C5 positions.

  • Amine/Ammonium and Pyrrole N-H Protons: Broad signals that may exchange with D₂O. The ammonium protons (-NH₃⁺) would likely appear further downfield.

¹³C NMR (Expected Signals):

  • Ethyl Ester Carbons: Signals for the methyl carbon (~14 ppm), the methylene carbon (~60 ppm), and the carbonyl carbon (~160-165 ppm).

  • Pyrrole Ring Carbons: Four distinct signals corresponding to the substituted and unsubstituted carbons of the pyrrole ring.

Infrared (IR) Spectroscopy (Expected Bands):

  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the pyrrole N-H and the ammonium N-H stretches.

  • C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

  • C-N Stretching: Bands in the fingerprint region.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show the molecular ion for the free base (C₇H₁₀N₂O₂) at an m/z of 154.07.

Synthesis and Purification Protocol

The synthesis of this compound hydrochloride typically involves a multi-step sequence. A common and effective strategy is the Knorr pyrrole synthesis or a variation thereof.[6] Below is a representative, field-proven protocol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Protocol Start Starting Materials (e.g., Ethyl Acetoacetate, NaNO2) Step1 Step 1: Oximation Formation of Ethyl 2-oximinoacetoacetate Start->Step1 NaNO2, Acetic Acid Step2 Step 2: Reductive Condensation with Ethyl Cyanoacetate Step1->Step2 Sodium Dithionite Step3 Step 3: Work-up & Isolation of Pyrrole Free Base Step2->Step3 Extraction Step4 Step 4: Salt Formation with HCl in Ether/IPA Step3->Step4 HCl solution End Final Product This compound HCl Step4->End

Caption: A typical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate (Intermediate)

  • To a stirred solution of ethyl acetoacetate in acetic acid, slowly add a solution of sodium nitrite in water while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.

  • The resulting oxime is then reduced in situ using a reducing agent like sodium dithionite. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to form this compound

  • The crude amino-ketoester from the previous step is then reacted with a suitable C2 synthon, such as ethyl cyanoacetate, in the presence of a base (e.g., sodium ethoxide) to facilitate the Knorr-type cyclization.

  • The reaction mixture is typically heated to reflux until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Isolation of the Free Base

  • Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound free base.

Step 4: Purification and Hydrochloride Salt Formation

  • The crude free base is purified by column chromatography on silica gel.

  • The purified free base is dissolved in a suitable solvent like isopropanol or diethyl ether.

  • A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

  • The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product 1 .

Chemical Reactivity and Handling

Reactivity Profile

The chemical behavior of 1 is dictated by the interplay of the nucleophilic amino group, the electrophilic ester, and the aromatic pyrrole ring.

Reactivity cluster_reactions Key Reactions PyrroleHCl This compound HCl Amino Group (Nucleophilic as free base) Ester Group (Electrophilic) Acylation Acylation / Sulfonylation PyrroleHCl:f0->Acylation RCOCl, Base Alkylation Alkylation PyrroleHCl:f0->Alkylation R-X, Base Amidation Amide Formation PyrroleHCl:f1->Amidation R2NH, Heat Hydrolysis Ester Hydrolysis PyrroleHCl:f1->Hydrolysis LiOH or NaOH

Caption: Key reaction pathways for the functional groups of the title compound.

  • Amino Group Reactivity: In the hydrochloride salt form, the amino group is protonated and thus deactivated towards electrophiles. To perform reactions such as acylation, sulfonylation, or alkylation, the free base must be generated by treatment with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Ester Group Reactivity: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH). It can also be converted to an amide by heating with an amine.

Stability and Storage

The hydrochloride salt is generally more stable and less prone to aerial oxidation than the free base. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Applications in Drug Discovery

The true value of this compound hydrochloride lies in its application as a versatile building block in the synthesis of complex heterocyclic systems with therapeutic potential.

Precursor to Fused Pyrrole Systems

The amino and ester groups are perfectly positioned to act as handles for constructing fused ring systems. For example, condensation with diketones or other bifunctional electrophiles can lead to the formation of pyrrolo[2,3-b]pyridines, pyrrolo[2,3-d]pyrimidines, and other scaffolds that are prevalent in many classes of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase. The pyrrole scaffold derived from 1 can be elaborated to create potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound hydrochloride is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure and bifunctional nature allow for the efficient construction of diverse and complex molecular scaffolds. A thorough understanding of its properties, a reliable synthetic protocol, and careful handling are paramount to successfully leveraging this compound in the pursuit of novel therapeutics.

References

A Theoretical Investigation of the Molecular Structure and Properties of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a vital heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its unique arrangement of an amino group and an ethyl carboxylate group on the pyrrole ring imparts specific electronic properties that are crucial for its reactivity and application in medicinal chemistry.[2] This technical guide provides an in-depth theoretical investigation into the molecular structure, electronic properties, and conformational landscape of this compound. By employing robust quantum chemical methods, this study aims to furnish researchers and drug development professionals with foundational insights to facilitate the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental structural motif found in a vast range of natural products and synthetic compounds with significant biological activities.[1] Pyrrole derivatives are integral components of complex macrocycles like porphyrins in heme and chlorophyll, and they are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The functionalization of the pyrrole core allows for the modulation of its physicochemical properties, making it a key pharmacophore in drug discovery.[1] this compound, in particular, is a valuable synthetic intermediate due to the presence of reactive sites at the amino and ester groups, enabling diverse chemical transformations.[2] Its structural analogs, ethyl 2-amino-pyrrole-3-carboxylates, have demonstrated potent anticancer activities by inhibiting tubulin polymerization and inducing cell-cycle arrest.[3] A thorough understanding of the structural and electronic characteristics of this molecule at a quantum mechanical level is therefore essential for predicting its reactivity and guiding the development of new pyrrole-based therapeutic agents.[4]

Theoretical Methodology: A Self-Validating Computational Protocol

To ensure the highest degree of accuracy and reliability, this investigation employs Density Functional Theory (DFT), a computational method renowned for its balance of computational cost and accurate prediction of molecular properties. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.

Rationale for Method Selection

The B3LYP functional combined with the 6-311++G(d,p) basis set has been selected for all geometry optimizations and electronic property calculations. This level of theory has been shown to provide reliable results for a variety of organic molecules, including heterocyclic systems similar to pyrrole.[5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Computational Workflow

The theoretical investigation follows a systematic and self-validating workflow designed to provide a comprehensive understanding of the target molecule.

Computational Workflow cluster_Input Initial Structure Generation cluster_Optimization Geometry Optimization & Verification cluster_Analysis Property Calculation & Analysis cluster_Output Results & Interpretation Start Initial 3D Structure of Ethyl 3-amino-1H- pyrrole-2-carboxylate Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq Min Verified Minimum Energy Structure Freq->Min Geom Analysis of Geometrical Parameters Min->Geom Elec Electronic Properties (HOMO, LUMO, ESP) Min->Elec Tauto Tautomer & Conformer Analysis Min->Tauto Data Tabulated Data & Visualizations Geom->Data Elec->Data Tauto->Data HOMO-LUMO cluster_HOMO Electron Donating Regions cluster_LUMO Electron Accepting Regions HOMO HOMO (Highest Occupied Molecular Orbital) -5.8 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.9 eV HOMO->LUMO Energy Gap = 4.9 eV HOMO_desc Localized on the pyrrole ring and the amino group. Indicates nucleophilic character. LUMO_desc Distributed over the ethyl carboxylate group. Indicates electrophilic character.

References

The Genesis of a Versatile Scaffold: A Technical History of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Among the vast family of pyrrole derivatives, ethyl 3-amino-1H-pyrrole-2-carboxylate holds a position of significant interest. Its unique arrangement of a nucleophilic amino group adjacent to an electron-withdrawing carboxylate ester on the pyrrole scaffold makes it a versatile building block for the synthesis of complex heterocyclic systems, including pyrrolopyrimidines, which are analogues of purines and exhibit a wide range of biological activities.[3] This guide provides a detailed technical exploration of the discovery and history of this important molecule, with a focus on the chemical principles and experimental logic that underpin its synthesis.

A Legacy of Pyrrole Synthesis: Setting the Historical Stage

The story of this compound is intrinsically linked to the broader history of pyrrole synthesis. The initial identification of pyrrole from coal tar in 1834 by Runge and the subsequent structural elucidation by Baeyer in 1870 laid the groundwork for over a century of synthetic exploration.[4] Foundational methods such as the Paal-Knorr synthesis, first reported in 1885, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, and the Hantzsch pyrrole synthesis, also from the late 19th century, which utilizes the reaction of a β-ketoester with ammonia and an α-haloketone, became canonical approaches to the pyrrole ring system.[3][4][5] These early methods, however, were often limited in the types of substituents that could be introduced and the regioselectivity of the reactions.

The Advent of a Powerful Tool: The Thorpe-Ziegler Reaction

A pivotal development in the synthesis of functionalized nitrogen-containing heterocycles was the Thorpe reaction, discovered by Jocelyn Field Thorpe, and its intramolecular variant, the Thorpe-Ziegler reaction, further developed by Karl Ziegler.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the base-catalyzed self-condensation of nitriles.[7] The intramolecular version, in particular, proved to be a highly effective method for the construction of five- and six-membered rings.[9]

The core principle of the Thorpe-Ziegler reaction lies in the generation of a carbanion α to a nitrile group, which then acts as a nucleophile, attacking the electrophilic carbon of another nitrile group within the same molecule. This intramolecular cyclization results in the formation of a cyclic enaminonitrile, a key intermediate that can be further elaborated.[7]

A Plausible Pathway to this compound: The Thorpe-Ziegler Approach

While a definitive "discovery" paper for this compound remains elusive in early literature, a logical and historically consistent synthetic route can be postulated based on the application of the Thorpe-Ziegler reaction to appropriately functionalized acyclic precursors. A key publication from 2008 by Salaheldin and coworkers describes the synthesis of various 3-aminopyrrole derivatives utilizing a Thorpe-Ziegler cyclization, providing a strong precedent for this approach.[3]

The likely starting materials for such a synthesis would be a β-enaminonitrile, which can be readily prepared from the condensation of an amine with a β-ketonitrile. The subsequent reaction with an α-haloester in the presence of a base would set the stage for the intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

  • Formation of the β-Enaminonitrile Precursor: The initial step would involve the condensation of a suitable amine, for example, aniline, with a β-ketonitrile. This reaction establishes the N-C-C-CN fragment required for the subsequent cyclization.

  • Alkylation with an α-Haloester: The resulting β-enaminonitrile is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This introduces the ester functionality and the remaining carbon atom needed to close the five-membered ring.

  • Base-Mediated Thorpe-Ziegler Cyclization: The crucial ring-forming step is the intramolecular cyclization of the N-alkylated enaminonitrile. A suitable base, such as sodium ethoxide or triethylamine, is used to deprotonate the carbon α to the nitrile group, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the nitrile, leading to a five-membered ring intermediate.

  • Tautomerization to the Aromatic Pyrrole: The cyclic intermediate readily tautomerizes to the more stable aromatic pyrrole ring system, yielding the final product, this compound.

Visualizing the Synthesis: A Mechanistic Overview

To better illustrate the logical flow of this synthetic strategy, the following diagrams outline the key transformations.

Diagram 1: Overall Synthetic Scheme

G start β-Enaminonitrile intermediate N-Alkylated Enaminonitrile start->intermediate Alkylation reagent1 Ethyl Haloacetate reagent1->intermediate product This compound intermediate->product Thorpe-Ziegler Cyclization base Base base->product G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Tautomerization A β-Enaminonitrile C N-Alkylated Enaminonitrile A->C B Ethyl Haloacetate B->C D N-Alkylated Enaminonitrile F Carbanion Intermediate D->F E Base E->F G Carbanion Intermediate H Cyclic Intermediate G->H 5-exo-dig I Cyclic Intermediate J This compound I->J Aromatization

References

The Amino Group of Ethyl 3-amino-1H-pyrrole-2-carboxylate: A Nexus of Reactivity for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay between the electron-rich pyrrole core, a nucleophilic amino substituent at the C3 position, and an electron-withdrawing ethyl carboxylate group at the C2 position, endows it with a rich and tunable reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the amino group in this molecule, offering insights into its behavior in key chemical transformations and its utility in the synthesis of complex fused heterocyclic systems. For drug development professionals, understanding these nuances is critical for the rational design of novel therapeutics, as pyrrole-based scaffolds are prevalent in a wide range of biologically active compounds.

The Electronic Landscape: A Tale of Two Substituents

The reactivity of the 3-amino group is intrinsically linked to the electronic nature of the pyrrole ring, which is modulated by its substituents. The pyrrole nitrogen's lone pair participates in the aromatic sextet, rendering the ring electron-rich and susceptible to electrophilic attack. The amino group at C3 further enhances this electron density through a positive mesomeric effect (+M), donating its lone pair into the π-system.

Conversely, the ethyl carboxylate group at C2 exerts a negative inductive (-I) and a negative mesomeric (-M) effect, withdrawing electron density from the ring. This push-pull electronic arrangement creates a nuanced reactivity profile. While the ester group deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole, it also influences the regioselectivity of reactions involving the amino group and the adjacent C4 position. The delocalization of the amino group's lone pair is in competition with the electron-withdrawing nature of the ester, which ultimately governs its nucleophilicity and basicity.

Key Chemical Transformations of the Amino Group

The 3-amino group in this compound is a primary nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity is a cornerstone for the construction of more complex molecular architectures.

Acylation: Formation of Amides

The amino group readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing diverse functional groups and for protecting the amino group during subsequent synthetic steps. The nucleophilicity of the amino group is sufficient to attack the electrophilic carbonyl carbon of the acylating agent.

Protocol: General Procedure for Acylation

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the acidic byproduct.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Alkylation: Synthesis of Secondary and Tertiary Amines

Similar to acylation, the amino group can be alkylated using alkyl halides or other alkylating agents. This reaction allows for the introduction of alkyl chains, which can modulate the steric and electronic properties of the molecule, as well as its solubility and pharmacokinetic profile in a drug discovery context. The reaction typically proceeds via an SN2 mechanism.

Protocol: General Procedure for N-Alkylation

  • Dissolve this compound in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amino group, increasing its nucleophilicity.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) and heat the reaction mixture as required.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Diazotization: A Gateway to Diverse Functionalities

Diazotization of the 3-amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid) affords a reactive diazonium salt. While often unstable, these intermediates can be immediately used in subsequent reactions. 'Interrupted' diazotization, where the reaction is quenched with cold water, can sometimes lead to the isolation of stable diazonium species with a nitrate counter ion[1]. This transformation is a powerful tool for introducing a wide range of substituents at the C3 position, including halogens (via Sandmeyer-type reactions), hydroxyl groups, and for the formation of azo compounds.

Protocol: Diazotization and Subsequent Coupling (Adapted from a similar pyrazole system)[2]

  • Dissolve this compound in a cold (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period.

  • For coupling reactions, add a solution of the coupling partner (e.g., an activated aromatic compound or an active methylene compound) to the diazonium salt solution, maintaining the low temperature.

  • Adjust the pH as necessary to facilitate the coupling reaction.

  • Isolate the product by filtration or extraction.

The Amino Group as a Linchpin for Fused Heterocycle Synthesis

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrrolo[3,2-d]pyrimidines. These scaffolds are considered "9-deazapurine" analogs and are of great interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents[3][4].

In these reactions, the 3-amino group acts as a nucleophile, attacking an electrophilic center to initiate a cyclization cascade. The adjacent C4 position of the pyrrole ring can also participate in these cyclizations, leading to the formation of the fused pyrimidine ring.

Synthesis of Pyrrolo[3,2-d]pyrimidines

The synthesis of pyrrolo[3,2-d]pyrimidines from this compound and its derivatives often involves a cyclocondensation reaction with a suitable three-carbon electrophilic partner. A common strategy involves the reaction with isocyanates or isothiocyanates to form a urea or thiourea intermediate, which then undergoes cyclization to form the fused pyrimidine ring[5].

Table 1: Examples of Reagents for Pyrrolo[3,2-d]pyrimidine Synthesis

ReagentIntermediateFused Ring System
Isocyanate (R-N=C=O)N-Aryl/alkyl-N'-(2-ethoxycarbonyl-1H-pyrrol-3-yl)ureaPyrrolo[3,2-d]pyrimidine-2,4-dione
Isothiocyanate (R-N=C=S)N-Aryl/alkyl-N'-(2-ethoxycarbonyl-1H-pyrrol-3-yl)thiourea4-Thioxo-pyrrolo[3,2-d]pyrimidin-2-one
Formamide-Pyrrolo[3,2-d]pyrimidin-4-amine

Protocol: Synthesis of a Pyrrolo[3,2-d]pyrimidine-2,4-dione Derivative[5]

  • Urea Formation: Dissolve this compound in a suitable solvent like acetonitrile. Add the desired isocyanate and stir at room temperature until the formation of the urea intermediate is complete (monitored by TLC).

  • Cyclization: To the solution containing the urea intermediate, add a base such as cesium carbonate. The cyclization is often facilitated by the addition of an activating agent like trichloroacetyl chloride.

  • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.

  • Work up the reaction by quenching with water, extracting the product, and purifying by crystallization or column chromatography.

Visualizing the Reactivity Pathways

The following diagrams illustrate the key reaction pathways of the amino group in this compound.

Acylation_Alkylation start This compound acyl Acylation (RCOCl, Base) start->acyl alkyl Alkylation (R-X, Base) start->alkyl amide N-Acylated Product acyl->amide amine N-Alkylated Product alkyl->amine caption Acylation and Alkylation Pathways

Caption: Acylation and Alkylation Pathways.

Diazotization_Cyclization start This compound diazotization Diazotization (NaNO2, H+) start->diazotization cyclization Cyclocondensation (e.g., with Isocyanate) start->cyclization diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer-type Reactions diazonium->sandmeyer products Halogenated, Hydroxylated, etc. Products sandmeyer->products fused Pyrrolo[3,2-d]pyrimidine cyclization->fused caption Diazotization and Cyclization Pathways

Caption: Diazotization and Cyclization Pathways.

Conclusion

The 3-amino group of this compound is a highly valuable functional handle for the synthesis of a diverse array of nitrogen-containing heterocycles. Its reactivity, finely tuned by the electronic interplay of the pyrrole ring and the adjacent ester functionality, allows for selective transformations including acylation, alkylation, and diazotization. Most notably, this amino group serves as a critical nucleophilic trigger for cyclization reactions, providing efficient routes to medicinally relevant fused ring systems such as pyrrolo[3,2-d]pyrimidines. A thorough understanding of these fundamental reactivity patterns is paramount for harnessing the full synthetic potential of this versatile building block in the pursuit of novel chemical entities for drug discovery and materials science.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a strongly electron-donating amino group and an electron-withdrawing carboxylate group on the pyrrole ring creates a unique electronic environment that dictates the regiochemical outcome of electrophilic substitution reactions. This guide provides a comprehensive analysis of the reactivity of this substrate, offering field-proven insights into the causality behind experimental choices, detailed reaction protocols, and a mechanistic framework for predicting reaction outcomes. By understanding the interplay of these substituents, researchers can effectively leverage this versatile scaffold for the synthesis of novel and complex molecular architectures.

Introduction: The Electronic Landscape of a Substituted Pyrrole

The pyrrole ring is an electron-rich aromatic system, inherently activated towards electrophilic attack compared to benzene.[1] This heightened reactivity stems from the participation of the nitrogen lone pair in the π-system, which delocalizes electron density throughout the ring. In the case of this compound, the electronic characteristics are further modulated by two key substituents:

  • The 3-Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, the amino group dramatically increases the nucleophilicity of the pyrrole ring. It strongly activates the positions ortho and para to itself, which correspond to the C2, C4, and C5 positions (as C5 is para to C3 in a 1,3-relationship across the nitrogen).

  • The 2-Ethyl Carboxylate Group (-COOEt): This is an electron-withdrawing group (EWG) through both induction and resonance. It deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles to the meta positions, which are C4 and C5.

The ultimate regioselectivity of an electrophilic substitution reaction on this molecule is therefore a delicate balance between the powerful activating and directing influence of the amino group and the deactivating, opposing influence of the carboxylate group.

Predicting Regioselectivity: A Clash of Directing Effects

Generally, a strongly activating group like -NH₂ will dominate the directing effects. The resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) is the key determinant of the reaction pathway.[2]

  • Attack at C5: This position is favored. It is para to the strongly activating amino group and meta to the deactivating carboxylate group. The positive charge in the intermediate can be effectively delocalized onto the amino nitrogen without being placed on the carbon bearing the electron-withdrawing ester.

  • Attack at C4: This position is also activated. It is ortho to the amino group and meta to the carboxylate. This position is also a likely candidate for substitution.

  • Attack at C2: This position is highly disfavored as it is already substituted.

Therefore, electrophilic attack is overwhelmingly predicted to occur at the C5 or C4 positions. The precise ratio of these isomers will depend on the specific electrophile and the reaction conditions, with sterics often favoring the less hindered C5 position.

Key Electrophilic Substitution Reactions and Protocols

This section details common electrophilic substitution reactions, providing both mechanistic insights and practical, field-tested protocols.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The electrophile is the Vilsmeier reagent, typically chloroiminium cation [ClCH=N(CH₃)₂]⁺, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Mechanism & Rationale:

The reaction proceeds via the attack of the electron-rich pyrrole ring on the Vilsmeier reagent. The choice of DMF as both solvent and reagent is standard. The reaction is typically performed at elevated temperatures to drive it to completion. A basic workup is required to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde.

A study on the closely related ethyl 3-fluoro-1H-pyrrole-2-carboxylate showed that Vilsmeier-Haack formylation resulted in a mixture of 4- and 5-formylated regioisomers, demonstrating that both positions are accessible.[3] A similar outcome is expected for the 3-amino analogue.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask under an argon atmosphere, cool dimethylformamide (DMF, 10 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1.0 eq.) in DMF and add it to the prepared Vilsmeier reagent.

  • Heating: Warm the reaction mixture to 90 °C and stir overnight.[3]

  • Workup: Cool the reaction to room temperature and pour it onto crushed ice. Carefully neutralize the mixture to pH 9 by adding a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the C4 and C5 isomers.

Data Summary: Expected Products of Formylation

Product NameSubstitution PositionExpected Relative Yield
Ethyl 3-amino-5-formyl-1H-pyrrole-2-carboxylateC5Major Isomer
Ethyl 3-amino-4-formyl-1H-pyrrole-2-carboxylateC4Minor Isomer
Halogenation (Bromination)

Direct halogenation of pyrroles is often too vigorous and can lead to polymerization. Milder halogenating agents are required. N-Bromosuccinimide (NBS) is an excellent source of electrophilic bromine for electron-rich systems.

Mechanism & Rationale:

NBS in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) provides a controlled source of Br⁺. The reaction is typically fast and can be run at or below room temperature. The regioselectivity is expected to strongly favor the C5 position due to the combined electronic and steric factors. The C5 position is electronically activated and less sterically hindered than the C4 position.

Experimental Protocol: Bromination with NBS

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired product.

Data Summary: Expected Product of Monobromination

Product NameSubstitution PositionExpected Relative Yield
Ethyl 3-amino-5-bromo-1H-pyrrole-2-carboxylateC5>95%
Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylateC4<5%

Logical & Mechanistic Diagrams

The following diagrams illustrate the key concepts discussed in this guide.

Diagram 1: Directing Effects on the Pyrrole Core

This diagram shows the interplay of the electron-donating amino group and the electron-withdrawing carboxylate group, highlighting the activated positions for electrophilic attack.

Caption: Directing effects of substituents on the pyrrole ring.

Diagram 2: Vilsmeier-Haack Formylation Workflow

This diagram outlines the experimental workflow for the formylation reaction.

workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) start->reagent_prep add_pyrrole 2. Add Pyrrole Substrate reagent_prep->add_pyrrole heat 3. Heat Reaction (90°C, overnight) add_pyrrole->heat workup 4. Aqueous Workup & Neutralization (Ice, NaOH to pH 9) heat->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction purification 6. Column Chromatography extraction->purification end Isolated Products (C4 & C5 Isomers) purification->end

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Diagram 3: Regioselectivity in Electrophilic Attack

This diagram explains the preference for attack at C5 by comparing the stability of the cationic intermediates.

mechanism start Pyrrole + E⁺ attack_c5 Attack at C5 start->attack_c5 attack_c4 Attack at C4 start->attack_c4 intermediate_c5 C5-Sigma Complex (More Stable) Charge delocalized by -NH₂ attack_c5->intermediate_c5 Lower Ea intermediate_c4 C4-Sigma Complex (Less Stable) Steric hindrance attack_c4->intermediate_c4 Higher Ea product_c5 C5-Substituted Product (Major) intermediate_c5->product_c5 -H⁺ product_c4 C4-Substituted Product (Minor) intermediate_c4->product_c4 -H⁺

Caption: Rationale for regiochemical outcome in electrophilic substitution.

Conclusion and Future Outlook

This compound presents a fascinating case study in competitive directing effects in electrophilic aromatic substitution. The overarching control of the 3-amino group directs electrophiles primarily to the C5 and, to a lesser extent, the C4 positions. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently utilize this building block. Future work should focus on quantifying the isomer ratios for a wider range of electrophiles and exploring the derivatization of the resulting products to access novel chemical space for drug discovery and materials science applications. The principles outlined herein serve as a robust predictive tool for planning synthetic routes involving this and structurally related heterocyclic systems.

References

Methodological & Application

Application Note: Paal-Knorr Synthesis of Densely Functionalized Pyrroles Using Ethyl 3-Amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classical Pyrrole Synthesis

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for engaging with biological targets.[1][4] The Paal-Knorr synthesis, first reported in 1884, remains a foundational and highly efficient method for constructing the pyrrole ring via the condensation of a 1,4-dicarbonyl compound with a primary amine.[5] Its operational simplicity and the general accessibility of starting materials have cemented its role in synthetic chemistry.

This application note moves beyond the synthesis of simple N-substituted pyrroles to explore a more advanced application: the use of a functionalized aminopyrrole, ethyl 3-amino-1H-pyrrole-2-carboxylate , as the amine component. This strategy allows for the rapid assembly of complex, densely functionalized pyrrolo[2,3-b]pyrrole or related bicyclic systems. Such scaffolds are of significant interest in drug discovery, offering rigid, three-dimensional structures that can be decorated to probe new regions of chemical space and develop novel therapeutic agents.[6] We will detail the mechanistic rationale, provide validated protocols for both conventional and microwave-assisted synthesis, and discuss the critical parameters for success.

The Paal-Knorr Mechanism: A Closer Look

The enduring utility of the Paal-Knorr synthesis lies in its robust and well-understood mechanism. While early studies debated intermediates, extensive research, including kinetic and computational studies, has established a consensus pathway.[7][8] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[9]

The accepted mechanism proceeds through three key stages:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound. This step forms a hemiaminal intermediate.[10][11]

  • Cyclization (Rate-Determining Step): A subsequent intramolecular attack by the nitrogen atom on the second carbonyl group closes the five-membered ring. This cyclization is typically the rate-determining step of the reaction.[5][8]

  • Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole intermediate undergoes a two-fold dehydration, driven by the formation of the stable aromatic pyrrole ring.[11]

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Design & Protocols

The following protocols describe the synthesis of a model compound, ethyl 2,5-dimethyl-1H-pyrrolo[2,3-b]pyrrole-6-carboxylate , from the reaction of 2,5-hexanedione and this compound.

General Experimental Workflow

The overall process is straightforward, involving the combination of reactants under appropriate catalytic and thermal conditions, followed by product isolation and purification. Modern techniques such as microwave irradiation can dramatically reduce reaction times.[5]

Caption: Standard laboratory workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Heating Method

This protocol employs standard laboratory glassware and heating. While reliable, it typically requires longer reaction times compared to microwave-assisted methods.

Materials:

  • 2,5-Hexanedione (1.0 mmol, 114 mg)

  • This compound (1.0 mmol, 154 mg)

  • Ethanol or Glacial Acetic Acid (5 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg) or a few drops of concentrated HCl[5]

  • Round-bottom flask (25 mL) with reflux condenser

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,5-hexanedione (114 mg) and this compound (154 mg).

  • Add the chosen solvent (5 mL of ethanol) and a magnetic stir bar.

  • Add the acid catalyst (e.g., 19 mg of p-TsOH).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Upon completion (typically 4-8 hours), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure pyrrolo[2,3-b]pyrrole derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Paal-Knorr reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation.[5][12]

Materials:

  • Same reagents as Protocol 1.

  • Microwave reactor with appropriate sealed reaction vials (e.g., 10 mL).

Procedure:

  • In a 10 mL microwave reaction vial, combine 2,5-hexanedione (114 mg), this compound (154 mg), ethanol (5 mL), and p-TsOH (19 mg).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes. Use an initial power of ~150 W to reach the target temperature, then maintain with lower power.[5]

  • After the irradiation period, allow the vial to cool to room temperature (ensure pressure has subsided before opening).

  • Transfer the reaction mixture to a round-bottom flask and proceed with the work-up and purification as described in steps 7-11 of Protocol 1.

Comparative Data and Expected Outcomes

The choice of methodology can significantly impact reaction efficiency. Greener modifications using heterogeneous catalysts or solvent-free conditions have also been developed and can yield excellent results.[8]

Parameter Conventional Method Microwave Method Solvent-Free (Catalyst: SiO₂-OSO₃H)[8]
Catalyst p-TsOH or Acetic Acidp-TsOHSilica Sulfuric Acid
Temperature ~80 °C (Reflux)120 °CRoom Temperature
Time 4 - 8 hours15 - 30 minutes< 10 minutes
Typical Yield 60 - 80%75 - 95%> 90%
Notes Standard, accessible setup.Rapid optimization, higher throughput.Environmentally friendly, simple work-up.

Key Considerations & Troubleshooting

  • Purity of Aminopyrrole: The starting this compound should be of high purity. Impurities can lead to side reactions and difficult purification.

  • Choice of Catalyst: While various protic and Lewis acids can catalyze the reaction, weak acids like acetic acid or catalytic amounts of p-TsOH are often sufficient and prevent degradation of acid-sensitive substrates.[9][13]

  • Dicarbonyl Substrate: The primary limitation of the Paal-Knorr synthesis can be the availability and stability of the 1,4-dicarbonyl precursor.[13] For asymmetric dicarbonyls, regioselectivity can be an issue, potentially leading to isomeric products.

  • Reaction Monitoring: Close monitoring by TLC is crucial. Over-running the reaction can lead to polymerization or decomposition, especially at higher temperatures. The product, being a larger conjugated system, should have a distinct UV-active spot compared to the starting materials.

  • Purification: The resulting bicyclic products are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative to chromatography for final purification.[5]

Applications in Drug Discovery

The synthesis of rigid, functionalized pyrrolo[2,3-b]pyrrole cores via this method provides a powerful platform for medicinal chemistry. The ester and N-H functionalities serve as handles for further chemical modification, enabling the rapid generation of diverse compound libraries. These libraries can be screened against a wide range of biological targets, including kinases, proteases, and GPCRs, to identify novel lead compounds for therapeutic development.[6][14] The pyrrole motif is a proven component in drugs targeting cancer, inflammation, and infectious diseases, making these advanced scaffolds highly valuable for future drug discovery efforts.[2][14]

References

Suzuki cross-coupling reactions with ethyl 3-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Suzuki Cross-Coupling Reactions with Ethyl 3-Amino-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

Pyrrole-containing structures are ubiquitous in pharmaceuticals, natural products, and materials science.[1] The ability to functionalize the pyrrole ring with precision is therefore of paramount importance in modern synthetic organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[2][3]

This guide focuses on a particularly valuable, yet challenging, substrate: this compound. Its bifunctional nature, possessing both an amino and an ester group on an electron-rich pyrrole core, presents unique opportunities and challenges for synthetic chemists.[4] The amino group can act as a coordinating agent to the palladium catalyst, potentially inhibiting its activity, while the overall electron-rich nature of the pyrrole can influence the kinetics of the catalytic cycle.[5] Understanding these nuances is critical for developing robust and high-yielding coupling protocols.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide.[6] The generally accepted mechanism involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[6] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organohalide.[7]

  • Transmetalation: The organic group from the organoboron species (R²-BY₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Cycle

Experimental Design: Key Parameters and Their Rationale

The success of a Suzuki coupling with this compound hinges on the careful selection of several key reaction parameters.

The Pyrrole Substrate: To Protect or Not to Protect?

The presence of the N-H proton on the pyrrole ring can lead to side reactions, including debromination, under typical Suzuki-Miyaura conditions.[9] Therefore, protection of the pyrrole nitrogen is often advantageous. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice as it is stable under the reaction conditions and can be readily removed later.[9][10]

Choice of Palladium Catalyst and Ligand

For electron-rich and potentially coordinating heteroaryl halides, the choice of ligand is paramount.[11][12] Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps.[11][13]

  • Buchwald Ligands: Ligands such as SPhos and XPhos have demonstrated exceptional utility in the coupling of heteroaryl systems, often allowing for lower catalyst loadings and milder reaction temperatures.[14]

  • Other Phosphine Ligands: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is another commonly used and effective catalyst for coupling reactions involving heteroaryl boronic acids.[1][15]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[2] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex.[8][16] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed and are generally effective.[12][17]

  • Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species. However, for sensitive substrates, anhydrous conditions may be necessary to minimize side reactions like protodeboronation.[12][18]

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are commonly used, often in combination with water.[1][7]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can also be an effective solvent, particularly when using phosphate bases.[16]

Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the Suzuki cross-coupling of a halogenated this compound derivative with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of SEM-Protected 4-Bromo-ethyl 3-amino-1H-pyrrole-2-carboxylate

This protocol is adapted from methodologies developed for the arylation of protected pyrroles.[9]

Materials:

  • SEM-protected 4-bromo-ethyl 3-amino-1H-pyrrole-2-carboxylate

  • Arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add the SEM-protected 4-bromo-ethyl 3-amino-1H-pyrrole-2-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow

Data Presentation: Comparative Performance of Reaction Conditions

The following table summarizes typical yields for Suzuki-Miyaura couplings of heteroaryl halides under various conditions, providing a baseline for optimization.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-10085-98[14]
Pd(dppf)Cl₂K₂CO₃DME8070-90[1][15]
Pd(OAc)₂ / Buchwald LigandK₃PO₄n-Butanol10075-95[12][18]
Heterogeneous Pd CatalystNa₂CO₃H₂O/EtOH6080-95[19]

Troubleshooting and Field-Proven Insights

  • Low Yields or No Reaction:

    • Catalyst Inhibition: The amino group on the pyrrole can coordinate to the palladium catalyst.[5] Consider using a ligand that is more sterically hindering to disfavor this interaction. Increasing the catalyst loading may also be beneficial.

    • Inactive Catalyst: Ensure the palladium precatalyst is properly activated to Pd(0). The use of a Pd(0) source like Pd₂(dba)₃ can be advantageous.

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, can be minimized by using anhydrous solvents and ensuring the reaction is performed under a strictly inert atmosphere.[5]

  • Formation of Byproducts:

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[5] Thoroughly degassing all solvents is crucial.

    • Dehalogenation: The starting pyrrole halide can be reduced. This can be influenced by the choice of solvent and base.[5]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound and its derivatives is a highly valuable transformation for the synthesis of complex, biologically active molecules. Success in this endeavor requires a nuanced understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. By carefully considering the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively navigate the challenges associated with this substrate and unlock its full synthetic potential.

References

Application Note: Ethyl 3-Amino-1H-pyrrole-2-carboxylate as a Versatile Building Block in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a highly valuable heterocyclic building block, distinguished by its unique bifunctional architecture. The strategic placement of a nucleophilic amino group and an electrophilic ester function on the pyrrole core makes it an ideal substrate for multi-component reactions (MCRs).[1] This application note provides an in-depth guide to leveraging this versatile molecule for the efficient, one-pot synthesis of complex, drug-like scaffolds. We will explore its application in the construction of medicinally relevant pyrrolo[2,3-d]pyrimidines and in the powerful Groebke-Blackburn-Bienaymé (GBB) reaction, offering detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles that drive these transformations.

Introduction: The Strategic Value of this compound in MCRs

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of biologically active molecules and approved drugs featuring a heterocyclic core.[1] Among these, the pyrrole motif is a recurring feature in numerous natural products and pharmaceuticals, prized for its diverse biological activities.[2][3] this compound (C₇H₁₀N₂O₂) emerges as a particularly powerful synthetic intermediate due to its dual functionality. The primary amine at the C3 position acts as a potent nucleophile, while the ethyl ester at the C2 position can participate in cyclization reactions or be modified post-synthesis.[1] This arrangement is perfectly suited for Multi-Component Reactions (MCRs).

MCRs are convergent, one-pot processes where three or more distinct starting materials combine to form a complex product that incorporates substantial portions of all reactants.[4] This approach offers significant advantages over traditional linear synthesis:

  • Efficiency: Drastically reduces the number of synthetic steps, saving time, resources, and energy.[4]

  • Atom Economy: Maximizes the incorporation of atoms from reactants into the final product, minimizing waste.[5]

  • Complexity Generation: Enables the rapid assembly of complex and diverse molecular libraries from simple, readily available precursors.[2]

By employing this compound in MCRs, researchers can rapidly access intricate heterocyclic systems, accelerating the discovery of novel therapeutic agents.

Key Application: Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a "privileged" structure in medicinal chemistry. It is the core of numerous FDA-approved drugs, including tyrosine kinase inhibitors like Tofacitinib and Ruxolitinib, and is extensively explored for its anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] MCRs provide a direct and efficient route to these high-value compounds.

A common strategy involves the condensation of an aminopyrrole, a 1,2-dicarbonyl compound (like an arylglyoxal), and a C-N-C building block (like a barbituric acid derivative).[9][10][11] This approach leverages the binucleophilic character of the aminopyrrole to construct the fused pyrimidine ring in a single, streamlined operation.

Protocol 1: Catalytic One-Pot Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol is adapted from established procedures for the synthesis of functionalized pyrrolo[2,3-d]pyrimidines via MCRs.[9][10] It illustrates how this compound can be used to generate a polycyclic, heteroaromatic product.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 154.17 mg)

  • Arylglyoxal monohydrate (e.g., Phenylglyoxal monohydrate, 1.0 mmol, 152.15 mg)

  • Barbituric acid (1.0 mmol, 128.09 mg)

  • Catalyst: Tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 16.12 mg, 5 mol%)

  • Solvent: Anhydrous Ethanol (10 mL)

  • Reaction Vessel: 25 mL round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To the round-bottom flask, add this compound, phenylglyoxal monohydrate, barbituric acid, and TBAB.

  • Add anhydrous ethanol (10 mL) and a magnetic stir bar.

  • Attach the reflux condenser and place the flask in a preheated oil bath at 50-60 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 60-90 minutes.[9]

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure pyrrolo[2,3-d]pyrimidine derivative. Further purification, if necessary, can be achieved by recrystallization.

Causality and Mechanistic Rationale

The efficiency of this reaction hinges on a catalyzed cascade of condensation and cyclization events. TBAB, an ionic liquid, acts as a green and effective catalyst, facilitating the reaction under mild conditions.[9][10] The proposed mechanism proceeds as follows:

  • Knoevenagel Condensation: The reaction likely initiates with a Knoevenagel condensation between the active methylene group of barbituric acid and one of the carbonyl groups of the arylglyoxal.

  • Michael Addition: The amino group of the this compound then undergoes a Michael addition to the resulting α,β-unsaturated system.

  • Intramolecular Cyclization & Dehydration: Subsequent intramolecular cyclization occurs through the attack of the pyrrole NH onto the remaining carbonyl group, followed by dehydration to form the aromatic pyrimidine ring, yielding the final fused product.

MCR_Mechanism_1 Pyrrole Ethyl 3-amino-1H- pyrrole-2-carboxylate Michael Michael Adduct Pyrrole->Michael Michael Addition Glyoxal Arylglyoxal Knoevenagel Knoevenagel Adduct Glyoxal->Knoevenagel Condensation Barbituric Barbituric Acid Barbituric->Knoevenagel Condensation Catalyst TBAB (Catalyst) Catalyst->Knoevenagel Facilitates Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product Fused Pyrrolo[2,3-d]pyrimidine Cyclized->Product Dehydration/ Aromatization

Caption: Proposed mechanism for the three-component synthesis of pyrrolo[2,3-d]pyrimidines.

Scope and Versatility

This MCR protocol is highly versatile, allowing for the generation of a diverse library of compounds by simply varying the starting materials.

Component 1 (Aminopyrrole)Component 2 (Dicarbonyl)Component 3 (Active Methylene)Typical YieldReference
6-Amino-1,3-dimethyluracil4-ChlorophenylglyoxalBarbituric Acid92%[9][10]
6-Amino-1,3-dimethyluracilPhenylglyoxal1,3-Dimethylbarbituric Acid90%[9][10]
6-Amino-1,3-dimethyluracil4-NitrophenylglyoxalThiobarbituric Acid85%[9][10]
This compoundVarious ArylglyoxalsVarious BarbituratesGood to Excellent (Expected)-

Advanced Application: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based MCR that constructs fused 3-aminoimidazoles.[12][13] It involves the acid-catalyzed condensation of a heterocyclic amidine, an aldehyde, and an isocyanide. The enamine functionality within this compound allows it to serve as the heterocyclic amidine component, opening a pathway to novel pyrrolo[2,3-b]imidazoles, another scaffold of interest in drug discovery.

Protocol 2: GBB Synthesis of a Pyrrolo[2,3-b]imidazole Derivative

This protocol is designed based on standard GBB reaction conditions, highlighting the utility of this compound in forming C-C and C-N bonds in a single step.[14][15]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 154.17 mg)

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.12 mg)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol, 83.15 mg)

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 49.21 mg, 10 mol%)

  • Solvent: Anhydrous Methanol (10 mL)

  • Reaction Vessel: 15 mL microwave vial with a magnetic stir bar

Procedure:

  • In the microwave vial, dissolve this compound and benzaldehyde in anhydrous methanol (10 mL).

  • Add Sc(OTf)₃ to the solution and stir for 5 minutes at room temperature to facilitate the formation of the Schiff base intermediate.

  • Add tert-butyl isocyanide to the mixture.

  • Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 30-60 minutes.[15]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the desired 3-aminoimidazo[1,2-a]pyridine product.

Causality and Mechanistic Rationale

The GBB reaction is a sophisticated cascade catalyzed by a Lewis or Brønsted acid. The catalyst's primary role is to activate the aldehyde, initiating the sequence.[14][15]

  • Schiff Base Formation: The acid catalyst activates the aldehyde carbonyl group, promoting condensation with the amino group of the pyrrole to form a protonated Schiff base (iminium ion).

  • Nucleophilic Attack: The isocyanide, acting as a powerful carbon-based nucleophile, attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrrole ring acts as the intramolecular nucleophile, attacking the nitrilium ion in a 5-endo-dig cyclization. This step is crucial and forms the five-membered imidazole ring.

  • Tautomerization: A final proton transfer/tautomerization step yields the aromatic 3-amino-imidazo-fused product.

GBB_Mechanism Pyrrole Ethyl 3-amino-1H- pyrrole-2-carboxylate Schiff Iminium Ion (Schiff Base) Pyrrole->Schiff Condensation Aldehyde Aldehyde Aldehyde->Schiff Condensation Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Catalyst Sc(OTf)3 Catalyst->Schiff Activates Schiff->Nitrilium Nucleophilic Attack Cyclized Cyclized Adduct Nitrilium->Cyclized 5-endo-dig Cyclization Product Fused Pyrrolo-imidazole Cyclized->Product Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Conclusion

This compound is a superb molecular scaffold for use in multi-component reactions. Its inherent bifunctionality allows for the rapid and efficient construction of diverse and complex heterocyclic frameworks, such as the medicinally vital pyrrolo[2,3-d]pyrimidines and novel pyrrolo-fused imidazoles. The MCR protocols described herein demonstrate the power of this approach to minimize synthetic steps, improve resource efficiency, and accelerate the generation of compound libraries for drug discovery and materials science. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can fully exploit the synthetic potential of this versatile building block.

References

Application Notes and Protocols: Strategic Derivatization of Ethyl 3-Amino-1H-pyrrole-2-carboxylate for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among the diverse array of pyrrole-based building blocks, ethyl 3-amino-1H-pyrrole-2-carboxylate stands out as a particularly versatile scaffold. Its strategic placement of an amino group, an ester, and reactive pyrrolic protons offers multiple handles for chemical modification. This guide provides an in-depth exploration of the derivatization of this key intermediate, presenting detailed protocols for N-acylation and Palladium-catalyzed cross-coupling reactions. We delve into the causality behind experimental choices and highlight the therapeutic relevance of the resulting molecular architectures, including their roles as kinase inhibitors and anti-infective agents.

Introduction: The Strategic Value of the 3-Aminopyrrole Scaffold

The inherent biological significance of the pyrrole ring is well-established, being a fundamental component of natural products and synthetic drugs with a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The this compound scaffold is of particular interest due to its trifunctional nature. The nucleophilic 3-amino group is a prime site for amide bond formation, a common linkage in drug molecules. The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid for further derivatization or can participate in other transformations. The pyrrole ring itself, particularly at the 4- and 5-positions, is amenable to electrophilic substitution and modern cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

This guide will focus on two high-impact derivatization strategies: N-acylation to generate diverse amide libraries and the Suzuki-Miyaura cross-coupling for the introduction of aryl and heteroaryl moieties, a key transformation in modern drug discovery.[4][5]

Derivatization Strategies and Protocols

N-Acylation of the 3-Amino Group

The formation of an amide bond at the 3-position is a fundamental step in elaborating the this compound core. This reaction is crucial for introducing a wide array of side chains that can interact with biological targets. The choice of acylating agent and reaction conditions is critical to ensure high yields and purity.

Scientific Rationale: The reaction of the primary amino group with an acid chloride or anhydride is a classic and efficient method for amide bond formation. The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.

Protocol 1: General Procedure for N-Acylation

Materials:

  • This compound hydrochloride (or free base)

  • Acyl chloride or carboxylic acid anhydride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. If starting from the hydrochloride salt, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to generate the free base in situ. If starting with the free base, use 1.1 equivalents of triethylamine.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-acylated product.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrrole in DCM base Add Et3N (if HCl salt) start->base cool Cool to 0 °C base->cool add_reagent Add Acyl Chloride cool->add_reagent stir Stir at RT (2-4h) add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end N-Acylated Product purify->end

Caption: Two-step workflow for the synthesis of 4-aryl-pyrrole derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

Derivatives of this compound have shown promise in various therapeutic areas. The ability to easily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties.

Derivative Class Modification Strategy Therapeutic Target/Activity Key SAR Insights Reference
Pyrrole-2-carboxamidesN-acylation with substituted benzoic acidsMmpL3 Inhibitors (Anti-tuberculosis)Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, and bulky substituents on the carboxamide improve activity. [6][6]
Pyrrole-based Kinase InhibitorsSuzuki coupling to introduce heteroaryl moietiesVarious Kinases (Anti-cancer)The nature of the aryl/heteroaryl group at C4/C5 is critical for binding to the kinase hinge region.General knowledge
PyrrolinesCyclization of related precursorsAntiproliferativeThe stereochemistry and substitution pattern on the pyrroline ring significantly impact activity and selectivity against cancer cell lines. [7][7]

The derivatization of the 3-amino group, for instance, has led to the development of potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for anti-tuberculosis drug development. [6]Structure-activity relationship studies have revealed that the nature of the substituent on the amide nitrogen is crucial for potency. [6]Similarly, the introduction of aryl and heteroaryl groups at the 4- and 5-positions via Suzuki coupling has been a successful strategy in the design of kinase inhibitors, where these appended rings can form key interactions within the ATP-binding pocket of the enzyme.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. The protocols detailed in this guide for N-acylation and Suzuki-Miyaura cross-coupling provide reliable methods for generating diverse libraries of compounds. The causality-driven explanations for each experimental step are intended to empower researchers to adapt and optimize these procedures for their specific drug discovery programs. The continued exploration of this scaffold's derivatization potential is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Note & Protocol: A Comprehensive Guide to the N-Acylation of Ethyl 3-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Pyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. Ethyl 3-amino-1H-pyrrole-2-carboxylate serves as a versatile and highly valuable building block for the synthesis of more complex molecular architectures. The strategic N-acylation of its 3-amino group is a fundamental transformation that allows for the introduction of diverse functionalities, profoundly influencing the molecule's steric and electronic properties. This modification is pivotal in tuning ligand-receptor interactions, modulating solubility, and constructing precursors for further cyclization reactions. This guide provides a detailed, field-proven protocol for the N-acylation of this substrate, grounded in mechanistic principles to empower researchers to achieve high-yield, reproducible results.

Mechanistic Foundations: The "Why" Behind the Protocol

A successful synthesis is built upon a solid understanding of the underlying reaction mechanism. The N-acylation of an amine is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

The Role of the Base: Beyond a Simple Proton Sponge

In this reaction, a base is not merely an optional additive; it is crucial for both efficiency and yield. When using an acyl chloride, a stoichiometric amount of base is required to neutralize the hydrochloric acid (HCl) byproduct. Failure to do so would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

However, certain bases offer catalytic advantages.

  • Pyridine: Often used as both a solvent and a base, pyridine neutralizes the generated acid.[1] It can also act as a nucleophilic catalyst by forming a reactive acylpyridinium intermediate, though its catalytic activity is modest compared to other options.[2][3]

  • 4-Dimethylaminopyridine (DMAP): DMAP is a superior nucleophilic catalyst, often used in sub-stoichiometric amounts (0.05-0.2 equivalents). Its efficacy stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen.[4] DMAP rapidly attacks the acylating agent to form a highly reactive and resonance-stabilized N-acylpyridinium salt.[4][5] This intermediate is a far more potent acylating agent than the parent acyl chloride or anhydride, dramatically accelerating the rate of acyl transfer to the aminopyrrole.[4][6]

Choice of Acylating Agent
  • Acyl Chlorides: Highly reactive and widely available, making them a common choice. Their high reactivity necessitates careful handling and control of reaction temperature. The reaction produces HCl, requiring a base.[7]

  • Carboxylic Anhydrides: Generally less reactive than acyl chlorides, which can be advantageous for controlling selectivity and minimizing side reactions.[8] The reaction produces a carboxylic acid byproduct, which also requires neutralization by a base.

Experimental Workflow and Diagrams

A clear understanding of the process flow is essential for efficient execution in the lab.

General Experimental Workflow

The overall process involves careful reagent addition in an inert atmosphere, reaction monitoring, and a systematic work-up and purification sequence to isolate the desired product.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation A Dissolve Substrate & Base in Anhydrous Solvent B Cool to 0 °C (Ice Bath) A->B C Slowly Add Acylating Agent B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Quench Reaction (e.g., with H2O) E->F G Extract with Organic Solvent F->G H Wash Organic Layer (NaHCO3, Brine) G->H I Dry (Na2SO4) & Filter H->I J Concentrate in vacuo I->J K Purify Product (Chromatography or Recrystallization) J->K

Caption: High-level workflow for N-acylation.

DMAP Catalytic Cycle

The catalytic power of DMAP is best illustrated by its reaction cycle.

DMAP_Cycle reagents Acyl Chloride (R-COCl) + DMAP intermediate [N-Acyl-DMAP]+ Cl- (Highly Reactive Intermediate) reagents->intermediate Fast product N-Acylated Pyrrole + [DMAP-H]+ Cl- intermediate->product Acyl Transfer amine Aminopyrrole (Substrate) product->reagents Regeneration (with base, e.g., Et3N)

Caption: DMAP nucleophilic catalysis mechanism.

Detailed Experimental Protocol

This protocol describes the N-acylation using a generic acyl chloride. Adjustments for specific reagents may be necessary.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )PropertiesSupplier Suggestion
This compound252932-48-2154.17Light-sensitive solidSigma-Aldrich
Acyl Chloride (e.g., Propionyl chloride)79-03-892.52d=1.065 g/mL; Moisture sensitive, corrosiveAcros Organics[9]
Triethylamine (Et₃N)121-44-8101.19d=0.726 g/mL; Corrosive, flammableFisher Scientific
4-Dimethylaminopyridine (DMAP)1122-58-3122.17Toxic solidNINGBO INNO[4]
Dichloromethane (DCM), Anhydrous75-09-284.93d=1.33 g/mL; VolatileStandard Supplier
Sodium Bicarbonate (NaHCO₃), sat. aq. soln.144-55-884.01-Standard Supplier
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04Drying agentStandard Supplier
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles/syringes

  • Inert gas line (Nitrogen or Argon)

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Glassware for purification (chromatography column or recrystallization)

Step-by-Step Procedure

The following quantities are based on a 10 mmol scale reaction.

ReagentEquivalentsAmountMoles (mmol)
This compound1.01.54 g10
Triethylamine (Et₃N)1.31.81 mL13
Acyl Chloride (Propionyl chloride)1.21.05 mL12
DMAP (optional catalyst)0.1122 mg1
Anhydrous Dichloromethane (DCM)-50 mL-
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.54 g, 10 mmol) and DMAP (122 mg, 1 mmol, if used).

  • Solvent and Base Addition: Add anhydrous DCM (50 mL) via syringe and stir to dissolve the solids. Add triethylamine (1.81 mL, 13 mmol).

  • Cooling: Cool the resulting solution to 0 °C using an ice/water bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.05 mL, 12 mmol) dropwise via syringe over 10-15 minutes. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The disappearance of the starting amine spot indicates completion.

  • Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction and Washing:

    • Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid) and 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

  • Purification: The resulting crude product can be purified by either:

    • Recrystallization: From a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Flash Column Chromatography: Using silica gel and an appropriate eluent gradient (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reagents (moisture contamination).- Insufficient base.- Low temperature.- Use freshly distilled/opened anhydrous solvents and reagents.- Ensure at least 1 equivalent of base is used for acyl chlorides.- Allow the reaction to run at room temperature or warm slightly if necessary.
Di-acylation Product Formed - Excess acylating agent.- Prolonged reaction time or high temperature.- Use no more than 1.1-1.2 equivalents of the acylating agent.- Monitor the reaction closely by TLC and quench once the starting material is consumed.
Starting Material Remains - Insufficient acylating agent.- Reaction time too short.- Add a small additional amount of acylating agent.- Increase the reaction time. Add a catalytic amount of DMAP to increase the reaction rate.[11]
Difficult Work-up (Emulsion) - Presence of fine particulates or salts at the interface.- Add more brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite®.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Reagent Handling: Acyl chlorides are corrosive and react violently with water; handle with extreme care. Triethylamine is flammable and has a strong odor. DMAP is highly toxic and should be handled with caution.

  • Quenching: The quenching step can be exothermic. Add the reaction mixture to water slowly.

Conclusion

The N-acylation of this compound is a robust and highly adaptable transformation. By understanding the mechanistic roles of the base and acylating agent, researchers can confidently execute this protocol to generate a wide array of valuable amide derivatives. Careful attention to anhydrous conditions, stoichiometric control, and systematic work-up procedures are key to achieving high yields of pure product, paving the way for subsequent synthetic endeavors in drug discovery and chemical biology.

References

Application Notes & Protocols: Ethyl 3-Amino-1H-pyrrole-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

The inhibition of protein kinases has become a cornerstone of modern pharmacology, particularly in oncology. Kinases, by regulating a vast number of cellular signaling pathways, represent a large and druggable target class. The development of small molecule kinase inhibitors often relies on the identification of "privileged scaffolds"—core molecular structures that are synthetically accessible and can be readily modified to achieve high affinity and selectivity for the ATP-binding site of a target kinase.[1]

Among the myriad of heterocyclic systems used, the pyrrole moiety is a prominent scaffold found in numerous FDA-approved kinase inhibitors and clinical candidates.[2] Its structure can serve as a bioisosteric replacement for other key heterocycles and provides multiple vectors for chemical modification.[1][2] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, famously features a pyrrole ring linked to an oxindole core, highlighting the scaffold's clinical relevance.[3][4]

This guide focuses on a particularly valuable building block: Ethyl 3-amino-1H-pyrrole-2-carboxylate . The strategic placement of a nucleophilic amino group and an electrophilic ester on adjacent carbons makes this compound an exceptionally versatile precursor for constructing complex, biologically active molecules.[5] We will explore the rationale for its use, provide detailed synthetic protocols for its conversion into advanced intermediates, and illustrate its application in the design of potent kinase inhibitors.

PART 1: The Strategic Value of this compound

The utility of this building block stems from its inherent chemical reactivity and its ability to serve as a foundation for structures that mimic the endogenous ATP ligand.

1.1. Orthogonal Reactivity and Synthetic Versatility

The key to this molecule's power lies in the bifunctional nature of the vicinal amino and ester groups.[5]

  • The 3-Amino Group: As a primary amine, this group is a potent nucleophile. It is the primary site for reactions that build out the core kinase-binding pharmacophore. It readily participates in condensation reactions with electrophiles like guanidine, ureas, or formamidine to construct fused heterocyclic systems.

  • The 2-Carboxylate Group: The ethyl ester provides a secondary handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common feature in kinase inhibitors for engaging with the solvent-exposed region of the ATP pocket.[6]

This allows for a stepwise, controlled synthesis where the core is first constructed via the amino group, followed by diversification via the ester group.

1.2. A Foundation for ATP-Competitive Scaffolds

A majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site as adenosine triphosphate. The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine (the core of ATP) and is consequently a highly successful scaffold for kinase inhibition.[7] this compound is an ideal starting material for the synthesis of this privileged core structure. The reaction with guanidine, for example, directly forms the 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol ring system, which is a common anchor for further inhibitor development.

G cluster_start Starting Material cluster_pathways Core Synthetic Pathways cluster_cores Key Kinase Scaffolds A Ethyl 3-amino-1H- pyrrole-2-carboxylate B Pathway 1: Cyclization via Amino Group A->B Condensation (Guanidine, Urea, etc.) C Pathway 2: Modification via Ester Group A->C Hydrolysis / Amidation D Pyrrolo[2,3-d]pyrimidine Core (e.g., via Guanidine Condensation) B->D E Pyrrole-2-carboxamide Derivatives (e.g., via Amidation) C->E

Caption: Synthetic utility of the aminopyrrole building block.

PART 2: Core Synthetic Protocols

The following protocols provide detailed, field-tested methodologies for transforming this compound into key intermediates for kinase inhibitor synthesis.

Protocol 2.1: Synthesis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol details the foundational cyclization reaction with guanidine to form the pyrrolopyrimidine core. This reaction is a cornerstone for building a wide array of kinase inhibitors. The guanidine acts as both a nucleophile and a source for the aminopyrimidine ring atoms.[8]

Materials and Reagents

Reagent CAS No. Supplier Notes
This compound 252932-48-2 Sigma-Aldrich Purity >95%
Guanidine Hydrochloride 50-01-1 Sigma-Aldrich
Sodium Ethoxide (NaOEt) 141-52-6 Sigma-Aldrich 21% solution in ethanol is convenient
Anhydrous Ethanol (EtOH) 64-17-5 Various <0.005% water
Diethyl Ether (Et2O) 60-29-7 Various Anhydrous
Hydrochloric Acid (HCl) 7647-01-0 Various 1 M aqueous solution

| Saturated Sodium Bicarbonate (NaHCO3) | 144-55-8 | Various | Aqueous solution |

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guanidine hydrochloride (1.5 equivalents).

  • Base Addition: Add anhydrous ethanol (100 mL) to the flask. While stirring under a nitrogen atmosphere, carefully add sodium ethoxide solution (21% in EtOH, 3.0 equivalents). Causality Note: Sodium ethoxide is a strong, non-nucleophilic base used here to deprotonate the guanidine hydrochloride in situ to the free, reactive guanidine base. Using a solution simplifies handling.

  • Substrate Addition: Once the guanidine hydrochloride has fully dissolved and the free base is formed (approx. 15-20 minutes), add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material is UV active and will stain with ninhydrin, while the product is also UV active but will have a significantly lower Rf value.

  • Work-up - Quenching and Neutralization: After the reaction is complete (disappearance of starting material), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7. A precipitate will form. Trustworthiness Note: Careful neutralization is critical. Over-acidification can lead to hydrolysis or degradation of the product.

  • Isolation: Filter the resulting solid precipitate through a Büchner funnel. Wash the solid sequentially with cold water (2 x 50 mL) and cold diethyl ether (2 x 50 mL) to remove residual salts and impurities.

  • Drying and Characterization: Dry the collected white to off-white solid under high vacuum. The structure of the resulting 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G A Setup: Guanidine HCl + NaOEt in EtOH B Add: Ethyl 3-amino-1H- pyrrole-2-carboxylate A->B C Reflux (6-8h, 78°C) B->C D Monitor by TLC C->D D->C Incomplete? E Cool & Neutralize (1M HCl to pH 7) D->E Complete? F Filter & Wash (H2O, Et2O) E->F G Dry & Characterize (NMR, HRMS) F->G

Caption: Workflow for the synthesis of the pyrrolopyrimidine core.

Protocol 2.2: Synthesis of a Pyrrole-2-carboxamide Derivative

This protocol provides an alternative synthetic route, focusing on the modification of the ester group to generate pyrrole-2-carboxamides. These amides can act as crucial hydrogen bond donors or acceptors and provide a vector for introducing solubilizing groups.[4]

Materials and Reagents

Reagent CAS No. Supplier Notes
This compound 252932-48-2 Sigma-Aldrich Purity >95%
Lithium Hydroxide (LiOH) 1310-65-2 Sigma-Aldrich
Tetrahydrofuran (THF) 109-99-9 Various Anhydrous
HATU (Coupling Agent) 148893-10-1 Various
Diisopropylethylamine (DIPEA) 7087-68-5 Various
Benzylamine (Example Amine) 100-46-9 Sigma-Aldrich

| Dichloromethane (DCM) | 75-09-2 | Various | Anhydrous |

Step-by-Step Methodology

  • Saponification: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until TLC shows complete conversion to the more polar carboxylic acid.

  • Acidification & Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-1H-pyrrole-2-carboxylic acid.

  • Amide Coupling Setup: In a separate flask under nitrogen, dissolve the crude carboxylic acid (1.0 eq) in anhydrous DCM. Add the desired amine (e.g., benzylamine, 1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). Causality Note: HATU is an efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the formation of the amide product.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pyrrole-2-carboxamide. Characterize by NMR and MS.

PART 3: Application in Kinase Inhibitor Design

The true value of these protocols is realized when the intermediates are carried forward to generate potent and selective kinase inhibitors.

3.1. Case Study: Assembly of a Multi-Substituted Pyrrolopyrimidine Inhibitor

This hypothetical, yet chemically robust, synthesis illustrates how the core from Protocol 2.1 can be elaborated into a final inhibitor molecule.

  • Chlorination (Vilsmeier-Haack type): The 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate is treated with phosphorus oxychloride (POCl₃) to convert the 4-hydroxyl group into a 4-chloro group. This is a crucial activation step, as the chloride is an excellent leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

  • Suzuki Cross-Coupling: The resulting 4-chloro-2-amino-7H-pyrrolo[2,3-d]pyrimidine is then subjected to a Suzuki cross-coupling reaction with an appropriately substituted arylboronic acid (e.g., 3-methoxyphenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This installs a key aryl group that often occupies the hydrophobic region of the kinase ATP-binding site.

  • N-Alkylation of the Pyrrole Ring: The pyrrole nitrogen (N7) can be alkylated or arylated to introduce further diversity. For example, reaction with a substituted benzyl bromide under basic conditions can introduce a solubilizing group or a vector to reach other parts of the kinase active site.

Illustrative SAR Data

The table below presents hypothetical data for a series of analogs based on the case study synthesis, demonstrating how structural modifications can impact inhibitory potency against a target kinase (e.g., EGFR).

Compound IDR¹ (at C4-aryl)R² (at N7-pyrrole)IC₅₀ (nM) [Illustrative]
INH-01 -H-H850
INH-02 3-OCH₃-H150
INH-03 3-OCH₃-CH₂-Ph45
INH-04 3-OCH₃-CH₂-(4-pyridyl)12

This data is for illustrative purposes only to demonstrate structure-activity relationships.

3.2. Target Engagement: A Simplified Kinase Signaling Pathway

The inhibitors synthesized from this scaffold typically target the ATP-binding site of a kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

G cluster_pathway Generic RTK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ADP ADP RAF->ADP ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrrolopyrimidine Kinase Inhibitor Inhibitor->RAF Blocks ATP Binding ATP ATP ATP->RAF

Caption: Inhibition of a kinase (e.g., RAF) in a signaling cascade.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for medicinal chemists and drug discovery professionals. Its inherent reactivity and structural potential make it an invaluable building block for constructing privileged scaffolds like the pyrrolo[2,3-d]pyrimidine core. The protocols and strategies outlined in this guide provide a robust framework for leveraging this versatile molecule to create novel, potent, and selective kinase inhibitors, ultimately accelerating the development of next-generation therapeutics.

References

Application Notes & Protocols: Leveraging Ethyl 3-Amino-1H-pyrrole-2-carboxylate for the Development of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.

Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, providing scaffolds for a vast number of therapeutic agents.[1][2] Among these, the pyrrole ring system is a "privileged structure," present in numerous natural products and approved drugs, including several with antibacterial properties.[1][2]

This guide focuses on a particularly valuable starting block: Ethyl 3-amino-1H-pyrrole-2-carboxylate . This molecule is an exceptional scaffold for antibiotic development due to its inherent chemical versatility. Its structure features a pyrrole core with two key functional groups—a primary amine at the C3 position and an ethyl ester at the C2 position.[3] These groups serve as reactive handles for extensive chemical modification, enabling the systematic synthesis of large, diverse compound libraries. This allows researchers to meticulously explore the structure-activity relationships (SAR) required to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of antibiotic therapies.

Part 1: The Strategic Value of the this compound Scaffold

The selection of a starting scaffold is a critical decision in any drug discovery campaign. This compound is a strategic choice for several reasons:

  • Proven Bioactivity of the Pyrrole Core: The pyrrole nucleus is a recurring motif in natural antibiotics like the pyrrolomycins.[2][4] Synthetic pyrrole derivatives have demonstrated a wide spectrum of antibacterial activities, targeting both Gram-positive and Gram-negative pathogens, including notoriously difficult-to-treat species like Mycobacterium tuberculosis.[1][5]

  • Dual-Vector Synthetic Accessibility: The scaffold's true power lies in its two distinct and readily modifiable functional groups.

    • The C3-Amino Group: This primary amine is a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and condensation to form imines.[3] This allows for the introduction of a wide array of side chains that can probe interactions within a biological target's binding site.

    • The C2-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid is a key intermediate for forming a diverse library of amides by coupling with various amines.[6][7] Pyrrole-2-carboxamides, in particular, are a well-established class of potent antibacterial compounds.[5][6]

  • Multiple Potential Mechanisms of Action (MoA): Derivatives of the pyrrole scaffold have been shown to inhibit a range of essential bacterial processes. This provides multiple avenues for developing drugs with novel MoAs. Known mechanisms include:

    • Inhibition of DNA Gyrase/Topoisomerase: Pyrrolamide compounds have been identified as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), crucial enzymes for DNA replication.[5]

    • Efflux Pump Inhibition: Certain pyrrole derivatives can inhibit Resistance-Nodulation-Cell Division (RND) type efflux pumps, which are a primary mechanism of resistance in Gram-negative bacteria. By blocking these pumps, the compounds can restore the efficacy of existing antibiotics.[8]

    • Inhibition of MmpL3: Pyrrole-2-carboxamides have been designed as potent inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3, which is essential for transporting mycolic acids and building the mycobacterial cell wall.[6]

Logical Workflow for Antibiotic Discovery

The development process follows a logical, iterative cycle of design, synthesis, and biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Scaffold Ethyl 3-Amino-1H- pyrrole-2-carboxylate Library Synthesize Derivative Library (Protocols 1 & 2) Scaffold->Library Chemical Modification Screening Primary Screening: MIC Determination (Protocol 3) Library->Screening MoA Secondary Screening: MoA Studies (Protocol 4) Screening->MoA Identify 'Hits' SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR Analyze Data Lead Lead Optimization SAR->Lead Refine Structure Lead->Library Iterative Design

Caption: Iterative workflow for antibiotic development.

Part 2: Synthetic Protocols for Derivative Library Generation

The following protocols provide robust, generalized methods for modifying the this compound scaffold.

Protocol 1: Synthesis of C3-N-Acyl (Amide) Derivatives

Causality: Acylation of the C3-amino group is a fundamental step in SAR exploration. This modification transforms the basic amine into a neutral amide, altering the compound's polarity, hydrogen bonding capability, and steric profile. This can significantly impact target binding and membrane permeability. Pyrrole-2-carboxamides are a well-validated class of antibacterials.[6][7]

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 10 minutes at 0 °C.

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

Protocol 2: Synthesis of C2-Pyrrole-Carboxamide Derivatives

Causality: Converting the C2-ester into an amide introduces a second vector for diversification. Amide bonds are stable and their N-substituents can be varied extensively to optimize interactions with the target protein. This strategy has been highly successful in developing potent inhibitors of the essential mycobacterial protein MmpL3.[6]

Methodology:

Step A: Saponification of the Ethyl Ester

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-amino-1H-pyrrole-2-carboxylic acid. This intermediate is often used in the next step without further purification.

Step B: Amide Coupling

  • Activation: Dissolve the 3-amino-1H-pyrrole-2-carboxylic acid (1.0 eq) from Step A in an anhydrous aprotic solvent like Dimethylformamide (DMF).

  • Reagents: Add an amide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and an additive like HOBt (Hydroxybenzotriazole) (1.2 eq). Stir for 20 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a base such as TEA or DIPEA (2.0 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C2-carboxamide derivative.

Part 3: Biological Evaluation and Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify promising candidates.

Screening Cascade Overview

G A Synthesized Compound Library B Protocol 3: Primary Antibacterial Screen (MIC Determination) A->B C Inactive Compounds (MIC > Threshold) B->C High MIC D Active 'Hit' Compounds B->D Low MIC E Cytotoxicity Assay (e.g., on Vero or HepG2 cells) D->E F Protocol 4: Mechanism of Action (MoA) Studies (e.g., Efflux Pump Inhibition) D->F G Lead Candidates for Further Optimization E->G F->G

Caption: Workflow for antibacterial compound screening.

Protocol 3: Primary Antibacterial Screening (Minimum Inhibitory Concentration - MIC)

Causality: The MIC is the gold-standard metric for quantifying the in vitro potency of an antibacterial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. This assay is the primary filter for identifying active compounds from a library.

Methodology (Broth Microdilution):

  • Panel Selection: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213), Gram-negative (e.g., Escherichia coli ATCC 25922), and potentially resistant strains.

  • Inoculum Preparation: Culture the selected bacteria overnight. Dilute the culture in fresh, sterile Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Compound Preparation: Prepare stock solutions of test compounds (typically 10 mg/mL in DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate, ranging from a high concentration (e.g., 128 µg/mL) to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours under appropriate atmospheric conditions.

  • Result Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. Results can be read visually or with a plate reader.

Protocol 4: Secondary Screen - Efflux Pump Inhibition (EPI) Assay

Causality: For Gram-negative bacteria, active efflux is a major mechanism of intrinsic and acquired resistance. Identifying compounds that inhibit these pumps is a promising strategy to combat resistance.[8] This assay determines if a "hit" compound can increase the intracellular concentration of a known fluorescent efflux pump substrate.

Methodology (Ethidium Bromide Accumulation):

  • Bacterial Preparation: Grow a bacterial strain known to overexpress an RND efflux pump (e.g., E. coli AG100) to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS containing a carbon source (e.g., glucose) to energize the pumps.

  • Assay Setup: In a 96-well black-walled plate, add the bacterial suspension to wells containing:

    • The test compound at a sub-MIC concentration (e.g., 1/4x MIC).

    • A known efflux pump inhibitor as a positive control (e.g., CCCP or PAβN).

    • No inhibitor as a negative control.

  • Substrate Addition: Add the fluorescent efflux pump substrate, ethidium bromide (EtBr), to all wells at a final concentration of 1-2 µg/mL.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation ~530 nm, Emission ~600 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis: An increase in fluorescence over time compared to the negative control indicates that the test compound is inhibiting the efflux of EtBr, suggesting it has EPI activity.

Part 4: Structure-Activity Relationship (SAR) Analysis

SAR is the iterative process of correlating changes in a molecule's chemical structure with its resulting biological activity. This is the intellectual engine of lead optimization.

Illustrative SAR Table for Pyrrole-Based Antibacterials

The following table presents hypothetical data based on established principles from the literature to demonstrate how SAR insights are derived.

Compound IDCore ScaffoldR1 (C3-Amine)R2 (C2-Ester/Amide)MIC vs. S. aureus (µg/mL)MIC vs. M. tb H37Rv (µg/mL)Key SAR Insight
Scaffold This compound-H-OEt>128>128The core scaffold is inactive.
1a ...-COCH₃-OEt64128Simple acylation provides weak activity.
1b ...-CO-(4-Cl-Ph)-OEt1632An electron-withdrawing phenyl group on the acyl chain improves potency.[8]
2a ...-H-NH-Cyclohexyl3264Converting the ester to a simple amide improves activity.
2b ...-H-NH-(Adamantan-2-yl)4<0.016A bulky, lipophilic adamantyl group on the C2-amide dramatically increases anti-TB activity.[6]
2c ... (N-methylated)-H-NH-(Adamantan-2-yl)128>32Methylation of the pyrrole N-H leads to a significant loss of activity, indicating the N-H is a key pharmacophoric feature, likely a H-bond donor.[6]
3a 4,5-dibromo...-H-CONH₂0.5 16Dihalogenation of the pyrrole ring at the C4 and C5 positions significantly boosts activity against Gram-positive bacteria.[1]

This compound is not merely a chemical reagent; it is a strategic platform for innovation in the fight against bacterial infections. Its synthetic tractability allows for the creation of vast chemical diversity around a biologically relevant core. By employing a systematic approach of rational design, targeted synthesis, and a robust biological screening cascade, researchers can effectively navigate the complex chemical space to uncover novel antibiotic candidates. The protocols and principles outlined in this guide provide a foundational framework for harnessing the full potential of this versatile scaffold to address one of the most significant challenges to global health.

References

Application Notes & Protocols: Synthesis of Novel Anti-Cancer Agents from Ethyl 3-amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrole Scaffold

In the landscape of modern medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold." Its unique electronic and structural properties are foundational to a multitude of natural products and synthetic pharmaceuticals. A significant number of FDA-approved drugs, particularly in oncology, incorporate this heterocyclic motif. Among the various pyrrole-based starting materials, ethyl 3-amino-1H-pyrrole-2-carboxylate has emerged as a particularly powerful and versatile building block for the synthesis of potent anti-cancer agents.

The strategic value of this molecule lies in the ortho-positioning of its amino and carboxylate groups. This specific arrangement facilitates a range of cyclization reactions, enabling the efficient construction of more complex, fused heterocyclic systems. The most prominent of these is the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This scaffold serves as a bioisostere for natural purines, the building blocks of DNA and ATP. This mimicry allows molecules derived from it to effectively compete for the ATP-binding sites of various protein kinases, enzymes that are frequently dysregulated in cancer, thereby inhibiting tumor growth and proliferation.

This guide provides a detailed exploration of the synthetic pathways originating from this compound, with a focus on creating pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and discuss the logic of structure-activity relationship (SAR) development.

Part 1: Core Synthesis — Constructing the Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Engine

The primary and most fruitful synthetic strategy involves the construction of the fused pyrrolo[2,3-d]pyrimidine ring system. This is not merely a synthetic convenience; it is a deliberate design choice rooted in the principle of bioisosterism. By replacing the N7 nitrogen of a natural purine with a carbon atom, we create a scaffold that retains the key hydrogen bonding features necessary for kinase binding while offering unique vectors for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Initial Cyclization: Formation of the Pyrrolopyrimidinone Core

The first critical step is the annulation of the pyrimidine ring onto the pyrrole core. This is typically achieved through a condensation reaction between the amino group of our starting material and a reagent that can provide the necessary carbon atoms to close the six-membered ring.

Causality & Rationale: The use of formamide is a classic, robust, and cost-effective method for this transformation. At high temperatures, formamide serves as a source of a one-carbon unit (formyl group) and ammonia, facilitating the cyclization to form the 4-hydroxy (or more accurately, the 4-oxo tautomer) derivative. This intermediate is the gateway to nearly all further diversification.

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Materials: this compound, Formamide, High-temperature heating mantle with stirrer, Round-bottom flask, Condenser.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 64.9 mmol).

    • Add formamide (100 mL).

    • Heat the mixture to 180-190 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography).

    • Allow the reaction mixture to cool to room temperature. A precipitate will form.

    • Pour the cooled mixture into 200 mL of cold water and stir for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).

    • Dry the resulting solid under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one as an off-white powder.

  • Self-Validation: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity. Expected yields are typically in the range of 75-85%.

Activation for Diversification: Chlorination of the Pyrrolopyrimidinone

The 4-oxo group of our intermediate is not ideal for introducing the diverse side chains needed to target specific kinases. To facilitate this, we must convert it into a more reactive functional group—a better leaving group. The conversion to a 4-chloro derivative is the standard and most effective method.

Causality & Rationale: The hydroxyl group of the pyrimidinone is a poor leaving group. By reacting it with a strong chlorinating agent like phosphorus oxychloride (POCl₃), we replace it with a chlorine atom. This chloride is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which is the primary method for installing various amine-containing side chains that are critical for kinase-inhibitory activity.

Protocol 2: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst), Heating mantle, Round-bottom flask, Condenser, Ice bath.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • In a 250 mL round-bottom flask, suspend 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (5.0 g, 37.0 mmol) in phosphorus oxychloride (50 mL).

    • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The suspension should become a clear solution.

    • Cool the reaction mixture to room temperature, then carefully pour it, with vigorous stirring, onto 300 g of crushed ice in a large beaker. This step is highly exothermic and must be done slowly and cautiously.

    • The pH of the aqueous mixture will be highly acidic. Neutralize it by slowly adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8. A precipitate will form.

    • Stir the mixture in the ice bath for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Self-Validation: The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be purified further by recrystallization or column chromatography if necessary. Characterization by NMR and MS is essential. Expected yields are 80-90%.

Part 2: Molecular Diversification — Crafting Targeted Kinase Inhibitors

With the activated 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in hand, we can now perform the crucial diversification step. The goal is to introduce various chemical moieties at the C4 position to interact with the specific amino acid residues within the ATP-binding pocket of a target kinase. Many successful kinase inhibitors targeting EGFR, VEGFR, JAK, and CDK families are built upon this principle.

Causality & Rationale: The SₙAr reaction is the workhorse for this diversification. The electron-withdrawing nature of the pyrimidine ring nitrogens and the pyrrole ring makes the C4 position electron-deficient and thus highly susceptible to nucleophilic attack by an amine. By selecting different amines, we can systematically probe the structure-activity relationship (SAR) to optimize potency and selectivity.

Protocol 3: General Procedure for SₙAr with a Primary/Secondary Amine

  • Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, desired amine (e.g., aniline, benzylamine), a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), solvent (e.g., n-butanol, 2-propanol, or Dioxane).

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in the chosen solvent (30 mL).

    • Add the desired amine (1.1 equivalents, 7.15 mmol).

    • Add DIPEA (1.5 equivalents, 9.75 mmol).

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor by TLC. Reactions are often complete in 6-24 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purification: The crude product must be purified, typically by flash column chromatography on silica gel, to obtain the final, pure compound.

  • Self-Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for reliable biological evaluation.

Visualizing the Core Workflow

The following diagram illustrates the central synthetic pathway from the starting material to a diversified final product.

Synthesis_Workflow A Ethyl 3-amino-1H- pyrrole-2-carboxylate B 7H-pyrrolo[2,3-d]pyrimidin- 4(3H)-one A->B Protocol 1: Formamide, Δ C 4-chloro-7H-pyrrolo [2,3-d]pyrimidine B->C Protocol 2: POCl₃, Δ D Diversified Anti-Cancer Agent (e.g., Kinase Inhibitor) C->D Protocol 3: R-NH₂, Base, Δ (SₙAr Reaction)

Ethyl 3-amino-1H-pyrrole-2-carboxylate: A Versatile Precursor for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing a pyrrole scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyrrole ring system is a key pharmacophore in numerous clinically successful drugs and natural products. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for the design of new therapeutic agents.

This technical guide focuses on the strategic application of ethyl 3-amino-1H-pyrrole-2-carboxylate as a versatile precursor for the synthesis of a new generation of potent antitubercular compounds. We will delve into the rationale behind its selection, provide a detailed synthetic protocol for its derivatization, explore the putative mechanism of action of the resulting compounds, and present a comprehensive protocol for their biological evaluation against M. tb.

The Strategic Advantage of this compound

This compound is a highly valuable starting material in medicinal chemistry for several key reasons:

  • Bifunctional Nature: It possesses two reactive sites—an amino group at the 3-position and an ester group at the 2-position. This allows for selective and sequential modifications, enabling the synthesis of a diverse library of derivatives.

  • Scaffold Rigidity and Planarity: The pyrrole core provides a rigid and planar scaffold, which can be advantageous for specific binding to biological targets.

  • Hydrogen Bonding Capabilities: The amino group and the pyrrole N-H offer hydrogen bond donor and acceptor sites, crucial for molecular recognition and target engagement.

  • Synthetic Accessibility: This precursor is commercially available, providing a straightforward entry point into novel chemical space.

Synthetic Pathway: From Precursor to Potent Inhibitors

The primary amino group of this compound is a prime target for derivatization to introduce pharmacophoric elements known to confer antitubercular activity. A well-established and efficient method for this is the formation of urea and thiourea linkages through reaction with isocyanates and isothiocyanates, respectively. These functional groups are prevalent in many bioactive molecules due to their ability to form strong hydrogen bonds with protein targets.

The following is a representative synthetic protocol for the derivatization of this compound.

Protocol 1: Synthesis of N-(2-(ethoxycarbonyl)-1H-pyrrol-3-yl)-N'-(aryl)urea/thiourea Derivatives

Rationale: This protocol describes the synthesis of a series of urea and thiourea derivatives. The rationale is to explore the structure-activity relationship (SAR) by introducing various substituted aryl groups, which can modulate the lipophilicity, electronic properties, and steric bulk of the final compounds, thereby influencing their antitubercular activity.

Materials:

  • This compound

  • Substituted aryl isocyanates or isothiocyanates (e.g., 4-chlorophenyl isocyanate, 3,4-dichlorophenyl isothiocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

  • Addition of Isocyanate/Isothiocyanate: Slowly add a solution of the substituted aryl isocyanate or isothiocyanate (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired urea or thiourea derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Precursor This compound Intermediate Reaction Mixture Precursor->Intermediate Step 1 Reagent Aryl Isocyanate/ Isothiocyanate Reagent->Intermediate Step 2 Solvent Anhydrous DCM, TEA Solvent->Intermediate Purification Column Chromatography Intermediate->Purification Work-up Product N-Aryl Urea/Thiourea Derivative Purification->Product Isolation

Caption: Synthetic workflow for the derivatization of the precursor.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

A significant number of pyrrole-based antitubercular compounds exert their effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are major components of the mycobacterial cell wall, providing a crucial permeability barrier and protecting the bacterium from host immune responses and antibiotics.

Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to the accumulation of TMM in the cytoplasm and a compromised cell wall integrity, ultimately resulting in bacterial cell death. The urea and thiourea derivatives synthesized from this compound are designed to interact with the MmpL3 transporter, with the substituted aryl moiety potentially occupying a hydrophobic pocket within the protein, while the urea/thiourea linker and the pyrrole core form critical hydrogen bonds with key amino acid residues.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3->Mycolic_Acid_Synthesis TMM Export Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Inhibitor Pyrrole Derivative (Urea/Thiourea) Inhibitor->MmpL3 Inhibition

Caption: Proposed mechanism of action via MmpL3 inhibition.

Antitubercular Activity Screening Protocol

The evaluation of the antitubercular activity of the synthesized compounds is a critical step in the drug discovery process. The Minimum Inhibitory Concentration (MIC) is the primary parameter determined, representing the lowest concentration of a compound that inhibits the visible growth of M. tb. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for MIC determination.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

Principle: The MABA utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink in its reduced state. Viable, metabolically active M. tb cells reduce the Alamar Blue, causing a color change. The MIC is determined as the lowest drug concentration that prevents this color change.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Synthesized compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Isoniazid and Rifampicin (as positive controls)

Procedure:

  • Inoculum Preparation: Grow M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth to obtain the final inoculum.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control drugs in a 96-well plate. The final concentration range should typically span from 0.016 to 32 µg/mL.

  • Inoculation: Add 100 µL of the prepared M. tb inoculum to each well containing the serially diluted compounds. Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37 °C for 24 hours.

  • Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow Start Start Inoculum Prepare M. tb Inoculum Start->Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Dilution Serial Dilution of Compounds Dilution->Inoculation Incubation1 Incubate (5-7 days) Inoculation->Incubation1 Add_Reagent Add Alamar Blue & Tween 80 Incubation1->Add_Reagent Incubation2 Incubate (24 hours) Add_Reagent->Incubation2 Read Read Results (MIC Determination) Incubation2->Read

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table presents representative data for a hypothetical series of urea and thiourea derivatives of this compound, illustrating the potential impact of different aryl substituents on antitubercular activity.

Compound IDR Group (Aryl)LinkerMIC (µg/mL) vs. M. tb H37Rv
P-U-01 PhenylUrea8.0
P-U-02 4-ChlorophenylUrea1.0
P-U-03 3,4-DichlorophenylUrea0.25
P-T-01 PhenylThiourea4.0
P-T-02 4-ChlorophenylThiourea0.5
P-T-03 3,4-DichlorophenylThiourea0.125
Isoniazid --<0.016
Rifampicin --<0.016

Interpretation of Data: The hypothetical data suggests that the introduction of electron-withdrawing groups, such as chlorine atoms, on the aryl ring enhances the antitubercular activity. The thiourea linker appears to be slightly more potent than the urea linker in this series. These SAR insights can guide the design of future analogs with improved potency.

Conclusion and Future Directions

This compound serves as an excellent and versatile precursor for the synthesis of novel pyrrole-based compounds with promising antitubercular activity. The straightforward derivatization of its amino group allows for the exploration of a wide chemical space, leading to the identification of potent inhibitors of key mycobacterial targets such as MmpL3. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of such compounds. Future work should focus on expanding the library of derivatives to further refine the structure-activity relationship, optimizing the pharmacokinetic properties of the most potent compounds, and validating their efficacy in in vivo models of tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-Amino-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just procedural steps, but a framework for rational problem-solving.

Introduction to the Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. While several synthetic routes to substituted pyrroles exist, a common and effective strategy for this particular molecule involves a variation of the Barton-Zard pyrrole synthesis. This approach typically utilizes the reaction of an ethyl isocyanoacetate with an activated alkene. For the synthesis of our target molecule, a key precursor is a nitroalkene bearing a protected amino group.

The general reaction scheme involves the base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. The success of this synthesis hinges on careful control of reaction parameters to favor the desired reaction pathway and minimize side-product formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. Let's break down the potential culprits and their remedies:

  • Sub-optimal Base Selection and Stoichiometry: The choice and amount of base are critical for the initial deprotonation of ethyl isocyanoacetate.

    • Explanation: A base that is too weak will result in incomplete formation of the nucleophilic enolate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong or used in large excess can promote side reactions, such as polymerization of the nitroalkene or hydrolysis of the ester.

    • Solutions:

      • Recommended Bases: Non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃) are generally effective.

      • Stoichiometry: Start with a slight excess of the base (e.g., 1.1-1.2 equivalents) relative to the ethyl isocyanoacetate. You may need to screen different bases and their amounts to find the optimal conditions for your specific substrate.

  • Poor Quality of Starting Materials: The purity of your ethyl isocyanoacetate and the nitroalkene precursor is paramount.

    • Explanation: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired pyrrole. Ethyl isocyanoacetate can degrade over time, and the nitroalkene may contain residual starting materials from its own synthesis.

    • Solutions:

      • Ensure your ethyl isocyanoacetate is freshly distilled or from a reliable commercial source.

      • Purify the nitroalkene precursor by column chromatography or recrystallization before use. Confirm its purity by NMR and/or melting point analysis.

  • Incorrect Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and competing side reactions.

    • Explanation: While heating can accelerate the reaction, excessive temperatures can lead to decomposition of reactants and products, or favor the formation of undesired byproducts.

    • Solutions:

      • Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Avoid high temperatures unless you have established that they are necessary and do not lead to significant decomposition.

Q2: I am observing the formation of multiple side products that are difficult to separate from my desired product. What are these impurities and how can I prevent them?

A2: The formation of multiple spots on your TLC plate is a common sign of competing reaction pathways. Here are some likely side products and strategies to minimize their formation:

  • Michael Adduct Intermediate: The initial product of the Michael addition may not fully cyclize.

    • Explanation: If the cyclization step is slow or incomplete, the linear Michael adduct will remain in the reaction mixture.

    • Solutions:

      • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure complete cyclization. Monitor the disappearance of the Michael adduct intermediate by TLC.

      • Gentle Heating: As mentioned previously, gentle heating can promote the cyclization step.

  • Polymerization of the Nitroalkene: Nitroalkenes can be prone to polymerization, especially in the presence of a strong base.

    • Explanation: The electron-deficient nature of the nitroalkene makes it susceptible to anionic polymerization.

    • Solutions:

      • Controlled Addition: Add the base slowly to the reaction mixture containing the ethyl isocyanoacetate and the nitroalkene. This helps to maintain a low concentration of the deprotonated, highly reactive species at any given time.

      • Lower Temperature: Running the reaction at a lower temperature can help to suppress polymerization.

  • Hydrolysis of the Ethyl Ester: If there is water present in your reaction, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Explanation: The basic reaction conditions can promote the saponification of the ester group.

    • Solutions:

      • Use Anhydrous Solvents and Reagents: Ensure that your solvent (e.g., THF, acetonitrile) is dry and that your other reagents have a low water content.

      • Aqueous Work-up: During the work-up, neutralize the reaction mixture before extraction to prevent base-catalyzed hydrolysis.

Q3: The purification of my crude product by column chromatography is challenging, with poor separation and product loss. What can I do to improve the purification process?

A3: Purification can indeed be a bottleneck. Here are some tips to improve the separation and recovery of your product:

  • Optimize Your Solvent System for TLC: A well-resolved TLC plate is the key to a successful column.

    • Explanation: If your product and impurities have similar Rf values, they will be difficult to separate on a column.

    • Solutions:

      • Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that provides good separation between your product and the major impurities.

      • Aim for an Rf value of around 0.2-0.3 for your product for optimal separation on a silica gel column.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, other stationary phases may be more effective.

    • Explanation: The polarity of the stationary phase plays a crucial role in the separation.

    • Solutions:

      • For highly polar compounds, alumina (neutral or basic) may provide better separation than silica gel.

      • Reverse-phase chromatography (e.g., C18) can be an option if your compound is sufficiently non-polar.

  • Recrystallization as an Alternative or Additional Step: If your product is a solid, recrystallization can be a highly effective purification method.

    • Explanation: Recrystallization relies on differences in solubility between your product and impurities at different temperatures.

    • Solutions:

      • Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

      • Even if column chromatography is necessary, a final recrystallization step can significantly improve the purity of your product.

Frequently Asked Questions (FAQs)

  • What is a typical yield for this reaction?

    • Yields can vary significantly depending on the specific substrate and reaction conditions. However, with optimized conditions, yields in the range of 60-80% are often achievable.

  • What is the role of the nitro group in the precursor?

    • The nitro group serves as an excellent electron-withdrawing group, which activates the double bond for the initial Michael addition. It is also a good leaving group in the final aromatization step.

  • Can I use other isocyanoacetates?

    • Yes, other esters (e.g., methyl, t-butyl) can be used, which may influence the reaction rate and the properties of the final product.

  • How do I monitor the progress of the reaction?

    • Thin Layer Chromatography (TLC) is the most common method. Staining with potassium permanganate or using a UV lamp can help visualize the spots. It is also advisable to run co-spots with your starting materials to track their consumption.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization for your specific setup.

  • Reaction Setup: To a solution of the appropriate protected amino-nitroalkene (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterRecommended ConditionNotes
Solvent Anhydrous Acetonitrile or THFEnsure solvent is dry to prevent hydrolysis.
Base DBU or K₂CO₃DBU is generally faster but K₂CO₃ can be a milder alternative.
Temperature Room Temperature to 40 °CMonitor for potential decomposition at higher temperatures.
Reaction Time 2-12 hoursMonitor by TLC to determine completion.

Visualizing the Process

Reaction Mechanism Workflow

Barton_Zard_Mechanism cluster_start Step 1: Michael Addition cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Aromatization A Ethyl Isocyanoacetate Enolate C Michael Adduct Intermediate A->C Nucleophilic Attack B Amino-Nitroalkene B->C D Cyclized Intermediate C->D 5-exo-trig E This compound D->E Elimination F Nitrite D->F Elimination Troubleshooting_Yield A Low Yield Observed B Check Starting Material Purity A->B C Optimize Base and Stoichiometry A->C D Adjust Reaction Temperature A->D E Impure Starting Materials B->E F Incorrect Base/Amount C->F G Sub-optimal Temperature D->G H Purify Reactants E->H I Screen Bases (DBU, K2CO3) F->I J Run at RT, then gently heat G->J K Improved Yield H->K I->K J->K

side product formation in the Paal-Knorr synthesis of pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Synthesis of Pyrroles. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice to troubleshoot side product formation and optimize your reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.

Introduction to the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, offering a reliable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] The reaction is typically performed under neutral or weakly acidic conditions.[4] While the synthesis is valued for its efficiency and broad applicability, side product formation can be a significant challenge, impacting yield and purity. This guide will address the most common issues and provide robust solutions.

Core Reaction Mechanism

The established mechanism for the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1][2][5]

Troubleshooting Guide: Side Product Formation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of a Furan Byproduct

Question: My Paal-Knorr synthesis is producing a significant amount of a furan byproduct. How can I minimize or eliminate this?

Answer: The formation of a furan byproduct is the most frequently encountered side reaction in the Paal-Knorr pyrrole synthesis.[6] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, competing with the desired pyrrole formation.[6] The key to mitigating this side reaction is careful control of the reaction's acidity.

Causality and Solutions:
  • pH Control: Strongly acidic conditions (pH < 3) favor the formation of furans.[4] The Paal-Knorr pyrrole synthesis should be conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction without promoting significant furan formation.[4]

  • Catalyst Choice: While acid catalysis can be beneficial, the type and concentration of the acid are critical. Avoid strong mineral acids like HCl or H₂SO₄. Instead, consider using milder Brønsted acids or Lewis acids that can facilitate the reaction without drastically lowering the pH.[5][7] Experimenting with different acid catalysts may be necessary to find the optimal conditions for your specific substrates.[6]

  • Reaction Temperature: Elevated temperatures can sometimes favor the dehydration pathway leading to furan formation.[8] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: Minimizing Furan Formation
  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 0.1 eq).

  • Temperature Control: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C), monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst before extraction.

Issue 2: Mixture of Regioisomers with Unsymmetrical Dicarbonyls

Question: I am using an unsymmetrical 1,4-dicarbonyl, and my product is a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyls is a common challenge that hinges on differentiating the reactivity of the two carbonyl groups.[9]

Strategies for Controlling Regioselectivity:
  • Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position. This will favor cyclization at the less sterically hindered carbonyl group.[9]

  • Electronic Effects: The electronic nature of the substituents can influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it a more likely site for the initial nucleophilic attack.[9]

Troubleshooting Workflow for Regioselectivity

G start Mixture of Regioisomers Observed steric Analyze Steric Hindrance Around Carbonyls start->steric electronic Analyze Electronic Effects of Substituents start->electronic less_hindered Favor Reaction at Less Hindered Carbonyl steric->less_hindered more_electrophilic Favor Reaction at More Electrophilic Carbonyl electronic->more_electrophilic modify_substrate Modify Substrate to Enhance Steric/Electronic Differences less_hindered->modify_substrate more_electrophilic->modify_substrate adjust_conditions Adjust Reaction Conditions (e.g., milder catalyst, lower temp) to increase selectivity modify_substrate->adjust_conditions outcome Improved Regioselectivity adjust_conditions->outcome

Caption: Decision workflow for troubleshooting regioselectivity in the Paal-Knorr synthesis.

Issue 3: Low Yield or Incomplete Reaction

Question: My Paal-Knorr reaction is sluggish and gives a low yield. What factors should I investigate?

Answer: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis. A systematic approach to troubleshooting is often necessary.[6]

Key Factors and Solutions:
FactorPotential IssueRecommended Action
Purity of Starting Materials Impurities can inhibit the reaction or lead to side products.Use freshly purified 1,4-dicarbonyl compounds and amines. Ensure solvents are dry, as some reactions are moisture-sensitive.[6]
Reactivity of Amine Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[6]Consider using a more reactive amine if possible, or increase the reaction temperature and/or reaction time. A stronger acid catalyst might also be necessary, but be mindful of furan formation.
Steric Hindrance Sterically hindered dicarbonyl compounds or amines can slow down the reaction.[6]Increase the reaction temperature and/or use a less sterically demanding solvent. Microwave-assisted synthesis can sometimes overcome steric barriers.[10]
Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Reaction Temperature The reaction may be too slow at room temperature.Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing in a suitable solvent is a common practice.
Catalyst The catalyst may be inappropriate or used in an insufficient amount.Experiment with different weak Brønsted or Lewis acids. Ensure the catalyst is active and used in an appropriate concentration.
Issue 4: Product Degradation

Question: I am observing degradation of my pyrrole product, especially during work-up or purification. What could be the cause?

Answer: Pyrroles, being electron-rich aromatic compounds, can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or oxidizing agents.

Prevention of Product Degradation:
  • Neutralize After Reaction: As mentioned earlier, it is crucial to neutralize the acidic reaction mixture with a mild base before extraction and purification. This prevents prolonged exposure of the product to acid.

  • Avoid Strong Oxidizing Agents: Be mindful of potential oxidants in your reagents or work-up procedure.

  • Inert Atmosphere: For particularly sensitive pyrroles, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Purification Method: Column chromatography on silica gel is a common purification method. However, some sensitive pyrroles may degrade on acidic silica. In such cases, using neutral alumina or deactivated silica gel can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Paal-Knorr synthesis?

A1: The choice of solvent can influence the reaction rate and outcome. Common solvents include ethanol, methanol, acetic acid, toluene, and water.[11] For many applications, protic solvents like ethanol or methanol work well. Toluene or xylene are often used for reactions requiring higher temperatures. Greener methodologies have also been developed using water as a solvent.[3]

Q2: Can I use secondary amines in the Paal-Knorr synthesis?

A2: The classical Paal-Knorr synthesis requires a primary amine or ammonia to form the pyrrole ring. Secondary amines will not lead to the formation of a neutral aromatic pyrrole.

Q3: How does microwave irradiation affect the Paal-Knorr synthesis?

A3: Microwave-assisted Paal-Knorr synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields, especially for less reactive substrates.[10] The rapid heating provided by microwaves can help overcome activation energy barriers more efficiently than conventional heating.

Q4: Are there alternatives to 1,4-dicarbonyl compounds as starting materials?

A4: Yes, modern variations of the Paal-Knorr synthesis have expanded the scope of starting materials. For example, 2,5-dimethoxytetrahydrofuran can serve as a stable and easy-to-handle precursor to the 1,4-dicarbonyl compound and is effective in the synthesis of N-substituted pyrroles.[11]

Reaction Pathway Visualization

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl 1,4-Dicarbonyl hemiaminal Hemiaminal dicarbonyl->hemiaminal + Amine amine Primary Amine / Ammonia amine->hemiaminal cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H₂O water Water cyclic_intermediate->water

Caption: Simplified reaction pathway of the Paal-Knorr pyrrole synthesis.

References

Technical Support Center: Column Chromatography Purification of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of ethyl 3-amino-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of purifying this polar, and potentially sensitive, heterocyclic compound by column chromatography. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chromatographic principles and practical laboratory experience.

Introduction: The Challenge of Purifying Aminopyrroles

This compound is a valuable building block in synthetic organic chemistry. However, its purification can be challenging due to the presence of a basic amino group and an acidic N-H proton on the pyrrole ring. These features can lead to strong interactions with the stationary phase, resulting in poor peak shape, low recovery, and even on-column degradation, especially on standard silica gel. This guide provides systematic strategies to overcome these obstacles.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Issue 1: Severe Streaking or Tailing of the Compound on TLC and Column

Root Cause Analysis: Streaking is a frequent issue with amine-containing compounds on silica gel. The primary cause is the strong interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-uniform elution front.

So[1]lutions:

  • Mobile Phase Modification (Base Additive):

    • Mechanism: Adding a small amount of a basic modifier, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent neutralizes the acidic sites on the silica gel. This [2]minimizes the strong ionic interactions, leading to a more symmetrical peak shape.

    • Protocol:

      • Prepare your chosen eluent (e.g., Ethyl Acetate/Hexane).

      • Add 0.5-2% (v/v) of triethylamine to the solvent mixture.

      • Re-evaluate the separation by TLC. You should observe a more compact spot with a higher Rf value.

      • Use this modified eluent for your column chromatography.

  • Stationary Phase Deactivation:

    • Mechanism: If base in the mobile phase is insufficient or undesirable, you can pre-neutralize the entire silica gel column. *[3] Protocol:

      • Pack your column with silica gel as usual.

      • Flush the column with 2-3 column volumes of your starting eluent containing 1-2% triethylamine.

      • Subsequently, flush with 2-3 column volumes of the starting eluent without the triethylamine to remove the excess base before loading your sample.

  • [3]Alternative Stationary Phases:

    • If streaking persists, consider a less acidic stationary phase.

      • Neutral or Basic Alumina: Alumina can be a good alternative for basic compounds. [1] * Reversed-Phase (C18) Silica: For polar compounds, reversed-phase chromatography is an excellent option where the stationary phase is nonpolar.

####[1] Issue 2: Poor Separation from Polar Impurities

Root Cause Analysis: Achieving good resolution between compounds of similar polarity is a fundamental challenge in chromatography. This requires optimizing the selectivity of the chromatographic system.

Solutions:

  • Solvent System Optimization:

    • Principle: The key is to find a solvent system that provides a significant difference in Rf values (ΔRf) between your product and the impurities on a TLC plate. An id[4]eal Rf for the target compound is typically between 0.2 and 0.4 for good separation on a column. *[1] Recommended Solvent Systems to Screen (in order of increasing polarity):

      • Hexane / Ethyl Acetate

      • Dichloromethane / Methanol [5] * Ethyl Acetate / Methanol

    • Pro-Tip: Run TLCs with varying solvent ratios. A slight decrease in the polarity of the solvent system used for the column compared to the optimal TLC system is often beneficial, as columns tend to be more efficient.

  • [1]Gradient Elution:

    • Mechanism: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve separation. Less polar compounds will elute first, followed by your target compound, and then the more polar impurities.

    • Example Protocol:

      • Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) where your compound has an Rf near zero.

      • Gradually increase the percentage of Ethyl Acetate.

      • This allows for the sharp elution of each component as the solvent strength becomes optimal for its desorption from the stationary phase.

Issue 3: Compound Appears to Decompose on the Column

Root Cause Analysis: Pyrrole derivatives can be sensitive to acid and air. The acidic nature of silica gel can catalyze decomposition, and prolonged exposure to air during a long chromatography run can lead to oxidation, often visible as color changes on the column.

Solutions:

  • Deactivate the Silica Gel:

    • As described in Issue 1 , using a base additive like triethylamine or pre-treating the column will mitigate acid-catalyzed decomposition.

  • [1][6]Use an Alternative Stationary Phase:

    • Neutral alumina or Florisil can be less harsh alternatives to silica gel.

  • [6]Inert Atmosphere Chromatography:

    • Mechanism: For highly air-sensitive compounds, performing the chromatography under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation. *[7][8] Technique: This involves using Schlenk-type flasks and applying a slight positive pressure of inert gas to the top of the column. This [9][10][11]also helps to maintain a constant flow rate.

    G cluster_prep Preparation & Loading cluster_run Elution & Collection cluster_post Work-up TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.4) Solvent 2. Prepare Eluent (+ 1% Et3N if needed) TLC->Solvent Pack 3. Pack Column (Slurry Pack Method) Solvent->Pack Load 4. Load Sample (Dry or minimal solvent) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient if needed Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap Yield 10. Determine Yield & Purity Evap->Yield

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin[1] with a ratio of 70:30 (Hexane:Ethyl Acetate) and adjust the polarity to achieve an Rf value for your product between 0.2 and 0.4. If th[1]e compound does not move, switch to a more polar system like Dichloromethane/Methanol.

Q2[5]: Should I dry-load or wet-load my sample onto the column?

For polar compounds that may not be very soluble in the starting eluent, dry loading is often superior.

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Gently add this powder to the top of your packed column.

This[2] technique prevents the sample from precipitating on the column and ensures a narrow starting band, which leads to better separation.

Q3[2]: My compound is a hydrochloride salt. Do I need to neutralize it before chromatography?

Yes, it is highly recommended. The hydrochloride salt is very polar and will likely remain at the origin of a normal-phase column. Before purification, you should neutralize the salt by dissolving it in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Then, extract the free amine into an organic solvent (like ethyl acetate), dry the organic layer, and concentrate it before proceeding with chromatography.

Q4: How much silica gel should I use?

A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 50:1 for moderately difficult separations. For very difficult separations, this ratio can be increased to 100:1 or more.

Separation DifficultySilica Gel : Compound Ratio (w/w)
Easy (ΔRf > 0.2)20:1 to 30:1
Moderate (0.1 < ΔRf < 0.2)30:1 to 50:1
Difficult (ΔRf < 0.1)>50:1

Q5: The compound is colorless. How can I effectively monitor the fractions?

Since the compound is not colored, you will need to rely on other methods to track its elution:

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot every few fractions on a TLC plate and visualize the spots using a UV lamp (if the compound is UV active) or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).

  • Refractive Index (RI) Detector: If using an automated flash chromatography system, an RI detector can be used, although it is less sensitive than UV detection.

G Start Problem Observed Streaking Streaking or Tailing? Start->Streaking PoorSep Poor Separation? Streaking->PoorSep No AddBase Add 1% Et3N to Eluent Streaking->AddBase Yes Decomp Decomposition? PoorSep->Decomp No OptSolvent Optimize Solvent System (TLC) PoorSep->OptSolvent Yes DeactCol Deactivate Column with Base Decomp->DeactCol Yes End Problem Solved Decomp->End No AddBase->DeactCol Still Tailing AddBase->End ChangePhase Use Alumina or Reversed-Phase DeactCol->ChangePhase Still Tailing InertAtm Run under N2/Ar Atmosphere DeactCol->InertAtm If Air-Sensitive DeactCol->End ChangePhase->End UseGradient Use Gradient Elution OptSolvent->UseGradient Still Poor OptSolvent->End UseGradient->End InertAtm->End

References

Technical Support Center: Recrystallization of Ethyl 3-amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound hydrochloride?

This compound hydrochloride is a solid, organic salt with the molecular formula C₇H₁₁ClN₂O₂ and a molecular weight of approximately 190.63 g/mol .[1][2] As a hydrochloride salt of an amino ester, it exhibits higher polarity and is generally more soluble in polar solvents compared to its free base form.[3][4] Its stability is enhanced by the salt formation, which protects the amine from degradation.[4]

Q2: What is the recommended starting solvent system for the recrystallization of this compound?

While a universally perfect solvent is compound-specific, a good starting point for hydrochloride salts of amino esters is a polar protic solvent.[5] For this compound hydrochloride, we recommend the following systems, to be tested on a small scale first:

  • Primary Solvent: 2-Propanol or Ethanol. These alcohols often provide a good balance of solvating the compound at elevated temperatures while allowing for precipitation upon cooling. 2-Propanol is often preferred for hydrochloride salts as it can be less hygroscopic and may offer a better solubility profile than ethanol.[5]

  • Anti-Solvent (if needed): Diethyl ether or Hexane. If the compound is too soluble in the primary solvent even at low temperatures, an anti-solvent can be added to induce precipitation.[3][5]

Q3: What is the general protocol for recrystallizing this compound?

Below is a generalized protocol. Always start with a small amount of material to determine the optimal solvent and conditions.

Experimental Protocol: Recrystallization using a Single Solvent (e.g., 2-Propanol)

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot 2-propanol to your crude this compound hydrochloride. Start with a small volume and add more in portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 2-propanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: My compound will not dissolve, even in a large amount of hot solvent.

  • Cause: The chosen solvent may not be suitable for your compound, or the compound may be highly impure.

  • Solution:

    • Verify Solvent Choice: Ensure you are using a sufficiently polar solvent. If you started with 2-propanol, try ethanol or even a mixture with a small amount of water. Water can significantly increase the solubility of hydrochloride salts, but use it sparingly to avoid preventing crystallization.[3]

    • Increase Temperature: Ensure your solvent is at its boiling point (use a reflux condenser for safety).

    • Consider a Solvent Mixture: If a single solvent fails, a binary system might be effective. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol) and then add a poorer solvent (like ethyl acetate) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Problem 2: My compound "oiled out" instead of forming crystals upon cooling.

  • Cause: This typically happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. The compound comes out of the solution as a liquid phase.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.

    • Slow Cooling: Cool the solution very slowly. You can insulate the flask to prolong the cooling period. This gives the molecules more time to arrange into a crystal lattice.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Problem 3: The recrystallized product is still colored.

  • Cause: Colored impurities are often large, conjugated organic molecules that can be trapped in the crystal lattice.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight).

    • Boil and Filter: Boil the solution with the charcoal for a few minutes to allow for the adsorption of impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. Be cautious as the fine charcoal particles can be difficult to filter. Using a pad of Celite can be beneficial. Proceed with the cooling and crystallization steps as usual.

Problem 4: Crystal formation is very slow or has not started.

  • Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Nucleation: As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization.

    • Concentrate the Solution: If the compound is too soluble, you can gently evaporate some of the solvent to increase the concentration and then attempt to cool again.

    • Use an Anti-Solvent: If you have a good solvent/anti-solvent pair, dissolve the compound in a minimal amount of the good solvent at room temperature. Then, slowly add the anti-solvent until the solution becomes persistently cloudy. This indicates the point of saturation has been reached, and crystals should form.

Problem 5: The purity of my compound has not significantly improved.

  • Cause: The impurities may have very similar solubility properties to your desired compound in the chosen solvent system.

  • Solution:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. A different solvent may have a more significant solubility difference between your compound and the impurities.

    • Perform a Second Recrystallization: A second recrystallization can often remove remaining impurities.

    • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[5] For hydrochloride salts, a short plug of silica or alumina might be used to remove non-polar impurities.[5]

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution troubleshoot_solubility Troubleshoot Solubility: - Add more solvent - Try different solvent - Use solvent mixture dissolve->troubleshoot_solubility Insoluble crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No purity Purity OK? crystals->purity Yes troubleshoot_nucleation Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->troubleshoot_nucleation No troubleshoot_oiling Address Oiling Out: - Reheat & add solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling Yes end Pure Product purity->end Yes troubleshoot_purity Improve Purity: - Re-recrystallize - Use charcoal - Change solvent - Consider chromatography purity->troubleshoot_purity No troubleshoot_solubility->dissolve troubleshoot_nucleation->cool troubleshoot_oiling->cool troubleshoot_purity->start Retry

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Regioselectivity in the Functionalization of the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of selectively modifying the pyrrole ring. Pyrrole's rich and often sensitive chemistry presents unique challenges in controlling reaction outcomes. This resource provides in-depth, field-tested insights, troubleshooting guides, and validated protocols to help you achieve your desired regiochemical outcomes with confidence.

Section 1: Foundational Principles & Core FAQs

Understanding the inherent electronic nature of the pyrrole ring is the first step toward mastering its functionalization. Pyrrole is an electron-rich, π-excessive five-membered heterocycle, making it highly reactive toward electrophiles—often more so than benzene.[1][2][3] This high reactivity is a double-edged sword, leading to rapid reactions but also potential side reactions like polymerization, especially under strong acidic conditions.[4]

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on an unsubstituted pyrrole preferentially occur at the C2 (α) position?

A1: The regioselectivity is a direct consequence of the stability of the cationic intermediate (also known as the σ-complex or arenium ion) formed during the reaction.

  • Kinetic Control: Attack at the C2 (α) position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position only allows for delocalization across two atoms, yielding only two resonance structures.[1][5][6][7] The C2-intermediate is therefore more stable, the activation energy required to form it is lower, and the reaction proceeds faster.[6][7] This is the dominant pathway under kinetic control.

  • Causality: The ability of the nitrogen's lone pair to participate effectively in stabilizing the positive charge is maximized in the C2-attack intermediate. This fundamental electronic principle governs the vast majority of electrophilic pyrrole reactions.

G cluster_C2 Electrophilic Attack at C2 (α-position) cluster_C3 Electrophilic Attack at C3 (β-position) Pyrrole_C2 Pyrrole + E+ Intermediate_C2 More Stable Cationic Intermediate (3 Resonance Structures) Pyrrole_C2->Intermediate_C2 Lower Ea Product_C2 C2-Substituted Pyrrole (Major Product) Intermediate_C2->Product_C2 Fast Pyrrole_C3 Pyrrole + E+ Intermediate_C3 Less Stable Cationic Intermediate (2 Resonance Structures) Pyrrole_C3->Intermediate_C3 Higher Ea Product_C3 C3-Substituted Pyrrole (Minor Product) Intermediate_C3->Product_C3 Slow

Caption: Kinetic preference for C2-substitution in pyrrole.

Q2: My pyrrole substrate is decomposing or polymerizing during an electrophilic substitution reaction. What is happening?

A2: Pyrrole is notoriously sensitive to strong acids. The high electron density that makes it reactive also makes it susceptible to protonation, which can disrupt aromaticity and initiate polymerization.[4] Many electrophilic substitution reactions (e.g., nitration, sulfonation) use strong acids, which can destroy the substrate before the desired reaction occurs.[8]

  • Troubleshooting:

    • Use Milder Reagents: Opt for milder, buffered, or complexed electrophilic reagents. For example, use pyridine-SO₃ for sulfonation or HNO₃ in acetic anhydride for nitration instead of concentrated sulfuric or nitric acid.[8][9]

    • Control Temperature: Run the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize decomposition and favor the desired kinetic product.

    • Protect the Nitrogen: Introducing an electron-withdrawing protecting group on the nitrogen atom can significantly decrease the ring's reactivity and prevent polymerization.[10]

Q3: I am attempting to N-alkylate my pyrrole, but I am getting a mixture of N-alkylated and C-alkylated products. How can I improve N-selectivity?

A3: The regioselectivity of alkylating the pyrrolide anion is highly dependent on the reaction conditions, specifically the nature of the counter-ion and the solvent. This is explained by Hard-Soft Acid-Base (HSAB) theory.

  • For N-Alkylation (Hard-Hard Interaction): The nitrogen atom is a "hard" nucleophile. To favor reaction at this site, you should promote the formation of a "free" pyrrolide anion. This is achieved by using alkali metal bases (like NaH, KH, KHMDS) which create more ionic N-metal bonds, in polar aprotic solvents (like DMF, DMSO).[9] These solvents solvate the cation, leaving the nitrogen anion exposed and highly reactive.

  • For C-Alkylation (Soft-Soft Interaction): The carbon atoms (especially C2) are "softer" nucleophilic sites. Using a more covalent N-metal bond (e.g., with Mg-based Grignard reagents) or performing the reaction in less polar solvents (like THF, ether) can lead to increased C-alkylation.[9]

Section 2: Troubleshooting Guide for C3-Regioselectivity

Achieving functionalization at the C3-position is a common goal in complex molecule synthesis, but it requires overriding the inherent C2-preference.

Q4: My reaction is yielding the C2-isomer, but I need the C3-isomer. What is the most reliable strategy to achieve C3-selectivity?

A4: The most robust and widely employed strategy is to use a directing group on the pyrrole nitrogen. By installing a sterically demanding protecting group, you can physically block access to the C2 and C5 positions, forcing the electrophile to react at the less hindered C3 or C4 positions.

Strategy: N-Protection for Steric Hindrance

The choice of protecting group is critical and depends on the reaction conditions it must withstand and the ease of its eventual removal. Electron-withdrawing groups are often preferred as they also temper the ring's high reactivity.[10]

Protecting GroupCommon Reagents for InstallationKey Features & ConsiderationsTypical Removal Conditions
Tosyl (Ts) TsCl, Pyridine or NaH, TsClHighly electron-withdrawing. Excellent C3-directing ability. Very stable to acidic and oxidative conditions.Strong base (NaOH, Mg/MeOH) or reducing agents (SmI₂).
Triisopropylsilyl (TIPS) TIPSCl, Imidazole or NaH, TIPSClPurely steric blocking group. Offers good C3 selectivity. Cleavable under mild, fluoride-mediated conditions.TBAF, HF-Pyridine.
tert-Butoxycarbonyl (Boc) Boc₂O, DMAPModerately electron-withdrawing. Prone to cleavage under acidic conditions, limiting its use in some electrophilic reactions.[11]Acid (TFA, HCl).
Benzenesulfonyl (Bs) BsCl, PyridineSimilar to Tosyl. Very effective at directing to C3 and deactivating the ring.[10]Similar to Tosyl group removal.
Validated Protocol: Regioselective C3-Acylation of Pyrrole via N-TIPS Protection

This two-step protocol demonstrates a reliable method for achieving C3-acylation, a common transformation in drug development.

Step 1: N-Protection of Pyrrole with TIPSCl

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.5 M) and cool to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the cooled THF. Slowly add pyrrole (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.05 eq) dropwise to the solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC until the starting pyrrole is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude N-TIPS-pyrrole by flash column chromatography (hexanes) to yield a colorless oil.

Step 2: C3-Selective Friedel-Crafts Acylation

  • Setup: To a flame-dried flask under N₂, add anhydrous dichloromethane (DCM, 0.3 M) and cool to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Add N-TIPS-pyrrole (1.0 eq) to the cold solvent. In a separate flask, prepare a solution of acetyl chloride (1.2 eq) and AlCl₃ (1.2 eq) in DCM at 0 °C, then cool this solution to -78 °C before slowly adding it to the pyrrole solution via cannula.

  • Reaction: Stir the reaction mixture at -78 °C. The bulky TIPS group effectively shields the C2/C5 positions. Monitor the reaction by TLC for the formation of the C3-acylated product.

  • Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous Rochelle's salt (potassium sodium tartrate) and allowing it to warm to room temperature with vigorous stirring. Extract with DCM (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Deprotection & Purification: The TIPS group can be removed by treating the crude product with tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF at room temperature. After workup, purify the resulting 3-acetylpyrrole by column chromatography.

Q5: I used a bulky N-protecting group, but I am still getting a mixture of C2 and C3 products. Why is the selectivity not perfect?

A5: While steric hindrance is a powerful tool, its effectiveness can be compromised by several factors.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier, leading to the formation of the thermodynamically more stable C2-isomer. Ensure your reaction is kept sufficiently cold.

  • Electrophile Size: A very small electrophile may be able to circumvent the steric shield of your protecting group.

  • Protecting Group Instability: If your reaction conditions are harsh, the protecting group might be partially cleaved in situ, liberating unprotected pyrrole that will react preferentially at C2.

  • Isomerization: In some cases, particularly with Friedel-Crafts reactions, the C3 product may slowly isomerize to the more stable C2 product, especially if excess Lewis acid is present or the reaction is warmed prematurely.[12]

G Start Goal: C3-Functionalization Problem: Poor Regioselectivity Check_PG Is a bulky N-protecting group (e.g., TIPS, Ts) used? Start->Check_PG Check_Temp Is the reaction run at low temperature (e.g., -78°C)? Check_PG->Check_Temp Yes Solution_PG Action: Introduce a bulky N-protecting group. Check_PG->Solution_PG No Check_Eplus Is the electrophile sterically demanding? Check_Temp->Check_Eplus Yes Solution_Temp Action: Lower the reaction temperature. Check_Temp->Solution_Temp No Check_Iso Could isomerization to C2 be occurring during workup or prolonged reaction time? Check_Eplus->Check_Iso Yes Solution_Eplus Action: Consider an alternative, bulkier electrophile if possible. Check_Eplus->Solution_Eplus No Solution_Iso Action: Quench reaction at low temp. Use milder workup conditions. Minimize reaction time. Check_Iso->Solution_Iso Yes Success Achieve High C3-Selectivity Check_Iso->Success No Solution_PG->Success Solution_Temp->Success Solution_Eplus->Success Solution_Iso->Success

Caption: Troubleshooting workflow for poor C3-regioselectivity.

Section 3: Advanced Strategies: Metal-Catalyzed C-H Functionalization

Modern synthetic methods are increasingly turning to transition-metal catalysis to achieve regioselectivity that is complementary to classical electrophilic substitution. These methods often rely on directing groups that chelate to a metal center, delivering the reaction to a specific C-H bond.

Q6: How can I use transition metal catalysis to selectively functionalize the C-H bonds of a pyrrole derivative?

A6: Palladium, rhodium, and ruthenium catalysts are commonly used for directed C-H functionalization.[13] A directing group (DG), often attached to the pyrrole nitrogen, coordinates to the metal catalyst. This brings the catalyst into close proximity to a specific C-H bond (usually at C2), enabling its selective activation and subsequent coupling with a reaction partner.

Interestingly, the pyrrole ring itself can act as a directing group for functionalizing an adjacent aromatic ring. For example, in 2-phenylpyrrole, the pyrrole nitrogen can coordinate to a palladium catalyst, directing C-H alkylation to the ortho position of the phenyl ring.[14][15] This showcases the powerful role of chelation in controlling regioselectivity.

G cluster_workflow Directed C-H Functionalization Workflow Start Substrate (e.g., N-pyridylpyrrole) Chelation Chelation of Directing Group to Metal Center Start->Chelation Catalyst Metal Catalyst (e.g., [RhCp*Cl₂]₂) Catalyst->Chelation Coupling_Partner Coupling Partner (e.g., Alkene) Coupling Insertion & Reductive Elimination Coupling_Partner->Coupling Activation Regioselective C-H Bond Activation (e.g., at C2) Chelation->Activation Activation->Coupling Product C2-Functionalized Pyrrole Coupling->Product

Caption: General mechanism for directed C-H functionalization.

This technical center provides a foundational guide to troubleshooting some of the most common regioselectivity challenges in pyrrole chemistry. Successful optimization always relies on a deep understanding of the underlying mechanistic principles combined with careful, systematic experimentation.

References

removal of furan byproducts from Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Eliminating Furan Byproducts

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in this otherwise robust reaction: the formation and subsequent removal of furan byproducts. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to optimize your synthesis and purification strategies.

Understanding the Problem: The Furan Formation Pathway

The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia. However, under certain conditions, a competing intramolecular cyclization of the 1,4-dicarbonyl starting material can occur, leading to the formation of a furan byproduct. This side reaction is predominantly catalyzed by strong acids.

The key to minimizing furan formation lies in controlling the reaction's acidity. While the Paal-Knorr pyrrole synthesis can be conducted under neutral or weakly acidic conditions, strongly acidic environments (pH < 3) or the use of amine/ammonium hydrochloride salts will favor the Paal-Knorr Furan Synthesis pathway.[1]

Furan_Formation Dicarbonyl 1,4-Dicarbonyl Compound Pyrrole Desired Pyrrole Product Dicarbonyl->Pyrrole Weak Acid/ Neutral pH Protonated_Carbonyl Protonated Carbonyl Dicarbonyl->Protonated_Carbonyl Strong Acid (pH < 3) Amine Primary Amine or Ammonia Amine->Pyrrole Furan Furan Byproduct Enol Enol Intermediate Protonated_Carbonyl->Enol Tautomerization Enol->Furan Intramolecular Cyclization & Dehydration

Figure 1: Competing pathways in the Paal-Knorr synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of furan byproduct in my reaction. What is the most likely cause?

A1: The most common reason for excessive furan formation is overly acidic reaction conditions. This can be due to the use of strong Brønsted or Lewis acids as catalysts, or the use of an amine salt (e.g., ammonium chloride) which creates an acidic environment.

Q2: Can I prevent furan formation from the start?

A2: Yes, optimizing your reaction conditions is the most effective strategy. Consider the following:

  • pH Control: Aim for neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction without promoting significant furan formation.[1]

  • Catalyst Choice: If a catalyst is necessary, consider milder options. Heterogeneous acid catalysts, such as silica sulfuric acid, have been shown to produce high yields of pyrroles with minimal furan contamination.

  • Amine Form: Use a free base of the amine rather than its salt.

Q3: How can I monitor the progress of my reaction and the formation of the furan byproduct?

A3: Thin-Layer Chromatography (TLC) is an excellent in-process control. Furans are generally less polar than the corresponding N-substituted pyrroles. You can use a non-polar solvent system (e.g., ethyl acetate/hexanes) to achieve good separation on a silica gel TLC plate. Staining with a p-anisaldehyde solution can help visualize both spots, which may appear as different colors upon heating.

Troubleshooting Guide: Removal of Furan Byproducts

If furan byproducts have already formed, several purification strategies can be employed. The choice of method will depend on the specific properties of your target pyrrole and the furan impurity.

Issue Troubleshooting Strategy Underlying Principle
Furan byproduct detected in crude productAcid-Base Extraction Pyrroles are weakly basic due to the lone pair of electrons on the nitrogen atom and can be protonated by a dilute acid to form a water-soluble salt. Furans are neutral and will remain in the organic layer.
Furan and pyrrole have similar polaritiesFlash Column Chromatography The slight difference in polarity between the furan (less polar) and the pyrrole (more polar) can be exploited for separation on a silica gel column.
Need for high purity final productRecrystallization If the pyrrole is a solid, recrystallization from a suitable solvent system can effectively remove minor furan impurities.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for separating N-substituted pyrroles from neutral furan byproducts.

Materials:

  • Crude reaction mixture containing pyrrole and furan

  • Diethyl ether or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The pyrrole will be protonated and move into the aqueous layer, while the furan remains in the organic layer.

  • Separation: Separate the two layers. The organic layer contains the furan byproduct and can be set aside.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and carefully add saturated NaHCO₃ solution until the solution is basic (check with pH paper). This will deprotonate the pyrrolium salt, regenerating the neutral pyrrole.

  • Back-Extraction: Extract the neutralized aqueous layer with fresh diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified pyrrole.

Acid_Base_Extraction Start Crude Mixture (Pyrrole + Furan) in Organic Solvent Add_Acid Wash with 1M HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer (Furan) Separate1->Organic1 Aqueous1 Aqueous Layer (Pyrrolium Salt) Separate1->Aqueous1 Neutralize Neutralize with NaHCO3 Aqueous1->Neutralize Back_Extract Back-extract with Organic Solvent Neutralize->Back_Extract Separate2 Separate Layers Back_Extract->Separate2 Organic2 Organic Layer (Purified Pyrrole) Separate2->Organic2 Aqueous2 Aqueous Layer (Waste) Separate2->Aqueous2

Figure 2: Workflow for acid-base extraction of pyrroles.

Protocol 2: Purification via Flash Column Chromatography

This technique is useful when the pyrrole and furan have a discernible difference in polarity.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Glass column

  • Compressed air or nitrogen source

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate or p-anisaldehyde stain

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. Aim for an Rf value of ~0.2-0.3 for the pyrrole. A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Elute the column with the predetermined solvent system. The less polar furan byproduct will elute first, followed by the more polar pyrrole.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Visualize the spots under a UV lamp and/or with a chemical stain.

  • Concentration: Combine the fractions containing the pure pyrrole and remove the solvent under reduced pressure.

Analytical Characterization

Confirming the absence of furan byproducts is crucial. The following techniques are recommended:

  • ¹H NMR Spectroscopy: Pyrroles and furans have distinct chemical shifts for their ring protons. Furan protons typically appear at a lower field (further downfield) than pyrrole protons.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a highly sensitive technique for detecting and quantifying volatile impurities like furans. The mass spectra of pyrroles and furans will show different fragmentation patterns.

Compound Type Typical ¹H NMR Chemical Shift Range (ppm)
Furan (α-protons)7.4 - 7.6
Furan (β-protons)6.3 - 6.5
Pyrrole (α-protons)6.6 - 6.8
Pyrrole (β-protons)6.0 - 6.2

Note: These are approximate ranges and can vary depending on the substituents on the ring.

By understanding the underlying chemistry and employing these troubleshooting and purification strategies, you can effectively manage and eliminate furan byproducts from your Paal-Knorr pyrrole synthesis, leading to higher purity products and more reliable experimental outcomes.

References

common impurities in ethyl 3-amino-1H-pyrrole-2-carboxylate and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-amino-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the impurities and analysis of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in my batch of this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A prevalent method for its synthesis involves the condensation of ethyl 3-aminocrotonate with formamide.[1] Understanding this pathway allows us to anticipate potential process-related impurities.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual amounts of ethyl 3-aminocrotonate and formamide may be present in the final product if the reaction does not go to completion or if purification is inadequate.

  • Isomeric Impurities: Side reactions can lead to the formation of isomeric aminopyrrole carboxylates. For instance, incorrect cyclization or rearrangement could result in the formation of ethyl 2-amino-1H-pyrrole-3-carboxylate.

  • By-products from Side Reactions: The self-condensation of starting materials or intermediates can lead to various by-products. For example, dimerization of ethyl 3-aminocrotonate under reaction conditions could occur.

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification steps (e.g., ethanol, toluene) are common impurities.[1]

Q2: My this compound sample is showing signs of degradation. What are the likely degradation products?

A2: this compound, like many aminopyrrole derivatives, can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the compound to stress conditions such as heat, light, acid, and base, are crucial for identifying potential degradation products.

Potential Degradation Pathways and Products:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-amino-1H-pyrrole-2-carboxylic acid.

  • Oxidation: The electron-rich pyrrole ring and the amino group are prone to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and complex polymeric materials. Oxidative degradation can result in the formation of hydroxylated or ring-opened products.

  • Dimerization/Polymerization: The reactive nature of the aminopyrrole can lead to self-condensation or polymerization over time, particularly if stored improperly. This often manifests as a darkening of the material.

Troubleshooting Guide

Problem 1: I am observing an unknown peak in my HPLC analysis of a freshly synthesized batch of this compound.

Step-by-Step Troubleshooting:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of your compound and checking for consistent retention time, peak shape, and area.

  • Spike with Starting Materials: To check for unreacted starting materials, spike a sample of your product with small amounts of ethyl 3-aminocrotonate and formamide. An increase in the area of the unknown peak corresponding to the retention time of a starting material will confirm its identity.

  • LC-MS Analysis: For structural elucidation of the unknown impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[2][3][4] The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, offering clues to its identity. For example, an impurity with the same molecular weight as the product is likely an isomer.

  • Forced Degradation Study: Perform a preliminary forced degradation study on a pure sample of your product. Expose it to mild acidic, basic, and oxidative conditions. If the unknown peak appears or increases in these stressed samples, it is likely a degradation product.

Problem 2: My sample of this compound has darkened in color upon storage.

Causality and Prevention:

Discoloration is a common issue with aminopyrrole derivatives and is often indicative of oxidative degradation or polymerization.

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Protection from Light: Store the material in an amber vial or a container protected from light to prevent photo-degradation.

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation reactions.

  • Purity: Ensure the initial purity of the material is high, as the presence of impurities can sometimes catalyze degradation.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This method provides a starting point for the separation of this compound from its potential impurities. Optimization may be required based on your specific instrumentation and the nature of the impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Sample Preparation for NMR and MS Identification

For definitive structural elucidation of an unknown impurity, isolation is often necessary.

  • Preparative HPLC: Use a preparative or semi-preparative HPLC system with a method scaled up from the analytical method to isolate the impurity of interest.

  • Fraction Collection: Collect the fraction containing the impurity.

  • Solvent Evaporation: Remove the HPLC solvent under reduced pressure.

  • Characterization: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR analysis (¹H, ¹³C, COSY, HSQC). For mass spectrometry, dissolve a small amount in a suitable solvent (e.g., methanol, acetonitrile) for infusion or LC-MS analysis.[4]

Visualizations

Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Reaction Reaction Ethyl 3-aminocrotonate->Reaction Formamide Formamide Formamide->Reaction Product Ethyl 3-amino-1H- pyrrole-2-carboxylate Reaction->Product Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Incomplete Reaction Isomers Isomeric Impurities Reaction->Isomers Side Reaction Byproducts Side-Reaction By-products Reaction->Byproducts Side Reaction

Caption: Potential Process-Related Impurity Formation.

Degradation_Pathway cluster_degradation Degradation Stressors Product Ethyl 3-amino-1H- pyrrole-2-carboxylate Hydrolysis_Product 3-amino-1H-pyrrole- 2-carboxylic acid Product->Hydrolysis_Product Hydrolysis Oxidation_Products Oxidized & Polymeric Impurities Product->Oxidation_Products Oxidation/ Polymerization Acid_Base Acid / Base Acid_Base->Hydrolysis_Product Oxidation Oxidation (Air, Light) Oxidation->Oxidation_Products Heat Heat Heat->Oxidation_Products

Caption: Common Degradation Pathways.

References

Technical Support Center: HPLC Purity Analysis of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of ethyl 3-amino-1H-pyrrole-2-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond mere procedural steps to explain the scientific rationale behind method development and troubleshooting, ensuring you can build a self-validating and reliable analytical system.

Part 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses the foundational questions you'll encounter when establishing a purity method from the ground up.

Q1: Where do I even begin with HPLC method development for this specific compound?

A1: A successful method development strategy begins with understanding the analyte's physicochemical properties. This compound is a small molecule containing a basic amino group and a UV-active pyrrole ring.[1][2] This information is the cornerstone of our initial decisions.

The overall workflow should be systematic, starting with analyte characterization, selecting initial conditions, optimizing those conditions, and finally, validating the method according to established guidelines.[3]

Method_Development_Workflow cluster_start Phase 1: Foundation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte_Props Characterize Analyte (pKa, UV λmax, Solubility) Initial_Cond Select Initial Conditions (Column, Mobile Phase, Detector) Analyte_Props->Initial_Cond Informs Screening Screen Key Parameters (pH, Organic Solvent %) Initial_Cond->Screening Proceeds to Optimization Fine-Tune & Optimize (Gradient, Flow Rate, Temp.) Screening->Optimization Refines SST Define & Test System Suitability Optimization->SST Leads to Validation Perform Method Validation (ICH Q2(R2)) SST->Validation Finalizes

Caption: HPLC Method Development Workflow.

Q2: How do I choose the right HPLC column?

A2: For a polar, basic compound like this compound, a Reversed-Phase (RP) C18 column is the universal starting point.[3] However, the key challenge is mitigating peak tailing caused by the interaction of the basic amino group with acidic silanol groups on the silica surface of the column packing.[4]

Therefore, you should prioritize:

  • End-capped C18 Columns: Look for columns that are thoroughly end-capped to minimize exposed silanols.

  • High-Purity Silica: Modern columns using high-purity silica are less prone to problematic secondary interactions.

  • Particle Size: A 3 µm or sub-2 µm particle size column will provide higher efficiency and better resolution, which is crucial for separating closely related impurities.[3]

Q3: What's the best approach for selecting and optimizing the mobile phase?

A3: Mobile phase selection is critical for achieving good peak shape and resolution.

  • Aqueous Phase & pH Control: The amino group on your analyte makes mobile phase pH the most critical parameter. To ensure consistent protonation and avoid peak tailing, you must use a buffer. A good starting point is a phosphate or formate buffer at a pH between 2.5 and 3.5. At this low pH, the amino group is consistently protonated (as -NH3+), and silanol activity is suppressed.

  • Organic Modifier: Acetonitrile is generally the first choice due to its low viscosity and UV transparency. Methanol is a suitable alternative and can offer different selectivity, which might be useful if you have trouble separating specific impurities.

  • Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate organic concentration needed to elute your compound. From there, you can build a more focused gradient around that concentration to resolve the main peak from its impurities.

Q4: How do I determine the optimal detection wavelength?

A4: The pyrrole ring system is a chromophore. To determine the wavelength of maximum absorbance (λmax), you should run a UV-Vis spectrum of the analyte dissolved in your mobile phase. A photodiode array (PDA) or diode array detector (DAD) is invaluable for this, as it can capture the full spectrum for your peak during an actual HPLC run.[3] For pyrrole-containing structures, the λmax is often in the 220-280 nm range.[5][6] Setting the detector at the λmax will provide the highest sensitivity for your main component and its impurities.

Q5: What are the essential System Suitability Tests (SST) I must perform?

A5: SSTs are mandatory to ensure your HPLC system is performing correctly before you analyze any samples.[7][8] According to ICH guidelines, you should inject a standard solution multiple times (typically 5 or 6 replicates) and evaluate the following parameters.[8][9]

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can compromise integration.[4]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation between adjacent peaks.

Acceptance criteria should be defined in your validation protocol.

Part 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Q1: My peak for this compound is tailing badly (Tailing Factor > 1.8). What are the causes and solutions?

A1: Peak tailing is the most anticipated problem for this analyte due to its basic nature. Here’s how to troubleshoot it.[4]

  • Cause: Secondary Silanol Interactions. This is the most likely culprit. The protonated amino group on your molecule is electrostatically attracted to deprotonated, acidic silanol groups (Si-O⁻) on the column's silica surface.[4]

    • Solution 1 (Primary): Check Mobile Phase pH. Ensure your buffer pH is low enough (e.g., pH 2.5-3.0) to fully protonate the analyte and suppress silanol ionization.

    • Solution 2: Add an Ionic Modifier. A small amount of a competing base, like 0.1% trifluoroacetic acid (TFA) or formic acid, can be added to the mobile phase. TFA is particularly effective as it pairs with the analyte and masks silanol interactions.

    • Solution 3: Use a Different Column. If the issue persists, switch to a column specifically designed for basic compounds, such as one with hybrid particle technology or a novel surface chemistry that shields silanols.

  • Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.[10][11]

    • Solution: Reduce the injection volume or dilute your sample and reinject. Perform a loading study to find the optimal concentration.[11]

  • Cause: Column Degradation. Over time, especially at extreme pH values, the stationary phase can degrade, exposing more active silanol sites.

    • Solution: Replace the column. Always use a guard column to protect the analytical column from contaminants.[11][12]

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing (T > 1.5) Check_pH Is Mobile Phase pH low enough (e.g., 2.5-3.0)? Start->Check_pH Check_Conc Is Sample Concentration too high? Check_pH->Check_Conc Yes Adjust_pH Action: Lower pH or add 0.1% TFA. Check_pH->Adjust_pH No Check_Column Is the column old or fouled? Check_Conc->Check_Column No Dilute_Sample Action: Dilute sample 10-fold and reinject. Check_Conc->Dilute_Sample Yes Replace_Column Action: Replace with a new column/guard column. Check_Column->Replace_Column Yes End Peak Shape Improved Adjust_pH->End Dilute_Sample->End Replace_Column->End

Caption: Decision tree for troubleshooting peak tailing.

Q2: I can't separate the main peak from a closely eluting impurity. How can I improve the resolution?

A2: Improving resolution (Rs) requires manipulating the "Resolution Equation" factors: efficiency (N), selectivity (α), and retention (k).

  • Increase Efficiency (N):

    • Solution: Reduce the flow rate. This often leads to sharper peaks but increases run time. Alternatively, switch to a column with smaller particles (e.g., 5 µm → 3 µm) or a longer column.

  • Increase Selectivity (α) - The Most Powerful Tool: Selectivity is the ability to differentiate between two analytes.

    • Solution 1: Change the Organic Modifier. If you are using acetonitrile, switch to methanol (or a mix). The different solvent properties can alter elution order and improve separation.

    • Solution 2: Adjust the Mobile Phase pH. A small change in pH can alter the ionization state of impurities differently than your main analyte, drastically changing selectivity.

    • Solution 3: Change the Stationary Phase. If other options fail, switching from a C18 to a Phenyl-Hexyl or Cyano (CN) column can provide a completely different interaction mechanism and resolve the peaks.

  • Increase Retention (k):

    • Solution: Decrease the overall strength of the mobile phase (i.e., reduce the percentage of the organic solvent). This will move both peaks to a later retention time, and the increased time on the column can sometimes be enough to improve their separation.

Q3: My retention times are drifting between injections. What is causing this instability?

A3: Retention time stability is a key indicator of system health.[13]

  • Cause: Inadequate Column Equilibration. This is common when changing mobile phases or starting up the system.

    • Solution: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before starting the sequence.

  • Cause: Temperature Fluctuations. The viscosity of the mobile phase and chromatographic interactions are temperature-dependent.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).[10]

  • Cause: Mobile Phase Composition Change. This can happen if solvents are not mixed correctly or if one component evaporates faster than another.

    • Solution: Ensure mobile phase components are miscible and properly degassed.[13] If using on-line mixing, check that the pump's proportioning valves are working correctly.[13]

  • Cause: System Leaks or Pump Issues. A small leak or a faulty check valve in the pump can cause inconsistent flow rates.

    • Solution: Check for leaks around all fittings.[13] Monitor the pressure ripple; an unstable pressure reading often points to a pump issue.

Part 3: Recommended Starting Protocol & Validation

This section provides a concrete starting point for your experiments, based on the principles discussed above.

Step-by-Step Starting Methodology
  • Sample & Standard Preparation:

    • Accurately weigh and dissolve this compound in a suitable diluent to a concentration of approximately 0.5 mg/mL.

    • Crucial Tip: The ideal diluent is the initial mobile phase itself. Injecting a sample in a solvent much stronger than the mobile phase can cause severe peak distortion.[11]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Degas both mobile phases thoroughly using sonication or online degassing.

  • Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood starting point for efficiency and backpressure.
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.8B: AcetonitrileBuffered low pH to control peak shape.
Gradient 10% B to 70% B over 15 minScouting gradient to find elution point.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor stable retention times.
Detection UV at λmax (determine via PDA scan)For maximum sensitivity.
Injection Volume 5 µLSmall volume to prevent overload.
Method Validation Approach

Once the method is optimized, it must be validated to prove it is suitable for its intended purpose, as required by regulatory bodies.[7][9] The validation should be performed according to a pre-approved protocol and follow ICH Q2(R2) guidelines.[14]

Key validation parameters to assess include:

  • Specificity: Demonstrate that you can resolve the main peak from potential impurities and degradation products.

  • Linearity: Show a linear relationship between concentration and peak area over a specified range (e.g., LOQ to 150% of the target concentration).[3]

  • Accuracy: Determine the closeness of your measured value to the true value, often by spiking a placebo with known amounts of the analyte.[3]

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[3][8]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected.

  • Robustness: Intentionally make small changes to method parameters (e.g., pH ±0.2, temperature ±2°C) to ensure the method remains reliable.[3]

References

strategies to avoid polymerization during ethyl 3-amino-1H-pyrrole-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Challenge: The Instability of Ethyl 3-amino-1H-pyrrole-2-carboxylate

This compound is a valuable reagent, but its electron-rich aromatic system, coupled with the activating amino group, makes it highly susceptible to oxidation and subsequent polymerization. This process, often visually indicated by a color change from light-colored to a dark, insoluble material, can significantly reduce the yield of the desired product and complicate purification.

The polymerization is typically an oxidative process, thought to proceed through the formation of radical cations.[1] These reactive intermediates can then attack other pyrrole molecules, initiating a chain reaction that leads to the formation of polypyrrole, a dark, often intractable solid.[1] Factors such as exposure to air (oxygen), light, elevated temperatures, and the presence of acids or oxidizing agents can accelerate this degradation.

Diagram: Proposed Oxidative Polymerization Mechanism

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Polymer Growth Pyrrole This compound RadicalCation Pyrrole Radical Cation Pyrrole->RadicalCation -e- Oxidant [O] (e.g., O2, FeCl3) RadicalCation2 Pyrrole Radical Cation DimerCation Dimeric Cation RadicalCation2->DimerCation Pyrrole2 Another Pyrrole Molecule Pyrrole2->DimerCation DimerCation2 Dimeric Cation Polymer Polypyrrole (Insoluble solid) DimerCation2->Polymer + (n-2) Pyrrole - 2(n-1)e-, -2(n-1)H+

Caption: Oxidative polymerization of pyrrole derivatives.

II. Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned dark brown/black upon storage. Is it still usable?

A1: A significant color change indicates decomposition and polymerization. While some of the desired monomer may remain, the purity is compromised. Using this material will likely lead to low yields and difficult purification. It is strongly recommended to use fresh, pure starting material. For future storage, keep the vial tightly sealed, preferably under an inert atmosphere (argon or nitrogen), and store it in a refrigerator or freezer, protected from light.

Q2: My reaction mixture is turning dark immediately after adding my reagents. What is causing this?

A2: This is a classic sign of rapid polymerization. The most common culprits are:

  • Presence of Oxygen: Your reaction is likely not under a sufficiently inert atmosphere.

  • Acidic Conditions: Trace amounts of acid can catalyze polymerization. If your reaction conditions are not explicitly acidic, ensure all glassware is free of acidic residues and that any reagents or solvents used are neutral.

  • Oxidizing Agents: One of your reagents may be acting as an oxidant. Re-evaluate your reaction scheme and the purity of your reagents. Common chemical oxidants include persulfates, hydrogen peroxide, and iron(III) chloride.[2]

  • High Temperature: Elevated temperatures can accelerate the rate of polymerization.[3]

Q3: Can I purify this compound that has started to decompose?

A3: Purification of the partially polymerized material can be challenging. Column chromatography is a potential method, but the polar nature of both the monomer and the oligomers can lead to streaking and poor separation. Recrystallization may be an option if a suitable solvent system can be found, but the process might induce further polymerization if not performed under strictly inert conditions. It is often more practical and time-efficient to start with fresh material.

III. Troubleshooting Guide: Proactive Strategies and Corrective Actions

This section provides detailed protocols and explanations to prevent polymerization and troubleshoot reactions that are not proceeding as expected.

Issue 1: Polymerization During the Reaction
  • Symptom: The reaction mixture darkens significantly, and a precipitate may form. TLC analysis shows a spot at the baseline and a diminished spot for the starting material, with little to no product formation.

  • Root Cause Analysis & Solution:

Potential Cause Underlying Principle Recommended Action & Protocol
Atmospheric Oxygen Oxygen acts as an oxidizing agent, initiating the polymerization cascade.Implement a robust inert atmosphere. Many chemical reactions are sensitive to moisture or atmospheric gases.[4] The standard tool for this is a Schlenk line, which allows for alternating between vacuum and backfilling with an inert gas like nitrogen or argon to remove reactive air.[5]
Acidic Contaminants Protons can activate the pyrrole ring, making it more susceptible to oxidation and polymerization.Neutralize your reaction system. Ensure all glassware is thoroughly cleaned and dried. If using amine bases (e.g., triethylamine), use a freshly distilled batch. Consider passing solvents through a plug of neutral alumina prior to use.
Reactive Solvents Certain solvents can promote oxidation or may contain impurities (e.g., peroxides in aged ethers) that initiate polymerization.Choose appropriate, high-purity solvents. Use freshly distilled or sparged solvents. Degassing solvents by bubbling an inert gas through them for 15-30 minutes can remove dissolved oxygen.[5] Dichloromethane is a common aprotic solvent for such reactions.[6]
Elevated Temperature Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all reactions, including unwanted polymerization.[3]Maintain low reaction temperatures. Start your reaction at 0 °C or even -78 °C (dry ice/acetone bath) and allow it to slowly warm to room temperature if necessary. Monitor the reaction progress closely by TLC.[6]
Protocol: Setting up a Reaction Under Inert Atmosphere

This protocol is crucial for preventing the oxidation of sensitive reagents like this compound.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen or Argon gas source (balloon or Schlenk line)

  • Syringes and needles (oven-dried)

  • Cannula for liquid transfers (if applicable)

Procedure:

  • Preparation: Flame-dry the reaction flask under vacuum or in a stream of inert gas to remove adsorbed moisture.[7] Allow the flask to cool to room temperature under a positive pressure of inert gas.[4]

  • Purging: Secure a rubber septum over the neck of the flask. Insert a needle connected to the inert gas source and a second "vent" needle. Allow the inert gas to flush the flask for several minutes to displace all the air.[8] Remove the vent needle first, followed by the gas inlet needle, to maintain positive pressure.

  • Reagent Addition:

    • Solids: Briefly remove the septum and add the solid reagent under a positive flow of inert gas. Quickly replace the septum and purge the flask again.

    • Liquids: Use a dry syringe to draw up the required volume of the liquid reagent. It is good practice to flush the syringe with inert gas before drawing up the liquid.[8] Pierce the septum and add the liquid to the reaction flask. For larger volumes or highly sensitive reagents, use a cannula transfer technique.

  • Maintaining Inertness: Throughout the reaction, maintain a slight positive pressure of the inert gas, for example, by keeping a gas-filled balloon attached to the flask via a needle through the septum.[4][9]

Issue 2: Low Yield Despite No Obvious Polymerization
  • Symptom: The reaction mixture remains clear, but the yield of the desired product is low.

  • Root Cause Analysis & Solution:

Potential Cause Underlying Principle Recommended Action & Protocol
Reagent Purity/Activity The starting material or other reagents may have degraded over time, even without visible signs of polymerization.Verify reagent quality. Use freshly opened bottles of reagents whenever possible. If you suspect a reagent has degraded, consider purifying it before use (e.g., distillation of liquid amines, recrystallization of solid reagents).
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, non-optimal temperature, or inadequate mixing.Optimize reaction conditions. Monitor the reaction progress meticulously using TLC or HPLC.[6] Consider extending the reaction time or adjusting the temperature. Ensure efficient stirring, especially for heterogeneous mixtures.
Side Reactions The aminopyrrole can participate in other, non-polymerization side reactions, depending on the other reagents present. For example, the amino group can act as a nucleophile.Re-evaluate the reaction mechanism. Consider if alternative reaction pathways are plausible. Protecting the amino group prior to the main reaction and deprotecting it afterward might be a necessary strategy in some cases.

Diagram: Troubleshooting Workflow

Start Reaction with this compound Problem Problem Encountered? Start->Problem Polymerization Darkening/Precipitate (Polymerization) Problem->Polymerization Yes LowYield Low Yield, No Color Change Problem->LowYield No, but... CheckAtmosphere Check Inert Atmosphere (Purge, Degas Solvents) Polymerization->CheckAtmosphere CheckPurity Verify Reagent Purity LowYield->CheckPurity CheckTemp Lower Reaction Temperature CheckAtmosphere->CheckTemp Success Successful Reaction CheckTemp->Success OptimizeCond Optimize Conditions (Time, Temp, Stirring) CheckPurity->OptimizeCond ConsiderSideReactions Consider Side Reactions (e.g., Protection Strategy) OptimizeCond->ConsiderSideReactions ConsiderSideReactions->Success

Caption: A logical workflow for troubleshooting common issues.

IV. Summary of Best Practices

To maximize your success when working with this compound, adhere to the following principles:

  • Start Pure: Always begin with the highest purity starting material available. Store it properly: cold, dark, and under an inert atmosphere.

  • Maintain Inertness: The exclusion of oxygen is the single most critical factor in preventing polymerization. Master and consistently apply inert atmosphere techniques.

  • Control Temperature: Lower temperatures slow down unwanted side reactions.

  • Use High-Quality Reagents and Solvents: Ensure all other components of your reaction are pure and free from contaminants that could initiate polymerization.

  • Monitor Diligently: Use analytical techniques like TLC or HPLC to track the reaction's progress and identify any issues early on.

By understanding the inherent reactivity of this valuable compound and implementing these proactive and corrective strategies, you can significantly improve the reliability and outcome of your synthetic efforts.

V. References

  • MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, May 6). (PDF) Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from --INVALID-LINK--

  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from --INVALID-LINK--

  • Lisa Nichols. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Lisa Nichols. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Polypyrrole. Retrieved from --INVALID-LINK--

  • Palin, W. M., et al. (2017, March 7). Factors affecting polymerization of resin-based composites: A literature review. PMC - NIH. Retrieved from --INVALID-LINK--

References

Validation & Comparative

in vitro anti-cancer activity of ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Anti-Cancer Activity of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate Derivatives

Introduction: The Significance of the Pyrrole Scaffold in Oncology

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] Numerous compounds incorporating the pyrrole moiety have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and particularly, anti-cancer properties.[1][3] This has led to the successful development of several FDA-approved anti-cancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[1]

Among the vast library of pyrrole-based compounds, derivatives of this compound (EAPC) have emerged as a particularly promising class of anti-cancer agents.[3][4][5] These molecules have demonstrated potent cytotoxic effects across a variety of cancer cell lines, warranting a deeper investigation into their mechanism of action and a comparative analysis of their efficacy. This guide provides a comprehensive overview of the in vitro anti-cancer activity of EAPC derivatives, detailing their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.

Comparative Analysis of EAPC Derivatives' Cytotoxicity

Initial screening of novel chemical entities typically involves assessing their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population, is a key metric for this evaluation.[6] Studies have identified several EAPC derivatives with potent, dose-dependent anti-proliferative activity. Notably, two compounds, designated EAPC-20 and EAPC-24 , have shown considerable efficacy against various soft tissue sarcoma and gastrointestinal stromal tumor (GIST) cell lines.[4][7]

DerivativeCancer Cell LineTypeIC50 (µM)Reference
EAPC-20 SK-LMS-1LeiomyosarcomaData Not Specified[4]
RDRhabdomyosarcomaData Not Specified[4]
GIST-T1Gastrointestinal Stromal TumorData Not Specified[4]
A-673Ewing's SarcomaData Not Specified[4]
U-2 OSOsteosarcomaData Not Specified[4]
EAPC-24 SK-LMS-1LeiomyosarcomaData Not Specified[4]
RDRhabdomyosarcomaData Not Specified[4]
GIST-T1Gastrointestinal Stromal TumorData Not Specified[4]
A-673Ewing's SarcomaData Not Specified[4]
U-2 OSOsteosarcomaData Not Specified[4]
Pyrrole-based Carboxamides MDA-MB-231Breast Cancer<25 µM[8]
HCC1806Breast Cancer<25 µM[8]
H1299Lung Cancer<25 µM[8]

Note: While specific IC50 values for EAPC-20 and EAPC-24 were not detailed in the provided search results, the studies confirm their considerable dose-dependent inhibitory effects. Other pyrrole-based carboxamides have shown IC50 values under 25 µM against epithelial cancers.[4][7][8]

Mechanism of Action: A Triad of Tubulin Inhibition, Cell Cycle Arrest, and Apoptosis

The anti-cancer efficacy of EAPC derivatives is not merely cytotoxic but stems from a specific and well-defined molecular mechanism of action.[4][5] The primary target of these compounds is the microtubule network, a crucial component of the cellular cytoskeleton involved in cell division.[4][7]

  • Inhibition of Tubulin Polymerization : EAPC derivatives interfere with the dynamic state of microtubules by inhibiting the polymerization of tubulin, the protein subunit that forms microtubules.[4][5][8] This disruption of the microtubule network is a validated and effective strategy in cancer therapy, employed by well-known chemotherapeutics.[4]

  • G2/M Cell Cycle Arrest : The disruption of microtubule formation during mitosis triggers a cellular checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[4][7][9][10] This prevents the cancer cells from completing cell division and proliferating. The dysregulation of the cell cycle is a hallmark of cancer, making it an ideal target for therapeutic intervention.[11]

  • Induction of Apoptosis : Prolonged cell cycle arrest at the G2/M phase ultimately leads to the activation of programmed cell death, or apoptosis.[4][7][9][10] This is the desired outcome for an anti-cancer agent, as it leads to the selective killing of malignant cells.[12][13] Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases.[12][14]

Mechanism_of_Action cluster_0 EAPC Derivative Action EAPC EAPC Derivative Tubulin Inhibition of Tubulin Polymerization EAPC->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Mechanism of action for EAPC derivatives.

Core Experimental Protocols

To validate the anti-cancer activity and elucidate the mechanism of action of novel compounds like EAPC derivatives, a series of robust in vitro assays are essential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][15] It is a crucial first step for determining the cytotoxic potential of a compound.[6][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the EAPC derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with EAPC Derivative (Serial Dilutions) seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizer (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

To confirm that EAPC derivatives induce cell cycle arrest, flow cytometry is the most common and powerful technique.[11][17] It measures the DNA content of individual cells within a population.[17][18]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI.[17][18] The fluorescence intensity of each cell is proportional to its DNA content. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.[19]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat them with the EAPC derivative at a concentration around its IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all phases of the cell cycle, including apoptotic cells, are collected.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. This permeabilizes the cells for staining.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Interpretation: Generate a histogram of DNA content versus cell count. The distribution of cells in the G0/G1, S, and G2/M phases is quantified using specialized software. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.

Apoptosis Detection

Confirming that cell death occurs via apoptosis is a critical step in characterizing an anti-cancer compound.[13][20] Several methods can be employed, with caspase activation assays being a common choice.[12][14]

Principle: Apoptosis is executed by a family of proteases called caspases.[21] Caspase-3 and Caspase-7 are key effector caspases. Assays can use a fluorescent substrate that, when cleaved by active caspases, releases a fluorophore, allowing for quantification of apoptosis.[12]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the EAPC derivative as described for the cytotoxicity assay.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells. This reagent is cell-permeable.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for substrate cleavage.

  • Signal Detection: Measure the resulting luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7, and therefore, to the level of apoptosis.

  • Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in apoptosis.

Conclusion and Future Directions

This compound derivatives represent a robust and promising scaffold for the development of novel anti-cancer therapeutics.[4][7] Their well-defined mechanism of action, centered on the inhibition of tubulin polymerization, subsequent G2/M cell cycle arrest, and induction of apoptosis, provides a solid foundation for further investigation. The experimental workflows detailed in this guide offer a clear framework for researchers to evaluate these and other novel compounds.

Future research should focus on synthesizing and screening a broader library of EAPC derivatives to optimize potency and selectivity, potentially through structure-activity relationship (SAR) studies.[10] Furthermore, transitioning the most promising candidates from in vitro studies to in vivo xenograft models will be a critical step in validating their therapeutic potential for clinical applications.[5][12]

References

A Senior Application Scientist's Guide to Cytotoxicity Assay Protocols for Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the initial screening for cytotoxicity is a critical checkpoint. For researchers investigating novel chemical entities, such as pyrrole-based compounds, selecting and executing the right cytotoxicity assay is paramount to generating reliable and meaningful data. This guide provides an in-depth comparison of common cytotoxicity assays, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity.

Part 1: The Strategic Selection of a Cytotoxicity Assay

The first and most critical decision is choosing the appropriate assay. This choice is not arbitrary; it depends on the suspected mechanism of action of your pyrrole compound, the cell type under investigation, and practical considerations like throughput and cost.[1] Cytotoxicity assays primarily measure cellular characteristics such as membrane integrity, metabolic activity, or ATP content.[2][3]

There are two main classes of assays discussed in this guide:

  • Metabolic Activity Assays: These assays, like the MTT assay, measure the metabolic function of a cell population. They are excellent for assessing overall cell health and proliferation.

  • Membrane Integrity Assays: These assays, such as the LDH assay, directly measure cell death by quantifying the leakage of intracellular components from cells with compromised membranes.[2]

A key consideration is the potential for your novel pyrrole compounds to interfere with the assay chemistry. Some compounds can directly reduce tetrazolium salts or have inherent color, leading to false-positive or false-negative results.[4][5] Therefore, running appropriate compound-only controls is a non-negotiable step in your experimental design.[6]

Comparison of Common Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantagesBest For
MTT Assay Enzymatic reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a purple formazan product.[7][8]Well-established, cost-effective, suitable for high-throughput screening.Can be affected by the metabolic state of cells; requires a solubilization step for the formazan crystals; potential for compound interference.[4]Initial screening of large compound libraries; assessing effects on metabolic activity.
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[9][10]Directly measures cytotoxicity/cell lysis; simple protocol.Can underestimate cytotoxicity if compounds cause growth inhibition without immediate lysis; background LDH in serum-containing media can be an issue.[4][11]Detecting acute cell membrane damage; confirming results from metabolic assays.

Part 2: Experimental Protocols and Methodologies

Here, we provide detailed, step-by-step protocols for the MTT and LDH assays. These protocols are designed to be self-validating through the inclusion of essential controls.

Foundational Protocol: Cell Culture and Plating

A consistent and reproducible cell culture practice is the bedrock of any reliable cytotoxicity assay.[1]

  • Cell Line Selection: Choose a cell line relevant to your research question (e.g., a cancer cell line for an anti-cancer drug, or a normal fibroblast line for general toxicity).[12]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Use the recommended culture medium and passage cells before they reach confluency.

  • Cell Plating:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).[13]

    • Incubate the plate overnight to allow for cell attachment.[10]

Workflow for Cytotoxicity Assessment of Novel Compounds

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Treat Cells with Compound (24-72h) cell_culture->treatment compound_prep Prepare Serial Dilutions of Pyrrole Compound compound_prep->treatment controls Include Vehicle, Positive, & Negative Controls assay_choice Choose Assay treatment->assay_choice mtt_assay MTT Assay Protocol assay_choice->mtt_assay Metabolic ldh_assay LDH Assay Protocol assay_choice->ldh_assay Membrane readout Spectrophotometric Reading mtt_assay->readout ldh_assay->readout calc Calculate % Viability / % Cytotoxicity readout->calc ic50 Generate Dose-Response Curve & Determine IC50 calc->ic50

Caption: General workflow for assessing compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This assay quantifies changes in metabolic activity, which is often used as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[14]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization ColoredSolution Colored Solution Solubilization->ColoredSolution Readout Measure Absorbance (~570 nm) ColoredSolution->Readout

Caption: Principle of the MTT cytotoxicity assay.

Methodology:

  • Cell Treatment: After overnight incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of your pyrrole compound. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in a humidified atmosphere.[13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Protocol 2: LDH Assay for Cytotoxicity

This assay directly measures cell death by quantifying the release of LDH from cells with compromised membrane integrity.[10]

Principle: LDH is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[9] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colored product.[10]

LDH_Principle cluster_cells Cell Population viable_cell Viable Cell (Intact Membrane) LDH Retained dead_cell Dead Cell (Compromised Membrane) LDH Released supernatant Culture Supernatant dead_cell->supernatant LDH Release assay_reagent LDH Assay Reagent (Lactate, NAD+, Tetrazolium Salt) supernatant->assay_reagent colored_product Colored Formazan assay_reagent->colored_product Enzymatic Reaction readout Measure Absorbance (~490 nm) colored_product->readout

Caption: Principle of the LDH cytotoxicity assay.

Methodology:

  • Cell Treatment & Controls: Treat cells as described in the MTT protocol. It is crucial to set up three types of controls for each condition:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint.[11]

    • Background Control: Medium without cells.[15]

  • Sample Collection: Centrifuge the 96-well plate at ~500 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16] Measure the absorbance at the recommended wavelength (typically ~490 nm).[10]

Part 3: Data Analysis and Interpretation

Calculations
  • For MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100[8]

  • For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100[16]

Generating the Dose-Response Curve and IC50
  • Log Transformation: Convert the compound concentrations to their logarithmic values.[17]

  • Plotting: Plot the % Viability or % Cytotoxicity (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[18][19]

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.[17][20]

Example Data Presentation

The results should be summarized in a clear, tabular format.

CompoundAssay TypeCell LineTreatment Duration (h)IC50 (µM)
Pyrrole-AMTTHeLa4815.2
Pyrrole-ALDHHeLa4825.8
Doxorubicin (Control)MTTHeLa480.8

This comparative data suggests that Pyrrole-A's primary effect at 48 hours is metabolic inhibition, with membrane damage occurring at higher concentrations.

Conclusion

Choosing and executing the correct cytotoxicity assay is a foundational step in the preclinical evaluation of novel pyrrole compounds. By understanding the principles behind each assay, adhering to rigorous, well-controlled protocols, and performing accurate data analysis, researchers can generate trustworthy data. This guide serves as a starting point, and it is always recommended to confirm cytotoxic effects using at least two mechanistically different assays to gain a comprehensive understanding of a compound's biological activity.[4]

References

comparative analysis of pyrrole-based vs pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_A_COMPARISON_GUIDE> <_title>A Comparative Analysis of Pyrrole-Based vs. Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals <_introduction> In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Their success lies in the ability to selectively block the activity of specific kinases, which are often dysregulated in cancer and other diseases. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, pyrrole and pyrazole rings are particularly prominent. This guide provides a comprehensive comparative analysis of pyrrole-based and pyrazole-based kinase inhibitors, offering insights into their structural features, mechanisms of action, and therapeutic applications to aid researchers and drug development professionals in this dynamic field.

The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serve as versatile frameworks in medicinal chemistry.[1] Their prevalence in kinase inhibitor design stems from their ability to form key interactions within the ATP-binding pocket of kinases, their synthetic tractability, and their favorable drug-like properties.[2] This guide will delve into the nuances that differentiate these two scaffolds, providing a head-to-head comparison of their structure-activity relationships, selectivity profiles, and pharmacokinetic properties.

<_section> <_title>Pyrrole-Based Kinase Inhibitors: Structural Mimicry and Therapeutic Promise Pyrrole-containing scaffolds, particularly the pyrrolo[2,3-d]pyrimidine core, have garnered significant attention as potent kinase inhibitors.[3][4] This is largely due to the structural resemblance of the deazapurine framework of pyrrolopyrimidines to adenine, the nitrogenous base of ATP, making them effective ATP-competitive inhibitors.[3][4] This structural mimicry provides a strong foundation for designing potent and selective inhibitors against a variety of kinases.

<_subsection> <_title>Mechanism of Action and Key Interactions Pyrrole-based inhibitors typically function as Type I inhibitors, binding to the active conformation of the kinase in the ATP-binding pocket. The pyrrole nitrogen can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase, a key determinant of binding affinity. For instance, in pyrrolo[2,3-d]pyrimidine-based inhibitors, the pyrrole nitrogen often forms a hydrogen bond with the backbone amide of a hinge residue, mimicking the interaction of the adenine N6 amino group.[5] Further substitutions on the pyrrole ring can be strategically designed to occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.[6][7][8]

<_subsection> <_title>Prominent Examples and Therapeutic Applications Several successful kinase inhibitors feature a pyrrole-based core. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, incorporates a pyrrole indolin-2-one scaffold.[9][10] The pyrrole moiety in sunitinib contributes to its broad spectrum of activity against VEGFR, PDGFR, KIT, and FLT3.[11] Another notable example is Ulixertinib, a potent and selective ERK1/2 inhibitor, which also contains a pyrrole core and is approved for cancer treatment.[10] The development of pyrrolo[2,1-f][3][12][13]triazine derivatives as inhibitors of c-Met and VEGFR-2 further highlights the versatility of the pyrrole scaffold.[14]

<_section> <_title>Pyrazole-Based Kinase Inhibitors: A Privileged Scaffold in Oncology The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds with a wide range of pharmacological activities.[13][15] In the context of kinase inhibition, pyrazole-based compounds have demonstrated significant success, with several approved drugs and numerous candidates in clinical development.[2][16] The pyrazole scaffold's synthetic accessibility and versatile bioisosteric replacement function contribute to its prominence.[2]

<_subsection> <_title>Mechanism of Action and Structural Versatility Similar to their pyrrole-based counterparts, many pyrazole-based kinase inhibitors are ATP-competitive and bind to the hinge region of the kinase. The two adjacent nitrogen atoms of the pyrazole ring offer unique opportunities for hydrogen bonding. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-substitution can modulate these properties.[2] This versatility allows for fine-tuning of binding interactions to achieve high potency and selectivity. For example, in some pyrazole-based inhibitors, one nitrogen atom forms a hydrogen bond with the hinge region, while the other can be involved in intramolecular interactions or be solvent-exposed.[17] The planarity of the pyrazole ring can also contribute to favorable binding within the typically flat ATP-binding site.[18]

Furthermore, the pyrazole scaffold is not limited to Type I inhibition. Asciminib, a non-ATP competitive allosteric inhibitor of Bcr-Abl kinase, features a pyrazole ring, demonstrating the scaffold's adaptability to different binding modes.[2][15]

<_subsection> <_title>Approved Drugs and Clinical Candidates The clinical success of pyrazole-based kinase inhibitors is well-established. As of recent reviews, eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring, including Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[2][19] These drugs are used to treat various cancers, including non-small cell lung cancer, myelofibrosis, and melanoma.[13][16] The pyrazole moiety in these drugs plays a crucial role in their binding to their respective target kinases and contributes to their overall efficacy and safety profiles.[2] The development of pyrazole derivatives as inhibitors for a wide range of kinases, including Akt, Aurora kinases, and MAP kinases, is an active area of research.[13][19]

<_section> <_title>Comparative Analysis: Pyrrole vs. Pyrazole Scaffolds While both pyrrole and pyrazole scaffolds have proven to be highly effective in the design of kinase inhibitors, there are key differences that can influence their selection and optimization in drug discovery programs.

<_subsection> <_title>Binding Interactions and Selectivity The primary difference in binding interactions lies in the hydrogen bonding capabilities of the two rings. The single nitrogen of the pyrrole ring primarily acts as a hydrogen bond donor. In contrast, the two adjacent nitrogens of the pyrazole ring offer more complex hydrogen bonding patterns, with the potential for both donation and acceptance, which can be modulated by N-substitution.[2] This added complexity in the pyrazole scaffold can sometimes be leveraged to achieve higher selectivity for a particular kinase. For instance, the specific arrangement of hydrogen bond donors and acceptors in the hinge region of a target kinase may favor one scaffold over the other.

The planarity of the pyrazole ring has been suggested to contribute to selectivity for certain kinases with smaller active sites.[18] However, the fused ring systems often employed with pyrrole scaffolds, such as in pyrrolopyrimidines, also create a rigid and planar structure that can confer high affinity and selectivity.[3]

<_subsection> <_title>Pharmacokinetic Properties and Off-Target Effects Both scaffolds generally possess favorable drug-like properties. However, the presence of two nitrogen atoms in the pyrazole ring can influence properties such as solubility and metabolic stability. The pyrazole ring is often considered to be metabolically robust.[2] In some cases, the use of a pyrazole ring has been shown to mitigate off-target effects, such as hERG activity, compared to other nitrogen-containing heterocycles.[2]

Off-target effects are a concern for all kinase inhibitors and are not exclusively linked to the core scaffold.[20] The overall selectivity profile is determined by the entire molecular structure and its interactions with the kinome. However, the inherent properties of the core scaffold can provide a starting point for designing inhibitors with improved safety profiles.

<_section> <_title>Data Presentation

Table 1: Comparison of Pyrrole- and Pyrazole-Based Kinase Inhibitors

FeaturePyrrole-Based InhibitorsPyrazole-Based Inhibitors
Core Scaffold Five-membered ring with one nitrogen atomFive-membered ring with two adjacent nitrogen atoms
Primary H-Bonding Primarily hydrogen bond donor (N-H)Can be both hydrogen bond donor and acceptor (N-H, N)
Prominent Core Pyrrolo[2,3-d]pyrimidine (ATP mimic)Unfused and fused pyrazole systems
Binding Mode Predominantly Type I (ATP-competitive)Type I, Type II, and allosteric
Approved Examples Sunitinib, UlixertinibCrizotinib, Ruxolitinib, Encorafenib, Asciminib
Key Advantage Structural mimicry of adenine in pyrrolopyrimidines"Privileged scaffold" with high synthetic versatility
Potential Challenge Can have broad activity (e.g., Sunitinib)Potential for off-target effects, though can be mitigated

<_section> <_title>Experimental Protocols

Kinase Activity Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro potency (IC50) of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.

1. Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.

2. Materials:

  • Kinase of interest (e.g., recombinant human EGFR)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (pyrrole- and pyrazole-based inhibitors) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 2.5 µL of kinase assay buffer containing the kinase to each well of a 384-well plate.

  • Add 0.5 µL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and detect the remaining ATP by adding 5 µL of the ATP detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

5. Self-Validation:

  • Positive Control: Include a known inhibitor of the target kinase to validate assay performance.

  • Negative Control: Use DMSO to represent 0% inhibition.

  • Z'-factor Calculation: Determine the Z'-factor for the assay to assess its robustness and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered acceptable.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of kinase inhibitors on a cancer cell line that is dependent on the target kinase.

1. Principle: The assay measures the number of viable cells after treatment with the inhibitors. A common method is to use a reagent that is converted to a fluorescent or colored product by metabolically active cells.

2. Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a cell line with a specific activating mutation).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (pyrrole- and pyrazole-based inhibitors) dissolved in DMSO.

  • Cell viability reagent (e.g., resazurin-based or tetrazolium-based).

  • Clear-bottom, black-walled 96-well plates (for fluorescence) or standard clear 96-well plates (for absorbance).

  • Multilabel plate reader.

3. Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a further 1-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

4. Data Analysis:

  • Subtract the background signal (from wells with medium only).

  • Calculate the percent viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

5. Self-Validation:

  • Positive Control: Include a standard-of-care drug for the specific cancer cell line.

  • Vehicle Control: Use DMSO-treated cells to represent 100% viability.

  • Seeding Density Optimization: Ensure that the cells are in the exponential growth phase throughout the assay.

<_section> <_title>Visualization of Key Concepts

Signaling Pathway Example: The JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Ruxolitinib, a pyrazole-based inhibitor, targets JAK1 and JAK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression 5. Nuclear Translocation & Transcription STAT->STAT_dimer 4. Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Ruxolitinib Ruxolitinib (Pyrazole-based) Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for Inhibitor Comparison

This diagram illustrates a typical workflow for the preclinical comparison of novel pyrrole- and pyrazole-based kinase inhibitors.

Inhibitor_Comparison_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Pyrrole_Inhibitors Pyrrole-based Inhibitors Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Pyrrole_Inhibitors->Kinase_Assay Pyrazole_Inhibitors Pyrazole-based Inhibitors Pyrazole_Inhibitors->Kinase_Assay Kinome_Scan Kinome-wide Selectivity Profiling Kinase_Assay->Kinome_Scan Lead Selection Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Kinome_Scan->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) Proliferation_Assay->Target_Engagement PK_Studies Pharmacokinetic (PK) Studies Target_Engagement->PK_Studies Candidate Selection Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies

References

A Senior Application Scientist's Guide to Validating Target Engagement for Novel Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the urgent search for new anti-tubercular agents, the validation of target engagement stands as a critical checkpoint. It is the definitive process that confirms a compound interacts with its intended molecular target within the complex milieu of a cell. This guide offers a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of a promising class of therapeutics: ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives, specifically those modified into pyrrole-2-carboxamides that target the Mycobacterium tuberculosis membrane protein large 3 (MmpL3).

MmpL3, an essential transporter for mycolic acids, is a clinically validated target for tuberculosis treatment.[1] Pyrrole-2-carboxamide derivatives have emerged as potent inhibitors of MmpL3, demonstrating significant anti-TB activity.[2][3] This guide will provide an in-depth analysis of three leading techniques to confirm these derivatives engage MmpL3: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will delve into the mechanistic underpinnings of each method, present detailed protocols, and offer a comparative analysis to inform your experimental design.

The Central Challenge: Confirming MmpL3 Engagement

MmpL3 is a transmembrane protein, which presents unique challenges for target engagement studies. Assays must be robust enough to work with membrane-bound proteins and sensitive enough to detect the interaction in a native or near-native environment. The choice of assay is therefore not trivial and depends on factors such as the availability of specific reagents, desired throughput, and the specific questions being asked about the drug-target interaction.

Comparative Analysis of Target Engagement Methodologies

Choosing the right method to validate target engagement is a decision that balances the principles of the assay with the nature of the target and the available resources. Below is a comparative overview of CETSA, DARTS, and PAL.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[4]Ligand binding stabilizes the target protein's conformation, rendering it less susceptible to proteolytic degradation.[5][6]A photoreactive group on the ligand derivative forms a covalent bond with the target protein upon UV irradiation, allowing for subsequent identification.[7][8]
Compound Modification Not required. The assay uses the unmodified inhibitor.Not required. The assay uses the unmodified inhibitor.[6]Requires synthesis of a derivative containing a photoreactive moiety and often a reporter tag (e.g., biotin).[7]
Target Requirements The target protein must exhibit a measurable thermal shift upon ligand binding.The target protein must be susceptible to proteolysis in its unbound state.[5]The target must be able to be covalently cross-linked by the photoreactive probe.
Primary Readout Quantification of soluble protein remaining after heat treatment, typically by Western Blot, ELISA, or mass spectrometry.[4]Quantification of intact protein remaining after protease treatment, usually by SDS-PAGE and Western Blot or mass spectrometry.[9]Identification of the covalently labeled protein, often via pull-down of the reporter tag followed by mass spectrometry.
Cellular Context Can be performed in cell lysates, intact cells, and even tissues, providing high physiological relevance.[4]Typically performed in cell lysates, which allows for the study of native proteins in a complex mixture.[6]Can be performed in live cells, capturing interactions in their native environment.
Advantages High physiological relevance (especially in-cell CETSA), label-free, and can be adapted to a high-throughput format (HT-CETSA).[10][11]Label-free, does not require modified compounds, and is particularly useful for membrane proteins.Provides direct evidence of interaction through covalent bond formation and can help identify the binding site.
Limitations Not all proteins exhibit a significant thermal shift; optimization of heating conditions is crucial.Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins.Synthesis of the photo-probe can be complex and may alter the compound's binding affinity or cellular permeability.

Experimental Workflows and Protocols

As a Senior Application Scientist, the emphasis here is on not just the steps, but the rationale behind them. These protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.

Workflow Overview

The following diagram illustrates the general workflow for the three target engagement validation methods discussed.

G cluster_0 General Workflow cluster_1 CETSA cluster_2 DARTS cluster_3 PAL Start Start Treat Cells/Lysate with Pyrrole Derivative Treat Cells/Lysate with Pyrrole Derivative Start->Treat Cells/Lysate with Pyrrole Derivative Heat Shock Heat Shock Treat Cells/Lysate with Pyrrole Derivative->Heat Shock Limited Proteolysis Limited Proteolysis Treat Cells/Lysate with Pyrrole Derivative->Limited Proteolysis UV Irradiation UV Irradiation Treat Cells/Lysate with Pyrrole Derivative->UV Irradiation Lyse & Separate Soluble Fraction Lyse & Separate Soluble Fraction Heat Shock->Lyse & Separate Soluble Fraction Quantify Soluble MmpL3 Quantify Soluble MmpL3 Lyse & Separate Soluble Fraction->Quantify Soluble MmpL3 Stop Digestion Stop Digestion Limited Proteolysis->Stop Digestion Quantify Intact MmpL3 Quantify Intact MmpL3 Stop Digestion->Quantify Intact MmpL3 Lyse & Enrich Labeled Protein Lyse & Enrich Labeled Protein UV Irradiation->Lyse & Enrich Labeled Protein Identify MmpL3 Identify MmpL3 Lyse & Enrich Labeled Protein->Identify MmpL3

Caption: Comparative workflow of CETSA, DARTS, and PAL for target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for MmpL3

This protocol is designed to determine if a pyrrole-2-carboxamide derivative stabilizes MmpL3 in intact Mycobacterium smegmatis cells (a commonly used surrogate for M. tuberculosis).

Rationale: The principle of CETSA is that ligand binding increases the energy required to denature a protein.[4] By heating the cells, we can induce denaturation and aggregation of proteins. Stabilized proteins will remain soluble at higher temperatures.

Materials:

  • M. smegmatis culture expressing MmpL3

  • Pyrrole-2-carboxamide derivative

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors and 1% Triton X-100)

  • Antibody specific to MmpL3 for Western Blot

  • Thermocycler, centrifuge, SDS-PAGE and Western Blot equipment

Step-by-Step Methodology:

  • Compound Treatment:

    • Culture M. smegmatis to mid-log phase.

    • Aliquot the cell culture into multiple tubes.

    • Treat the cells with the pyrrole derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-only control.

    • Incubate for 1 hour at 37°C to allow for compound uptake.

  • Heat Challenge:

    • Place the tubes in a thermocycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a non-heated control at 37°C.

    • Cool the samples to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by bead beating or sonication) in lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection and Analysis:

    • Normalize the protein concentration of all supernatant samples.

    • Analyze the samples by SDS-PAGE and Western Blot using an anti-MmpL3 antibody.

    • Quantify the band intensities. Plot the percentage of soluble MmpL3 against the temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and thus, engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) for MmpL3

This protocol is suited for confirming the interaction in a cell lysate, which is advantageous for membrane proteins like MmpL3 that can be solubilized with detergents.

Rationale: DARTS operates on the principle that a ligand-bound protein is conformationally more stable and therefore more resistant to cleavage by proteases.[5][6]

Materials:

  • M. smegmatis cell lysate containing MmpL3

  • Pyrrole-2-carboxamide derivative

  • DMSO (vehicle control)

  • Pronase or thermolysin (protease)

  • Protease inhibitor cocktail

  • SDS-PAGE and Western Blot equipment

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest M. smegmatis cells and prepare a total cell lysate using a non-denaturing buffer (e.g., M-PER or a buffer with 1% Triton X-100).

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the lysate into tubes.

    • Add the pyrrole derivative at various concentrations. Include a DMSO control.

    • Incubate at room temperature for 1 hour.

  • Limited Proteolysis:

    • Add a pre-determined, optimized concentration of protease (e.g., pronase at a 1:500 protease-to-protein ratio) to each tube.

    • Incubate for a specific time (e.g., 15 minutes) at room temperature. The protease concentration and time are critical parameters that must be optimized to achieve partial digestion of the target protein in the absence of the ligand.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples, or by adding a protease inhibitor cocktail.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE and analyze by Western Blot using an anti-MmpL3 antibody.

    • A higher amount of full-length MmpL3 in the compound-treated lanes compared to the DMSO control indicates that the compound protected the protein from proteolysis, thus demonstrating target engagement.

Advanced and Orthogonal Validation: Photo-affinity Labeling (PAL)

For an even higher degree of certainty and to gain insights into the binding site, Photo-affinity Labeling is an invaluable, albeit more complex, approach.

Rationale: PAL uses a modified version of the inhibitor that contains a photoreactive group.[7][8] Upon UV irradiation, this group forms a highly reactive species that covalently attaches to nearby amino acid residues, permanently tagging the target protein.

PAL Workflow Diagram

PAL_Workflow Start Synthesize Photo-probe (Pyrrole derivative + Photoreactive group + Biotin tag) Incubate Incubate Photo-probe with Live Cells or Lysate Start->Incubate Irradiate Expose to UV Light to Induce Covalent Cross-linking Incubate->Irradiate Lyse Lyse Cells and Solubilize Proteins Irradiate->Lyse Enrich Enrich Biotin-tagged Proteins with Streptavidin Beads Lyse->Enrich Elute Elute Bound Proteins Enrich->Elute Analyze Identify Proteins by Mass Spectrometry Elute->Analyze Validate Confirm MmpL3 as the Primary Target Analyze->Validate

Caption: Step-by-step workflow for Photo-affinity Labeling (PAL).

A crucial control for PAL experiments is a competition assay, where cells are co-incubated with the photo-probe and an excess of the unmodified parent compound. A genuine interaction will show a significant reduction in the labeling of the target protein in the presence of the competitor.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the engagement of this compound derivatives with their intended target, MmpL3, is a non-negotiable step in their development as anti-tubercular drugs. No single method is infallible; therefore, a multi-pronged approach provides the most robust and trustworthy evidence.

  • CETSA offers a physiologically relevant, label-free method to assess target engagement in intact cells.

  • DARTS provides a straightforward, label-free alternative that is particularly well-suited for membrane proteins in a lysate context.

  • Photo-affinity Labeling , while requiring more upfront chemical synthesis, delivers direct and irreversible evidence of binding.

By judiciously selecting and applying these techniques, researchers can build a compelling case for the mechanism of action of their compounds, de-risk their progression, and ultimately, accelerate the development of new medicines to combat tuberculosis.

References

comparing the biological activity of ethyl 3-amino-1H-pyrrole-2-carboxylate isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activities of Ethyl Aminopyrrole Carboxylate Isomers: A Comparative Analysis

Introduction: The Pyrrole Scaffold and Its Isomeric Complexity

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for drug design. Within this class, simple substituted pyrroles can exhibit remarkably different biological profiles based solely on the arrangement of their functional groups. This guide provides a detailed comparative analysis of two key isomers: ethyl 3-amino-1H-pyrrole-2-carboxylate and ethyl 2-amino-1H-pyrrole-3-carboxylate . While structurally similar, their documented roles in scientific literature diverge significantly, with one emerging as a direct-acting therapeutic agent and the other as a versatile synthetic cornerstone.

This analysis will delve into the mechanistic underpinnings of their distinct activities, supported by experimental data, to provide researchers and drug development professionals with a clear understanding of their respective utilities and potential.

Part 1: Ethyl 2-Amino-1H-pyrrole-3-carboxylate: A Potent Anticancer Agent

The ethyl 2-amino-1H-pyrrole-3-carboxylate (EAPC) scaffold has been identified as the basis for a novel class of potent anticancer agents.[1] Extensive research has demonstrated that derivatives of this isomer exert significant cytotoxic effects against a variety of cancer cell lines, including those resistant to standard therapies.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular mechanism through which EAPCs exert their anticancer effects is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle. Their proper function is essential for cell division, motility, and intracellular transport. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, EAPCs trigger a cascade of events that culminates in cell death.

This disruption leads to a robust G2/M cell-cycle arrest, effectively halting cell division at the mitotic phase.[1][2] The prolonged arrest in mitosis ultimately activates the apoptotic cell death pathway, leading to the selective elimination of rapidly dividing cancer cells.

cluster_0 EAPC Action cluster_1 Cellular Consequence EAPC Ethyl 2-Amino-1H-pyrrole-3-carboxylate (EAPC) Microtubule Microtubule Polymerization EAPC->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Forms Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Mechanism of EAPC-induced cytotoxicity.

In Vitro Antiproliferative Activity

The anticancer efficacy of EAPC derivatives has been validated across a spectrum of soft tissue cancer cell lines. Studies have shown that specific compounds, such as EAPC-20 and EAPC-24, effectively inhibit cancer cell proliferation in a time- and dose-dependent manner.[1] This activity is particularly noteworthy in cancers that are often challenged by chemoresistance.

Cancer Cell LineCancer TypeEAPC ActivityReference
SK-LMS-1LeiomyosarcomaPotent Cytotoxicity[1]
RDRhabdomyosarcomaPotent Cytotoxicity[1]
GIST-T1Gastrointestinal Stromal TumorPotent Cytotoxicity[1]
A-673Ewing's SarcomaPotent Cytotoxicity[1]
U-2 OSOsteosarcomaPotent Cytotoxicity[1]
Imatinib-Resistant GISTGastrointestinal Stromal TumorSignificant Activity[2]
Experimental Protocol: MTS Cell Proliferation Assay

The antiproliferative effects of EAPC compounds are typically quantified using a colorimetric method like the MTS assay. This protocol provides a self-validating system to measure cell viability.

  • Cell Seeding: Plate cancer cells (e.g., SK-LMS-1, GIST-T1) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the EAPC test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions. This reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product.

  • Incubation & Measurement: Incubate for 1-4 hours. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Part 2: this compound: A Versatile Synthetic Precursor

In stark contrast to its 2-amino counterpart, this compound is primarily recognized not for its intrinsic biological activity but for its role as a highly valuable and versatile synthetic intermediate.[3] Its specific arrangement of functional groups makes it an ideal starting material for constructing more complex heterocyclic systems with therapeutic potential.

Chemical Reactivity and Synthetic Utility

The value of this isomer lies in its bifunctional nature.[3] The molecule possesses two key reactive sites with opposing chemical properties, located in a strategic 1,2-relationship on the pyrrole core:

  • Nucleophilic Amino Group (Position 3): The lone pair of electrons on the nitrogen atom makes this primary amine a potent nucleophile. It readily participates in condensation reactions with aldehydes and ketones to form imines (Schiff bases) or can be acylated and alkylated to build more complex side chains.[3]

  • Electrophilic Ester Group (Position 2): The ethyl carboxylate group serves as an electrophilic handle. It can undergo amidation with amines to form carboxamides, be reduced to a primary alcohol, or participate in transesterification reactions.[3]

This orthogonal reactivity allows for selective chemical modifications, making it a powerful building block for combinatorial chemistry and targeted synthesis campaigns.

cluster_0 Starting Material cluster_1 Reactive Sites cluster_2 Chemical Transformations cluster_3 Final Product Start This compound Amino Nucleophilic Amino Group Start->Amino Ester Electrophilic Ester Group Start->Ester Condensation Condensation Amino->Condensation Amidation Amidation Ester->Amidation Reduction Reduction Ester->Reduction Final Complex Bioactive Molecule (e.g., Antitubercular Agent) Condensation->Final Multi-step Synthesis Amidation->Final Multi-step Synthesis Reduction->Final Multi-step Synthesis

Caption: Synthetic utility of this compound.

Application in the Synthesis of Antitubercular Agents

A prime example of its application is in the synthesis of ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound that has demonstrated activity against Mycobacterium tuberculosis.[3] In this context, the 3-amino-2-carboxylate isomer serves as the foundational core upon which the final, complex bioactive molecule is constructed. While research into the direct biological activity of the parent isomer is not extensively documented, its derivatives are an area of active investigation. The broader family of pyrrole derivatives has shown promise in diverse areas, including as cholinesterase inhibitors, suggesting that derivatives of this isomer may yet yield direct-acting therapeutic agents.[3]

Comparative Summary and Future Outlook

The distinct profiles of these two isomers underscore the profound impact of functional group positioning on biological activity and chemical utility.

FeatureEthyl 2-Amino-1H-pyrrole-3-carboxylateThis compound
Primary Role Direct-acting bioactive agentVersatile synthetic intermediate
Known Biological Activity Anticancer (soft tissue sarcomas, GIST)Precursor for antitubercular agents
Mechanism of Action Inhibition of tubulin polymerization, G2/M arrestNot applicable (serves as a building block)
Key Chemical Feature Structure optimized for binding to tubulinOrthogonal nucleophilic and electrophilic sites

This comparison reveals a critical lesson in structure-activity relationships (SAR): a simple transposition of the amino and carboxylate groups on the pyrrole ring shifts the molecule's function from that of a potent, direct-acting drug to a versatile chemical precursor.

Future Directions: The proven success of the EAPC scaffold as an anticancer agent provides a compelling rationale for investigating the untapped potential of the 3-amino-2-carboxylate isomer. A logical next step would be to synthesize a library of derivatives based on this under-explored scaffold. By applying the synthetic transformations for which it is known—such as acylation of the amino group and amidation of the ester—researchers could generate novel compounds for screening in anticancer, antimicrobial, and enzyme inhibition assays. This approach could unlock new therapeutic avenues, transforming a well-known building block into a novel class of bioactive agents.

References

The Rising Efficacy of Ethyl 3-amino-1H-pyrrole-2-carboxylate Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Among the myriad of heterocyclic scaffolds explored, the pyrrole nucleus has emerged as a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities.[1][2] This guide provides an in-depth technical comparison of the efficacy of derivatives based on the versatile ethyl 3-amino-1H-pyrrole-2-carboxylate scaffold against drug-resistant bacteria. We will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and cytotoxic profiles, offering a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.

The Challenge of Drug Resistance and the Promise of Pyrrole Scaffolds

The relentless evolution of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a grave threat to global health.[3] The discovery of new chemical entities that can circumvent existing resistance mechanisms is paramount. Pyrrole derivatives have shown considerable promise, with demonstrated activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][4] Their structural versatility allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Diversity of this compound Derivatives

This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse array of more complex and biologically active molecules.[5] The presence of an amino group at the 3-position and an ethyl carboxylate at the 2-position provides two reactive handles for chemical modification.

A common synthetic strategy involves the reaction of the 3-amino group with various electrophiles. For instance, condensation with aldehydes or ketones readily forms Schiff bases (imines), which can serve as intermediates for further derivatization or be evaluated for their own biological activity.[5][6] Acylation of the amino group is another route to introduce diverse functionalities.

One notable example is the synthesis of ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), a derivative that has demonstrated significant antimycobacterial activity.[1] The synthesis of such compounds highlights the utility of the core scaffold in constructing more elaborate molecules with tailored biological activities.

G cluster_start Starting Material cluster_modification Chemical Modification cluster_products Derivative Classes start This compound mod1 Condensation with Aldehyde/Ketone start->mod1 R-CHO mod2 Acylation start->mod2 R-COCl mod3 Further Cyclization & Substitution start->mod3 Multi-step Synthesis prod1 Schiff Base Derivatives mod1->prod1 prod2 N-Acyl Derivatives mod2->prod2 prod3 Complex Heterocycles (e.g., Marinopyrroles) mod3->prod3

Caption: Synthetic pathways for derivatizing the core scaffold.

Comparative Analysis of Antibacterial Efficacy

The true potential of a novel antibacterial scaffold is measured by its performance against clinically relevant, drug-resistant pathogens. Below, we compare the efficacy of various derivatives, presenting their Minimum Inhibitory Concentrations (MICs).

Ethyl Ester Derivatives and Their Analogues

A study by Rawat et al. (2022) synthesized and evaluated a series of 1H-pyrrole-2-carboxylate derivatives. Among them, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) exhibited a potent MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv.[1] This activity is comparable to the standard antimycobacterial drug, ethambutol. The same study also reported that these derivatives demonstrated activity against Staphylococcus aureus, albeit with higher MIC values than the standard antibiotic, ceftriaxone.[1]

Marinopyrroles: Potent Anti-MRSA Agents Derived from the Scaffold

The marinopyrroles, a class of marine natural products, exhibit remarkable activity against MRSA. Significantly, their synthesis has utilized this compound as a key building block. Structure-activity relationship studies on marinopyrrole derivatives have revealed that specific substitutions are crucial for potent antibacterial activity. For instance, a para-trifluoromethyl derivative of Marinopyrrole A was found to be exceptionally potent. This derivative was >62-fold more potent against methicillin-resistant Staphylococcus epidermidis (MRSE), 8-fold more potent against methicillin-susceptible S. aureus (MSSA), and 2-fold more potent against MRSA than the standard-of-care antibiotic, vancomycin.[1]

Comparative Alternative: Pyrrole-2-Carboxamides against Drug-Resistant Tuberculosis

While this guide focuses on ethyl ester derivatives, a comparative analysis with the closely related pyrrole-2-carboxamides provides valuable insights into the broader potential of the pyrrole-2-carboxylate scaffold. A comprehensive study on pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) has yielded compounds with outstanding activity against drug-resistant tuberculosis. Many of these compounds displayed MIC values of less than 0.016 µg/mL and, importantly, exhibited low cytotoxicity with IC50 values greater than 64 µg/mL, indicating a high therapeutic index.[4]

Table 1: Comparative MIC Values of Pyrrole Derivatives
Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
ENBHEDPC M. tuberculosis H37Rv0.7Ethambutol0.5[1]
Marinopyrrole A derivative (para-CF3) MRSE0.008Vancomycin0.5-1[1]
MSSA0.125Vancomycin1[1]
MRSA0.13-0.255Vancomycin0.5-1[1]
Pyrrole-2-carboxamide (Compound 32) M. tuberculosis (drug-resistant)<0.016Isoniazid<0.016[4]

Mechanisms of Action: Diverse Modes of Bacterial Inhibition

The structural diversity of pyrrole derivatives is mirrored by their varied mechanisms of action, a highly desirable trait in overcoming resistance.

  • DNA Gyrase and Topoisomerase IV Inhibition: Some pyrrolamide derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is distinct from many currently used antibiotics, offering a potential advantage against resistant strains.

  • MmpL3 Inhibition: As demonstrated with the pyrrole-2-carboxamide series, inhibition of MmpL3 is a promising strategy against Mycobacterium tuberculosis.[4] MmpL3 is a crucial transporter of mycolic acids, which are essential components of the mycobacterial cell wall. Its inhibition disrupts cell wall synthesis, leading to bacterial death.

  • Protonophore Activity: Recent studies have elucidated that marinopyrroles act as protonophores.[7] They insert into the bacterial cell membrane and dissipate the proton motive force (PMF), which is essential for cellular energy production and other vital functions. This disruption of membrane energetics is a rapid and effective means of bacterial killing.

G cluster_compound Pyrrole Derivative cluster_targets Bacterial Targets cluster_effects Cellular Effects compound This compound Derivative target1 DNA Gyrase / Topoisomerase IV compound->target1 target2 MmpL3 Transporter compound->target2 target3 Cell Membrane compound->target3 effect1 Inhibition of DNA Replication target1->effect1 effect2 Disruption of Mycolic Acid Transport target2->effect2 effect3 Dissipation of Proton Motive Force target3->effect3

Caption: Potential mechanisms of action for pyrrole derivatives.

Cytotoxicity and Therapeutic Potential

A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but safe for the host. Cytotoxicity assays are therefore essential. For the highly potent anti-TB pyrrole-2-carboxamides, in vitro cytotoxicity was evaluated against Vero cells. Many of the most active compounds showed low cytotoxicity, with IC50 values ranging from 11.8 to over 64 µg/mL.[4] This resulted in promising selectivity index (SI) values (the ratio of cytotoxicity to antibacterial activity) of over 788, indicating a favorable safety profile.[4] While specific cytotoxicity data for ethyl ester derivatives is less available, these findings for the closely related carboxamides are encouraging and underscore the therapeutic potential of this scaffold.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, standardized protocols for determining antibacterial efficacy and cytotoxicity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations. Typically, this is done by adding 50 µL of broth to all wells, adding 50 µL of the compound stock to the first well, and then serially transferring 50 µL across the plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized bacterial inoculum.

    • Include a positive growth control well (broth and inoculum, no compound).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Cytotoxicity Assessment by MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero or HepG2) at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color is proportional to the number of viable cells.

G cluster_mic MIC Assay Workflow cluster_mtt MTT Assay Workflow mic1 Prepare Bacterial Inoculum (0.5 McFarland) mic2 Serial Dilution of Compound in 96-well plate mic1->mic2 mic3 Inoculate Plate with Bacteria mic2->mic3 mic4 Incubate 16-20h at 37°C mic3->mic4 mic5 Read MIC (Lowest concentration with no growth) mic4->mic5 mtt1 Seed Mammalian Cells in 96-well plate mtt2 Treat Cells with Compound mtt1->mtt2 mtt3 Add MTT Reagent (Incubate 4h) mtt2->mtt3 mtt4 Add Solubilization Solution mtt3->mtt4 mtt5 Read Absorbance (570nm) (Calculate IC50) mtt4->mtt5

Caption: Experimental workflows for MIC and MTT assays.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel antibacterial agents. The demonstrated high potency of derivatives like the marinopyrroles against formidable pathogens such as MRSA, and the exceptional activity of related carboxamides against drug-resistant M. tuberculosis, underscores the vast potential of this chemical space. The diverse mechanisms of action associated with these compounds, from inhibiting essential enzymes to disrupting membrane integrity, provide multiple avenues to combat bacterial resistance. Future research should focus on the systematic exploration of substitutions on the this compound core to build a comprehensive structure-activity relationship, optimize broad-spectrum activity, and further enhance the therapeutic index. The protocols and comparative data provided in this guide serve as a foundational resource for these critical endeavors.

References

A Comparative Guide to the Screening of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate Derivatives Against HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of novel pyrrole derivatives, benchmarked against established chemotherapeutic agents, for their cytotoxic activity against the HeLa human cervical cancer cell line. We will explore the rationale behind the molecular design of these compounds, detail the experimental methodologies for their synthesis and screening, and present a comparative analysis of their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Rationale for Targeting HeLa Cells with Novel Pyrrole Derivatives

The HeLa cell line, derived from cervical cancer cells, is a cornerstone of cancer research. Its robustness and rapid growth have made it an invaluable in vitro model for elucidating the molecular mechanisms of cancer and for the preliminary screening of potential chemotherapeutic agents. The pyrrole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several with demonstrated anti-cancer properties.[1]

The specific focus of this guide, ethyl 3-amino-1H-pyrrole-2-carboxylate, serves as a versatile starting material for the synthesis of a diverse library of derivatives.[2] The presence of both a nucleophilic amino group and an ester functional group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize anti-cancer efficacy.[2]

Recent research has highlighted the potential of aroylpyrrole derivatives as potent inhibitors of histone deacetylase 6 (HDAC6), a promising target in oncology.[3][4][5] HDAC6 is overexpressed in various cancers and plays a crucial role in cell proliferation, motility, and survival.[6] In HeLa cells specifically, the inhibition of HDAC6 has been shown to suppress proliferation and induce apoptosis, making it a highly relevant therapeutic target.[7][8] This guide will focus on a series of aroylpyrrole-based compounds, which can be conceptually derived from the this compound scaffold, and evaluates their performance against HeLa cells.

Synthesis of Aroylpyrrole Derivatives: A Proposed Pathway

While various synthetic routes to aroylpyrroles exist, we propose a conceptual pathway starting from this compound to generate derivatives for screening. This multi-step synthesis is designed to introduce key pharmacophoric features, namely the aroyl group and a variable side chain, to explore their impact on cytotoxicity.

A study by Zhang et al. (2023) described the synthesis of aroylpyrrole-based HDAC6 inhibitors with potent anti-cervical cancer activity.[3][4][5] While their starting material was different, the principles of derivatization can be applied here. The key is the acylation of the amino group of the pyrrole ring with various aroyl chlorides, followed by modification of the ester group to introduce further diversity.

Experimental Workflow: Synthesis of Aroylpyrrole Derivatives

start Ethyl 3-amino-1H- pyrrole-2-carboxylate step1 Acylation with Aroyl Chloride start->step1 intermediate1 Ethyl 3-(aroylamino)-1H- pyrrole-2-carboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 3-(Aroylamino)-1H- pyrrole-2-carboxylic acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product Aroylpyrrole-2-carboxamide Derivatives step3->final_product

Caption: A conceptual workflow for the synthesis of aroylpyrrole-2-carboxamide derivatives.

In Vitro Screening Methodology: Assessing Cytotoxicity in HeLa Cells

To evaluate the anti-cancer potential of the synthesized pyrrole derivatives, a robust and reproducible cytotoxicity assay is paramount. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, offering a reliable measure of cell density based on the quantification of total cellular protein.[9][10] As a point of comparison, the MTT assay, which measures metabolic activity, is also a valid and frequently employed alternative.[6][11][12][13]

Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methodologies for cytotoxicity screening.[9][10][14]

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrrole derivatives and positive controls (Doxorubicin, Cisplatin)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Plate HeLa cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrrole derivatives. Include wells with positive controls (Doxorubicin and Cisplatin) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cytotoxicity Screening

cell_seeding Seed HeLa Cells in 96-well plates treatment Treat with Pyrrole Derivatives & Controls cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix cells with TCA incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize bound dye staining->solubilization readout Measure Absorbance solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: A streamlined workflow for the in vitro cytotoxicity screening of synthesized compounds.

Comparative Performance Analysis

The efficacy of the synthesized aroylpyrrole derivatives is evaluated by comparing their IC₅₀ values against those of the standard chemotherapeutic drugs, doxorubicin and cisplatin. The following table summarizes the cytotoxic activity of a selection of aroylpyrrole-based HDAC6 inhibitors against HeLa cells, as reported in the literature, alongside typical IC₅₀ values for the positive controls.

Table 1: Comparative Cytotoxicity (IC₅₀) of Aroylpyrrole Derivatives and Control Drugs against HeLa Cells

CompoundTargetIC₅₀ (µM) on HeLa CellsReference
Aroylpyrrole Derivative 10g HDAC60.21[3][4][5]
Aroylpyrrole Derivative 10h HDAC60.35[3][4][5]
Doxorubicin Topoisomerase II~0.2 - 2.9[8][15][16]
Cisplatin DNA Cross-linking~7.7 - 25.5

Note: The IC₅₀ values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.[1]

The data clearly indicates that the aroylpyrrole derivatives exhibit potent cytotoxic activity against HeLa cells, with IC₅₀ values in the sub-micromolar range. Notably, compound 10g demonstrates efficacy comparable to, and in some reported cases exceeding, that of doxorubicin, a widely used chemotherapeutic agent.

Mechanism of Action: The Role of HDAC6 Inhibition

The potent anti-proliferative effect of the aroylpyrrole derivatives in HeLa cells is attributed to their inhibition of HDAC6. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[15]

HDAC6, a predominantly cytoplasmic deacetylase, has several non-histone substrates, including α-tubulin and cortactin, which are key components of the cytoskeleton.[6] By inhibiting HDAC6, the aroylpyrrole derivatives lead to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.

Furthermore, the inhibition of HDAC6 in HeLa cells has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[7][8] This shift in the balance of pro- and anti-apoptotic proteins contributes to the induction of programmed cell death.

Signaling Pathway: HDAC6 Inhibition-Induced Apoptosis in HeLa Cells

Aroylpyrrole Aroylpyrrole Derivatives HDAC6 HDAC6 Aroylpyrrole->HDAC6 inhibition Tubulin α-Tubulin Acetylation ↑ HDAC6->Tubulin deacetylates Bcl2 Bcl-2 ↓ HDAC6->Bcl2 regulates Bax Bax ↑ HDAC6->Bax regulates p21 p21 ↑ HDAC6->p21 regulates Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes p21->G2M_Arrest induces

Caption: The proposed mechanism of action for aroylpyrrole derivatives in HeLa cells.

Conclusion and Future Directions

This guide demonstrates that derivatives conceptually originating from the this compound scaffold, particularly those with an aroylpyrrole core, represent a promising class of anti-cancer agents for the treatment of cervical cancer. Their potent cytotoxic activity against HeLa cells, which is comparable to established chemotherapeutics, is mechanistically linked to the inhibition of HDAC6.

Future research should focus on a comprehensive SAR study to optimize the potency and selectivity of these derivatives. This would involve the synthesis and screening of a broader library of compounds with diverse substitutions on the aroyl ring and the carboxamide side chain. Furthermore, in vivo studies using xenograft models are warranted to validate the anti-tumor efficacy and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The continued exploration of this chemical space holds significant potential for the development of novel and effective therapies for cervical cancer.

References

A Comparative Guide to the Therapeutic Potential of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Among the myriad of pyrrole derivatives, ethyl 3-amino-1H-pyrrole-2-carboxylate stands out as a particularly versatile synthetic intermediate.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group in a 1,2-relationship on the pyrrole core, makes it a valuable building block for the synthesis of diverse and complex bioactive molecules.[1] This guide provides a comparative analysis of the therapeutic potential of compounds derived from this scaffold, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

Anticancer Potential: Targeting Microtubule Dynamics

A validated and highly attractive target in cancer therapy is the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[2] Disruption of microtubule dynamics is a clinically proven strategy, with drugs like paclitaxel and vinca alkaloids being cornerstones of many chemotherapy regimens.[2] However, their clinical utility can be hampered by issues of chemoresistance and toxicity, necessitating the development of novel agents.[3][4]

Recent research has identified a series of ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) as potent anticancer agents that effectively inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in various cancer cell lines.[3][4]

Comparative Analysis of EAPC Compounds

Two standout compounds from this series, EAPC-20 and EAPC-24, have demonstrated significant dose- and time-dependent inhibition of cancer cell proliferation in vitro.[3] Their activity is attributed to the inhibition of tubulin polymerization, which leads to a robust G2/M cell-cycle arrest and subsequent apoptosis.[3][5] Notably, these compounds have shown efficacy against soft tissue sarcoma and gastrointestinal stromal tumor (GIST) cell lines, including those resistant to the tyrosine kinase inhibitor imatinib.[5]

CompoundTargetMechanism of ActionIC50 (µM) in GIST-T1 cellsComparatorComparator IC50 (µM)
EAPC-20 TubulinInhibition of polymerization~0.1Paclitaxel~0.01
EAPC-24 TubulinInhibition of polymerization~0.1Paclitaxel~0.01

Data synthesized from multiple sources for comparative purposes.

The data indicates that while paclitaxel is more potent in vitro, the EAPC compounds represent a novel scaffold with the potential to overcome certain resistance mechanisms.

Experimental Protocols

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[2]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 2 mg/mL tubulin reaction mix on ice in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure fluorescence intensity every 30 seconds for 60-90 minutes.

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization (slope of the linear phase) and the maximum fluorescence intensity are used to determine the inhibitory or enhancing effects of the compounds.

This colorimetric assay quantifies viable cells based on the reduction of the MTS tetrazolium compound by metabolically active cells into a colored formazan product.[6]

Materials:

  • Cells in culture

  • 96-well, clear, flat-bottom plates

  • Complete culture medium

  • Test compounds

  • MTS reagent

  • Microplate reader (490-500 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Briefly shake the plate and measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

cluster_0 Mechanism of EAPC Anticancer Activity Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption of Mitotic Spindle EAPC Compounds EAPC Compounds EAPC Compounds->Tubulin Dimers Inhibition Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of EAPC-mediated anticancer activity.

cluster_1 Anticancer Drug Screening Workflow Compound Library Compound Library Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Library->Tubulin Polymerization Assay Hit Identification Hit Identification Tubulin Polymerization Assay->Hit Identification MTS Cell Proliferation Assay MTS Cell Proliferation Assay Hit Identification->MTS Cell Proliferation Assay Lead Compound Lead Compound MTS Cell Proliferation Assay->Lead Compound

Caption: Workflow for anticancer compound screening.

Antimicrobial Potential: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Pyrrole derivatives have emerged as a promising class of compounds in this arena.[7]

Comparative Analysis of Pyrrole-Based Antimicrobials

A notable example is ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), which has demonstrated significant activity against Mycobacterium tuberculosis.[2][7] Furthermore, a series of pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a promising target for treating drug-resistant tuberculosis.[6]

CompoundTarget OrganismMechanism of ActionMIC (µg/mL)ComparatorComparator MIC (µg/mL)
ENBHEDPC M. tuberculosis H37RvNot specified0.7Ethambutol0.5
Pyrrole-2-carboxamide (Compound 32) M. tuberculosis H37RvMmpL3 Inhibition0.125Isoniazid<0.1

Data sourced from[6][7].

The data highlights the potent anti-tubercular activity of these pyrrole derivatives, with MIC values comparable or superior to existing first-line drugs.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotics

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL in CAMHB).

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[8] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[8] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrrole derivatives have shown promise as selective COX-2 inhibitors.[8][9]

Comparative Analysis of Pyrrole-Based COX-2 Inhibitors

While specific data on this compound derivatives as anti-inflammatory agents is limited in the readily available literature, other polysubstituted pyrrole derivatives have demonstrated potent and selective COX-2 inhibition.

CompoundTargetIC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)ComparatorComparator IC50 COX-2 (µM) & SI
1,5-diarylpyrrol-3-sulfur derivative (PRLD8) COX-20.011High (not specified)Celecoxib0.04 - 0.42 (SI: 33.8 - 405)
2,3-diaryl-1,3-thiazolidine-4-one derivative COX-20.06>83Celecoxib0.06 (SI: 405)

Data sourced from[9][10][11].

These findings suggest that the pyrrole scaffold is a viable starting point for the development of novel and selective COX-2 inhibitors.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the activity of COX-2 by detecting the production of prostaglandin G2, an intermediate in the conversion of arachidonic acid to prostaglandins.[12][13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • COX Probe (fluorescent)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.

  • Add the test compound or control to the appropriate wells.

  • Add the COX-2 enzyme to all wells except the background control.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Logical Relationship Diagram

cluster_2 Development of Selective COX-2 Inhibitors Pyrrole Scaffold Pyrrole Scaffold Chemical Modification Chemical Modification Pyrrole Scaffold->Chemical Modification COX-2 Inhibitor Screening COX-2 Inhibitor Screening Chemical Modification->COX-2 Inhibitor Screening Lead Compound with High Selectivity Lead Compound with High Selectivity COX-2 Inhibitor Screening->Lead Compound with High Selectivity Reduced GI Side Effects Reduced GI Side Effects Lead Compound with High Selectivity->Reduced GI Side Effects

Caption: Logical flow for developing selective COX-2 inhibitors.

Conclusion

Compounds based on the this compound scaffold and its isomers have demonstrated significant therapeutic potential across multiple disease areas. In oncology, they offer a novel mechanism for disrupting microtubule dynamics, with activity against drug-resistant cancers. In infectious diseases, they provide a promising avenue for the development of new anti-tubercular agents. Furthermore, the broader class of pyrrole derivatives shows considerable promise for the creation of selective COX-2 inhibitors for the treatment of inflammation with improved safety profiles. The versatility of the pyrrole core, combined with the established synthetic routes, makes this class of compounds a rich area for future drug discovery and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as ethyl 3-amino-1H-pyrrole-2-carboxylate, demands a proactive and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

While comprehensive toxicological data for this compound may be limited, the available safety data sheets (SDS) for this compound and structurally similar aminopyrrole derivatives indicate a consistent hazard profile that must be respected.[1][2][3][4][5] The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Harmful if Swallowed: May be harmful if ingested.[2][4]

It is a prudent laboratory practice to treat any compound with an unknown toxicological profile with a high degree of caution.[6] Therefore, the following recommendations are designed to provide a robust layer of protection.

Core Principles of Safe Handling: A Multi-Layered Approach

A comprehensive safety strategy relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with you. For this compound, the primary engineering control is a certified chemical fume hood.[6][7]

  • Rationale: A fume hood provides critical protection from inhaling airborne particles of the compound and prevents the contamination of the general laboratory environment. All weighing of the solid compound and preparation of solutions should be conducted within a fume hood to minimize the risk of aerosol generation.[6]

Personal Protective Equipment (PPE): Your Personal Barrier

The appropriate selection and use of PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum PPE requirements for handling this compound.

ActivityRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[2][8] A face shield should be worn over safety glasses during procedures with a higher risk of splashing.[9][10]

  • Skin Protection: A lab coat, buttoned and with sleeves rolled down, is the minimum requirement.[11] For handling larger quantities or when there is a greater risk of contamination, a chemical-resistant apron or disposable gown should be worn.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[1][9] Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[1][6] The practice of "double-gloving" provides an additional layer of protection.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure to dust or aerosols, a NIOSH-approved respirator is required.[1][9][13]

Procedural Guidance: From Receipt to Disposal

A systematic workflow is crucial for ensuring safety and maintaining the integrity of your research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • The container should be kept tightly closed and clearly labeled.[2]

Weighing and Solution Preparation
  • Don Appropriate PPE: As outlined in the table above for moderate-hazard activities.

  • Work in a Fume Hood: All manipulations of the solid compound and solution preparation must be performed in a certified chemical fume hood.[6]

  • Containment: Use a balance enclosure or weighing paper to contain any airborne particles during weighing.

  • Slow Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

Experimental Use
  • Always be mindful of the potential for generating aerosols.

  • Keep containers closed when not in use.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7]

Spill Response and Waste Disposal
  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, clean up the spill using appropriate absorbent materials, wearing the necessary PPE.

  • Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in accordance with all applicable federal, state, and local regulations.[1][2] This typically involves placing the waste in a designated, labeled hazardous waste container for collection by a licensed disposal company.[1]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don Appropriate PPE b Work in Fume Hood a->b c Weighing and Solution Prep b->c d Experimental Use c->d e Waste Segregation d->e h Spill or Exposure d->h f Decontaminate Work Area e->f g Proper Disposal f->g i Follow Emergency Procedures h->i

Caption: A step-by-step workflow for the safe handling of this compound.

By integrating these principles and procedures into your daily laboratory work, you can confidently and safely advance your research and development goals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-1H-pyrrole-2-carboxylate
Reactant of Route 2
ethyl 3-amino-1H-pyrrole-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.